molecular formula C14H16O3 B1276573 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 690680-03-6

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B1276573
CAS No.: 690680-03-6
M. Wt: 232.27 g/mol
InChI Key: MPUOVBFEKQXBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative offered for research and development purposes. Coumarins are a significant class of organic compounds known for a wide spectrum of biological activities, which make them a privileged scaffold in medicinal chemistry . Researchers are particularly interested in novel coumarin analogs for their potential as antibacterial agents, especially against Gram-positive bacteria , and for their investigated cytotoxic properties in anticancer research . The specific substitution pattern on the core coumarin structure, including the butyl, hydroxy, and methyl groups on this compound, is a key determinant of its physicochemical properties and biological interactions. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

4-butyl-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUOVBFEKQXBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Executive Summary

This technical guide provides a comprehensive, research-level overview of a robust and efficient method for the . The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the strategic application of the von Pechmann condensation, a classic and versatile method for coumarin synthesis, tailored for the specific target compound.[3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and outline the necessary characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related coumarin derivatives.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a major class of naturally occurring phenolic compounds and synthetic heterocyclic scaffolds.[4] Their inherent physicochemical properties and diverse biological activities—including antimicrobial, anti-inflammatory, anticoagulant, and anticancer activities—make them highly valuable motifs in drug discovery and materials science.[1][4][5] The specific substitution pattern on the benzopyrone ring system dictates the molecule's function. The target molecule, this compound, incorporates a C4-alkyl chain, which can enhance lipophilicity, and a 5,7-dihydroxy-like substitution pattern (via its precursor), which is common in biologically active natural coumarins. This guide provides the foundational chemistry required to access this specific analogue for further investigation.

Retrosynthetic Analysis and Strategic Approach

The most direct and convergent approach to the synthesis of 4-substituted coumarins is the von Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3]

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule disconnects the lactone ring, identifying a phenol and a β-ketoester as the key starting materials.

  • The 5-hydroxy and 7-methyl substitution pattern points directly to Orcinol (5-methylbenzene-1,3-diol) as the phenolic precursor.

  • The butyl group at the C4 position originates from the corresponding β-ketoester, which is Ethyl 3-oxooctanoate .

This leads to the proposed forward synthesis illustrated below.

The von Pechmann Condensation: Mechanism and Rationale

The Pechmann condensation is a powerful cyclization and dehydration reaction performed under acidic conditions. The mechanism, while debated under certain conditions, generally proceeds through several key steps when catalyzed by a strong protic acid like sulfuric acid.[3][4]

Core Mechanistic Steps:

  • Transesterification: The first step involves the acid-catalyzed reaction between the highly activated phenol (orcinol) and the β-ketoester (ethyl 3-oxooctanoate) to form a new ester intermediate.

  • Intramolecular Hydroxyalkylation: The carbonyl group of the ketone is activated by the acid catalyst, making it a potent electrophile. The activated aromatic ring of the phenol then attacks this carbonyl group in an intramolecular electrophilic aromatic substitution, typically ortho to a hydroxyl group.

  • Dehydration: The resulting tertiary alcohol is unstable under strong acid and heat, and readily undergoes dehydration to form an unsaturated intermediate, which restores the aromaticity of the benzene ring.

  • Lactonization: The final step is an intramolecular transesterification where the remaining phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactone ring of the coumarin product.

Below is a diagram illustrating the proposed reaction mechanism.

Pechmann_Mechanism Pechmann Condensation Mechanism Orcinol Orcinol (5-Methylresorcinol) Int1 Intermediate 1 (Transesterification Product) Orcinol->Int1 Transesterification Ketoester Ethyl 3-oxooctanoate Ketoester->Int1 Transesterification H_plus H⁺ (Catalyst) H_plus->Int1 Transesterification Int2 Intermediate 2 (Cyclized Adduct) Int1->Int2 Intramolecular Electrophilic Attack Int3 Intermediate 3 (Dehydrated Intermediate) Int2->Int3 Dehydration (-H₂O) Product 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Int3->Product Lactonization (-EtOH)

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Place a 250 mL beaker containing 40 mL of concentrated sulfuric acid into a larger ice-water bath. Allow the acid to cool to below 10°C with gentle stirring. [6]2. Reagent Preparation: In a separate 100 mL flask, combine 6.21 g (50 mmol) of anhydrous orcinol and 9.31 g (50 mmol) of ethyl 3-oxooctanoate. Swirl the flask to dissolve the orcinol completely.

  • Condensation: Using a dropping funnel or pipette, add the orcinol/ketoester mixture dropwise to the cold, stirring sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C. The solution will likely change color and become viscous.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Isolation: Carefully and slowly pour the viscous reaction mixture into a beaker containing approximately 500 g of crushed ice with vigorous stirring. A precipitate should form immediately. [6]6. Filtration: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification: Transfer the crude solid to a flask and perform recrystallization from a hot mixture of ethanol and water (e.g., starting with 70:30 ethanol:water) to obtain the purified product as crystals. [7][8]8. Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight. Calculate the final yield.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 50-70% (typical for Pechmann) [4]
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆) δ (ppm): ~10.5 (s, 1H, -OH), ~7.0-6.5 (m, 2H, Ar-H), ~5.9 (s, 1H, C3-H), ~2.7 (t, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~162 (C2), ~160 (C7-O), ~158 (C5-O), ~155 (C8a), ~150 (C4), ~140 (C7), ~112 (C6), ~110 (C3), ~105 (C4a), ~102 (C8), ~35 (C4-CH₂), ~29 (CH₂), ~22 (CH₂), ~21 (Ar-CH₃), ~14 (CH₃)
IR (KBr, cm⁻¹) ~3200-3400 (broad, O-H stretch), ~1680-1710 (strong, C=O lactone stretch), ~1600, 1580 (C=C aromatic stretch)
MS (ESI+) m/z: [M+H]⁺ calculated for C₁₄H₁₆O₃

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Discussion and Optimization

  • Anhydrous Conditions: While the reaction uses concentrated sulfuric acid, it is crucial that the starting materials, particularly the orcinol, are anhydrous to prevent side reactions and maximize yield.

  • Temperature Control: The initial exothermic addition must be carefully controlled. [6]Allowing the temperature to rise excessively can lead to charring and the formation of sulfonated byproducts.

  • Catalyst Variation: For substrates sensitive to strong acids, solid acid catalysts like Amberlyst-15, or other Lewis acids can be explored. [3][9]These can simplify the workup process as the catalyst can be filtered off. [10]

Conclusion

The von Pechmann condensation provides a reliable and scalable method for the from readily available starting materials. The protocol described herein is robust and follows a well-established mechanistic pathway. The successful synthesis and characterization of this molecule open the door for its evaluation in various biological assays, contributing to the rich field of coumarin chemistry.

References

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • Dandia, A., et al. (2005). Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. European Journal of Medicinal Chemistry, 40(10), 1042-51. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxychromenes (28a-c). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one. Retrieved from [Link]

  • Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Retrieved from [Link]

  • MDPI. (n.d.). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 5-hydroxy-7-methyl-2H-chromen-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues. Retrieved from [Link]

Sources

biological activity of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Framework for the Biological Activity of the Novel Coumarin Derivative: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

The 2H-chromen-2-one (coumarin) core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1][2] This guide focuses on a novel, uncharacterized derivative, This compound . Due to the absence of specific literature on this compound, this document serves as a comprehensive, in-depth technical framework for its systematic investigation. We will outline a logical progression from synthesis and characterization to a multi-tiered evaluation of its biological potential. This guide provides researchers, scientists, and drug development professionals with the rationale, detailed experimental protocols, and data interpretation frameworks necessary to elucidate the bioactivity of this promising molecule.

Introduction: The Promise of a Novel Coumarin Scaffold

Coumarins are a major class of naturally occurring phenolic compounds, renowned for their diverse and significant biological activities.[3] Structural modifications to the coumarin nucleus have led to the development of potent therapeutic agents.[4] The target molecule, this compound, possesses a unique combination of substituents that suggests a strong potential for bioactivity:

  • 5-Hydroxy Group: The phenolic hydroxyl group is a critical pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals.[5]

  • 4-Butyl Group: The lipophilic butyl chain at the C4 position may enhance membrane permeability, potentially improving bioavailability and interaction with intracellular targets.

  • 7-Methyl Group: This substitution can influence the electronic properties and metabolic stability of the coumarin ring.

Given the established activities of structurally related hydroxy- and methyl-substituted coumarins, a systematic evaluation of this novel derivative is scientifically warranted.[6][7] This guide proposes a rigorous investigational workflow to define its biological profile.

Proposed Synthesis and Characterization

The logical first step is the chemical synthesis and structural confirmation of the target compound. A plausible and efficient method is the Pechmann condensation , a classic reaction for forming 7-hydroxycoumarins.[8]

Proposed Synthetic Protocol
  • Reactant Preparation: The synthesis would involve the acid-catalyzed condensation of 5-butyl-3-methylresorcinol with ethyl acetoacetate.

  • Condensation: Equimolar amounts of the resorcinol derivative and ethyl acetoacetate are slowly added to a cooled, stirred vessel containing a strong acid catalyst (e.g., concentrated sulfuric acid).[8]

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature or with gentle heating, monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice to precipitate the crude product. The solid is collected by filtration, washed with cold water to remove the acid, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[9]

Structural Characterization

Confirmation of the synthesized structure is paramount. The following spectroscopic techniques are required:

  • ¹H and ¹³C NMR: To confirm the proton and carbon framework and the specific positions of the butyl, hydroxyl, and methyl groups.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the lactone carbonyl (C=O) stretch (typically ~1700 cm⁻¹) and the hydroxyl (O-H) stretch (~3400 cm⁻¹).[10]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

Investigational Roadmap: Tier 1 Biological Screening

Based on the extensive literature on coumarin derivatives, the primary screening should focus on three key areas: antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity Evaluation

Causality: The presence of a phenolic hydroxyl group at the C5 position strongly suggests potential radical-scavenging capabilities. Hydroxycoumarins are well-documented antioxidants.[3][11][12]

Experimental Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12]

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM working solution of DPPH in methanol.

  • Assay Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of solvent and 100 µL of DPPH solution. Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100[12]

  • Data Analysis: Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol 2: Superoxide Anion Radical Scavenging Assay

This assay assesses the compound's ability to quench the superoxide radical (O₂•⁻), a biologically relevant reactive oxygen species.

  • Radical Generation: Superoxide radicals can be generated enzymatically (e.g., using a xanthine/xanthine oxidase system) or non-enzymatically. For the non-enzymatic method, auto-oxidation of epinephrine in an alkaline medium is used.[11]

  • Assay Setup: The reaction mixture contains the test compound at various concentrations, epinephrine, and a buffer (e.g., carbonate buffer, pH 10.2).

  • Detection: The oxidation of epinephrine to adrenochrome is monitored spectrophotometrically at 480 nm. The inhibition of this oxidation in the presence of the test compound indicates superoxide scavenging.

  • Calculation: The IC₅₀ value is determined by plotting the percentage inhibition of epinephrine oxidation against the compound concentration.

Antimicrobial Activity Evaluation

Causality: The coumarin scaffold is present in many natural antibiotics (e.g., novobiocin) and synthetic derivatives frequently exhibit broad-spectrum antibacterial and antifungal activity.[1][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin or INT.

Anticancer (Cytotoxic) Activity Evaluation

Causality: Numerous coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making this a critical area of investigation.[4][14] The MCF-7 breast cancer cell line is a common starting point for screening.[15]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Doxorubicin can be used as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Summary of Proposed Tier 1 Biological Activity for this compound

Assay TypeMethodTarget/RadicalPositive ControlEndpointResult
Antioxidant DPPH ScavengingDPPH RadicalAscorbic AcidIC₅₀ (µM)TBD
Superoxide ScavengingO₂•⁻QuercetinIC₅₀ (µM)TBD
Antimicrobial Broth MicrodilutionS. aureusVancomycinMIC (µg/mL)TBD
Broth MicrodilutionE. coliCiprofloxacinMIC (µg/mL)TBD
Broth MicrodilutionC. albicansFluconazoleMIC (µg/mL)TBD
Anticancer MTT AssayMCF-7 CellsDoxorubicinIC₅₀ (µM)TBD

Diagrams of Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Measurement seed Seed MCF-7 Cells (1x10⁴ cells/well) adhere Incubate 24h (Adhesion) seed->adhere treat Add Compound (Serial Dilutions) adhere->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add DMSO (Dissolve Crystals) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read IC50 IC50 read->IC50 Calculate IC₅₀

MIC_Workflow prep_compound Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Wells with Microorganism prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-48h) inoculate->incubate observe Observe for Turbidity (Visual Growth) incubate->observe result Determine MIC: Lowest Concentration with No Growth observe->result

Proposed Mechanistic Elucidation

Should the Tier 1 screening yield positive results, further investigation into the mechanism of action is warranted.

  • For Anticancer Activity: A promising result (e.g., low micromolar IC₅₀) would justify studies into the mode of cell death. This can be investigated by:

    • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if the compound induces programmed cell death.

    • Caspase Activation: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the apoptotic pathway. Coumarins are known to trigger apoptosis via caspase activation.[4]

  • For Antioxidant Activity: Investigating the interaction with key enzymatic pathways, such as the inhibition of carbonic anhydrases, which has been observed for other coumarin derivatives and is a target in cancer therapy.[16]

  • For Antimicrobial Activity: Studying the effect on microbial cell membrane integrity or inhibition of key bacterial enzymes.

Hypothetical Signaling Pathway for Anticancer Activity

Apoptosis_Pathway Compound 4-Butyl-5-hydroxy- 7-methyl-2H-chromen-2-one Cell MCF-7 Cancer Cell Compound->Cell Enters Mito Mitochondrial Stress (ROS Generation) Cell->Mito Induces Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Conclusion

While This compound remains an uncharacterized molecule, its structural features firmly place it within a class of compounds with proven and diverse biological activities. The investigational framework presented here provides a scientifically rigorous and efficient pathway to elucidate its potential as a novel antioxidant, antimicrobial, or anticancer agent. The detailed protocols and logical progression from initial screening to mechanistic studies are designed to empower researchers to unlock the therapeutic promise of this new chemical entity.

References

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  • Lafta, S. J., & Jabir, S. J. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11.
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  • Zhang, Y., et al. (2021).
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  • Shah, N. N., et al. (2016). Synthesis and anticancer activity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamide derivatives. Der Pharma Chemica, 8(1), 397-403.
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  • Marković, V., et al. (2019). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 24(20), 3656.
  • Jo, Y., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering, 11(1), 75.
  • Stoyanov, S., & Doytchinova, I. (2023). Antioxidant Activity of Coumarins. Encyclopedia, 3(2), 548-560.

Sources

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

The 2H-chromen-2-one, or coumarin, scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1] This guide delves into the putative mechanism of action of a specific synthetic coumarin, this compound. Based on extensive structure-activity relationship (SAR) data from the broader coumarin class, we postulate that this compound primarily functions as an inhibitor of monoamine oxidases (MAOs). This document provides a comprehensive overview of the molecular target, the proposed inhibitory action, and detailed, field-proven experimental protocols for the validation of this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related coumarin derivatives.

Introduction to the Coumarin Scaffold and the Target Compound

Coumarins are a class of benzopyran-2-one compounds found in nature and are also readily synthesized, making them attractive scaffolds for drug discovery.[1][2] They are known to possess a wide range of biological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][3] A particularly well-documented therapeutic application for coumarin derivatives is the inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[4][5]

The compound of interest, this compound, is a synthetic derivative. Its structural features, particularly the substitution at the C-4 position, strongly suggest a potential interaction with monoamine oxidases. Structure-activity relationship studies have shown that substitutions on the coumarin ring, especially at the C-4 position, can confer potent and selective inhibitory activity against MAOs.[3][6] This guide will, therefore, focus on the hypothesis that this compound acts as a monoamine oxidase inhibitor.

Molecular Target Profile: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[7] They are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other exogenous amines.[7][8] There are two main isoforms of MAO:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are primarily used as antidepressants and anxiolytics.[7][8]

  • MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been investigated for other neurodegenerative disorders like Alzheimer's disease.[3][7]

Due to the high degree of structural similarity between the two isoforms, developing selective inhibitors is a key challenge in drug discovery.[9] The dysregulation of monoamine neurotransmitter levels is implicated in a variety of neurological and psychiatric disorders, making MAOs significant therapeutic targets.

Postulated Mechanism of Action of this compound

Enzyme Inhibition

We propose that this compound functions by inhibiting the catalytic activity of monoamine oxidases. By binding to the active site of the enzyme, it would prevent the breakdown of monoamine neurotransmitters, leading to an increase in their synaptic concentrations. This modulation of neurotransmitter levels is the basis for the therapeutic effects of known MAO inhibitors.[8]

Structure-Activity Relationship (SAR) Analysis

The specific structural moieties of this compound are anticipated to play distinct roles in its inhibitory activity:

  • Coumarin Core: The planar coumarin ring system is a common feature in many known MAO inhibitors, providing a rigid scaffold for interaction with the enzyme's active site.[3]

  • 4-Butyl Group: Substituents at the C-4 position of the coumarin ring have been shown to influence selectivity towards MAO-A.[3][6] The lipophilic nature of the butyl group may enhance binding to a hydrophobic pocket within the active site.

  • 5-Hydroxy and 7-Methyl Groups: Substitutions on the benzo ring of the coumarin nucleus, such as hydroxyl and methyl groups, can modulate the electronic properties and steric interactions of the molecule, thereby affecting its binding affinity and selectivity for the MAO isoforms.[10]

Signaling Pathway

The proposed mechanism of action and its downstream effects are illustrated in the following diagram:

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MA Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) Vesicles Synaptic Vesicles MA->Vesicles Packaging MAO Monoamine Oxidase (MAO) MA->MAO Substrate MA_Released Released Neurotransmitters Vesicles->MA_Released Exocytosis MA_Synapse Neurotransmitters in Synapse MA_Released->MA_Synapse MA_Synapse->MA Reuptake Receptors Postsynaptic Receptors MA_Synapse->Receptors Binding Signal Signal Transduction Receptors->Signal Activation Compound 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Compound->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination

Caption: Proposed mechanism of MAO inhibition by the target compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound is a monoamine oxidase inhibitor, a series of in vitro experiments are necessary.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both human MAO-A and MAO-B. A commercially available kit, such as the MAO-Glo™ Assay, provides a reliable and high-throughput method.[11]

Experimental Workflow Diagram:

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A/B Enzymes - Luciferin Derivative Substrate - Test Compound Dilutions - Control Inhibitors (Clorgyline, Selegiline) start->prepare_reagents plate_setup Plate Setup (96-well, opaque): - Add buffer, enzyme, and test compound/control - Pre-incubate prepare_reagents->plate_setup add_substrate Add MAO Substrate plate_setup->add_substrate incubate Incubate at Room Temperature add_substrate->incubate add_luciferin Add Luciferin Detection Reagent incubate->add_luciferin read_luminescence Read Luminescence (Plate Reader) add_luciferin->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MAO-Glo™ inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the MAO substrate, and the luciferin detection reagent according to the manufacturer's protocol.

  • Assay Plate Setup: In a 96-well opaque plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound dilutions. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a negative control (vehicle only).[12]

  • Enzyme and Inhibitor Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the luciferin detection reagent to all wells. This reagent converts the product of the MAO reaction into a luminescent signal. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Enzyme Kinetics Studies

To understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed.

Step-by-Step Protocol:

  • Varying Substrate Concentrations: Perform the MAO inhibition assay as described above, but for a few fixed concentrations of the test compound, vary the concentration of the MAO substrate.[11]

  • Measure Reaction Velocity: Determine the initial reaction velocity at each substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the type of inhibition.[13]

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of this compound against hMAO-A and hMAO-B

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
This compound[Experimental Value][Experimental Value][Calculated Value]
Clorgyline (Control)[Literature Value][Literature Value][Literature Value]
Selegiline (Control)[Literature Value][Literature Value][Literature Value]

Interpretation:

  • IC50 Values: Lower IC50 values indicate higher inhibitory potency.

  • Selectivity Index (SI): The SI provides a measure of the compound's preference for one MAO isoform over the other. An SI > 1 indicates selectivity for MAO-B, while an SI < 1 indicates selectivity for MAO-A. A high SI value is generally desirable for developing targeted therapies.

Conclusion

Based on the extensive body of literature on coumarin derivatives, it is highly probable that this compound exerts its biological effects through the inhibition of monoamine oxidases. The specific substitutions on its coumarin scaffold suggest it may possess potent and potentially selective activity. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile. Such studies are a critical step in the pre-clinical development of novel therapeutics for neurological and psychiatric disorders.

References

  • Benchchem. 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one.
  • Trends in Sciences. In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2.
  • LevelUpRN. MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health. 2023.
  • ResearchGate. (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues.
  • ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. 2025.
  • Bestern, E., et al. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Bioorganic Chemistry. 2022;123:105791.
  • Singh, P., et al. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. 2020;8:683.
  • Romas, K.T., et al. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. 2012;57:385-391.
  • MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.
  • PubMed. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. 2018.
  • Kumar, S., et al. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules. 2022;27(16):5281.
  • PubMed Central. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • ACS Publications. Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.
  • Malan, S.F., et al. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 2017;125:1098-1110.
  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
  • ResearchGate. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. 2025.
  • Google Patents. 7-Hydroxy coumarins having substitutions in the 4 position.
  • MDPI. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy.
  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.
  • Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. 2025.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a benzopyrone scaffold that is a cornerstone in medicinal chemistry and drug discovery. The specific substitutions of a butyl group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 7-position are anticipated to significantly influence its physicochemical profile, thereby impacting its pharmacokinetic and pharmacodynamic properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to guide formulation and development strategies.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It offers not just theoretical insights but also detailed, field-proven experimental protocols for their determination. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to conduct a thorough characterization of this and similar coumarin derivatives.

Molecular Structure and Identity

The foundational step in characterizing any compound is to establish its precise chemical structure and identity.

Structure:

Key Structural Features:

  • Coumarin Core: A bicyclic aromatic lactone (a benzopyran-2-one).

  • Butyl Group at C4: This lipophilic chain is expected to increase the overall hydrophobicity of the molecule.

  • Hydroxyl Group at C5: This phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways. Its acidity will be a key determinant of the compound's ionization state at physiological pH.

  • Methyl Group at C7: A small alkyl substituent that can modulate lipophilicity and steric interactions with biological targets.

Table 1: Chemical Identity of this compound

IdentifierValue
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CCCCCC1=C(C2=C(C=C(C=C2O)C)O1)O

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development. It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Importance of LogP

A compound's LogP value provides insight into its ability to cross biological membranes. For orally administered drugs, an optimal LogP range is typically sought to balance aqueous solubility for dissolution and lipid solubility for membrane permeation.

Experimental Determination of LogP: Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

This method offers a rapid and reliable determination of LogP values and is well-suited for coumarin derivatives.[1]

Protocol:

  • Preparation of Standard Solutions:

    • Prepare stock solutions (1 mg/mL) of a series of standard compounds with known LogP values in methanol.

    • Prepare a stock solution (1 mg/mL) of this compound in methanol.

  • Chromatographic Conditions:

    • Stationary Phase: RP-18 HPTLC plates.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water. The composition is varied to obtain a range of retention factors (Rf).

    • Application: Apply 1 µL of each standard and the test compound solution to the HPTLC plate.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Detection: Visualize the spots under UV light (typically 254 nm or 365 nm for coumarins).

  • Data Analysis:

    • Calculate the Rf value for each spot.

    • Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1).

    • For each compound, plot RM values against the percentage of the organic solvent in the mobile phase. Extrapolate to 100% water to determine the RM0 value.

    • Create a calibration curve by plotting the RM0 values of the standard compounds against their known LogP values.

    • Determine the LogP of this compound by interpolating its RM0 value on the calibration curve.

Causality Behind Experimental Choices:

  • RP-HPTLC: This technique is chosen for its simplicity, high throughput, and the small amount of sample required. The correlation between retention on a reversed-phase stationary phase and lipophilicity is well-established.[1]

  • Methanol/Water Mobile Phase: This is a common mobile phase system for RP chromatography, allowing for a wide range of polarities to be explored.

G cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions (Known LogP) apply_sample Apply Samples to RP-18 HPTLC Plate prep_standards->apply_sample prep_test Prepare Test Compound Solution prep_test->apply_sample develop Develop Plate in Mobile Phase apply_sample->develop detect Detect Spots under UV Light develop->detect calc_rf Calculate Rf Values detect->calc_rf calc_rm Calculate RM and RM0 Values calc_rf->calc_rm calibrate Create Calibration Curve (RM0 vs. LogP) calc_rm->calibrate interpolate Interpolate LogP of Test Compound calibrate->interpolate

Caption: Workflow for LogP determination using RP-HPTLC.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Factors Influencing Solubility

The solubility of this compound will be influenced by the interplay between its lipophilic butyl group and the hydrophilic hydroxyl group. The pH of the medium will also play a crucial role due to the acidic nature of the phenolic hydroxyl group.

Experimental Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.[2]

Protocol:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the samples to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Calculate the solubility at each pH value based on the measured concentration of the saturated solution.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This is the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium solubility.[2]

  • Multiple pH Buffers: Testing at various pH values is essential to understand the impact of ionization on solubility, which is particularly relevant for compounds with ionizable groups like the phenolic hydroxyl in the target molecule.

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways. Coumarins can be susceptible to degradation under certain conditions.[3][4]

Forced Degradation Studies

Forced degradation studies are used to intentionally degrade the compound under stressed conditions to identify potential degradants and develop stability-indicating analytical methods.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature. Coumarins are particularly susceptible to lactone ring-opening under basic conditions.[4]

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Photostability: Expose the compound (in solid and solution form) to UV and visible light according to ICH Q1B guidelines.[4]

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., a gradient elution on a C18 column with UV detection).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidation Oxidative Degradation stock->oxidation photo Photostability stock->photo thermal Thermal Stress stock->thermal sample Sample at Time Points acid->sample alkali->sample oxidation->sample photo->sample thermal->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Calculate % Degradation hplc->data

Caption: Workflow for forced degradation stability testing.

Spectral Properties

Characterization of the spectral properties of this compound is essential for its identification and quantification.

Table 2: Expected Spectral Properties

Technique Expected Observations Information Gained
UV-Visible Spectroscopy Absorption maxima in the UV range, likely between 300-350 nm, characteristic of the coumarin chromophore. The exact λmax will be influenced by the substitution pattern.Confirmation of the chromophore, useful for quantification.
Infrared (IR) Spectroscopy Characteristic peaks for: O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the lactone (~1700-1730 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).Identification of key functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Distinct signals for the aromatic protons, the vinyl proton of the pyrone ring, the protons of the butyl and methyl groups, and the hydroxyl proton. Chemical shifts and coupling patterns will confirm the substitution pattern.Detailed structural elucidation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone (~160 ppm) and the aromatic and aliphatic carbons.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.Determination of molecular weight and confirmation of molecular formula.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is finely powdered and completely dry.

    • Pack a small amount of the sample into a capillary tube.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly (1-2°C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Interpretation:

  • A sharp melting range (typically < 2°C) is indicative of a pure compound.

  • A broad or depressed melting range can suggest the presence of impurities.

Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group at the 5-position is a critical parameter that determines the ionization state of the molecule at different pH values. This, in turn, affects solubility, lipophilicity, and interactions with biological targets.

Experimental Determination of pKa: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH.

Protocol:

  • Solution Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if the aqueous solubility is low.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. A thorough understanding and characterization of these parameters are fundamental for any researcher or drug development professional working with this or related coumarin derivatives. The provided methodologies, grounded in established scientific principles, will enable the generation of reliable and reproducible data, which is indispensable for advancing the development of new therapeutic agents.

References

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (n.d.). National Institutes of Health.
  • Chemical structures and calculated log p-values of coumarin derivatives [C1-44]. (n.d.). ResearchGate.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.
  • solubility and stability of Coumarin-C2-exo-BCN. (n.d.). BenchChem.
  • FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. (2025, August 6). ResearchGate.
  • The 4-arylaminocoumarin Derivatives Log P Values Calculated According to Rekker's Method. (2003, November). PubMed.
  • A Biological, Fluorescence and Computational Examination of Synthetic Coumarin Derivatives With Antithrombotic Potential. (n.d.). PubMed.
  • The 4-arylaminocoumarin derivatives log P values calculated according to Rekker's method. (n.d.). SciSpace.
  • Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. (2024, April 23). MDPI.
  • Synthesis and characterization of some (7-hydroxy-4-methyl-2H-chromen-2-one) derivatives. (2018, July 3). ResearchGate.
  • Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus. (2022, September 18). National Institutes of Health.

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An In-depth Technical Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The coumarin scaffold, a fundamental benzopyrone framework, is a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide focuses on a specific subclass: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one and its derivatives. We delve into the synthetic methodologies for accessing this core, its analytical characterization, and provide a comprehensive overview of its biological landscape, including anticancer, anticoagulant, antimicrobial, and antioxidant properties. By synthesizing data from contemporary research, this document explains the critical structure-activity relationships (SAR) that govern efficacy and explores the underlying mechanisms of action. Detailed experimental protocols and data visualizations are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to advance this promising class of compounds.

Introduction: The Significance of the Coumarin Core

Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds, first isolated in 1820.[3] Their unique benzopyrone structure allows for diverse interactions with various enzymes and receptors, leading to a broad spectrum of biological effects.[1] Clinically, coumarin derivatives are well-established as anticoagulant drugs, such as warfarin, which function as vitamin K antagonists.[4][5] Beyond this, the scaffold has been extensively explored for anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective applications.[1][6][7][8]

The 4-alkyl-5-hydroxy-7-methyl-2H-chromen-2-one scaffold is of particular interest. The substituents on the coumarin ring—a butyl group at C4, a hydroxyl group at C5, and a methyl group at C7—are not arbitrary. The alkyl group at C4 can significantly influence lipophilicity and binding pocket interactions, while hydroxyl and methyl groups on the benzene ring are critical for modulating antioxidant activity, metabolic stability, and target-specific hydrogen bonding. This guide provides a detailed exploration of this specific chemical space.

Synthetic Strategies and Workflow

The synthesis of coumarin derivatives is well-established, with several named reactions providing reliable access to the core structure. The Pechmann condensation is a cornerstone method, particularly for 7-hydroxycoumarins.

The Pechmann Condensation: A Primary Route

The Pechmann reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 7-hydroxy-4-methylcoumarin backbone, resorcinol is typically reacted with ethyl acetoacetate.[7][9] The choice of catalyst is crucial for reaction efficiency; while concentrated sulfuric acid is traditional, solid acid catalysts like silica sulfuric acid have been employed for more environmentally friendly and efficient processes.[10]

The general workflow for synthesizing and evaluating these derivatives is a multi-stage process, beginning with the core synthesis and branching into various biological screenings.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 3-Methyl-5-hydroxyphenol, Ethyl 2-butylacetoacetate) pechmann Pechmann Condensation (Acid Catalyst) start->pechmann core Core Scaffold Synthesis (this compound) pechmann->core derivatization Functional Group Modification (e.g., at C3, C5-OH) core->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS, IR, EA) purification->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer Screening of Analogs anticoagulant Anticoagulant Assays (Prothrombin Time) characterization->anticoagulant Screening of Analogs antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial Screening of Analogs antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant Screening of Analogs sar SAR Analysis anticancer->sar Data Analysis anticoagulant->sar Data Analysis antimicrobial->sar Data Analysis antioxidant->sar Data Analysis

Caption: General workflow for synthesis and biological evaluation.

Protocol: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

This protocol is a representative example based on the Pechmann condensation.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) in ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated H₂SO₄ (2-3 equivalents) dropwise with constant stirring. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours or until thin-layer chromatography (TLC) indicates the consumption of starting material.

  • Workup: Pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one.[9][11]

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][12]

Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Coumarin derivatives are widely investigated as potential anticancer agents.[13] The 5-hydroxycoumarin and 4-methylcoumarin moieties, in particular, have been central to the design of novel cytotoxic compounds.[10][14]

Mechanism of Action: The anticancer effects of coumarins are often multi-faceted. They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways. For instance, some 5-hydroxycoumarin derivatives act as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[15] By inhibiting TDP1, these compounds can sensitize cancer cells to the effects of topoisomerase 1 poisons like topotecan, representing a promising combination therapy strategy.[15] Other derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in tumor angiogenesis.[13]

G Coumarin 5-Hydroxycoumarin Derivative TDP1 TDP1 Enzyme Coumarin->TDP1 Inhibits DNA_Repair DNA Repair Pathway TDP1->DNA_Repair Enables Apoptosis Cancer Cell Apoptosis DNA_Repair->Apoptosis Prevents Topotecan Topotecan (Chemotherapy) Topo1 Topoisomerase I -DNA Complex Topotecan->Topo1 Stabilizes DNA_Damage DNA Damage Topo1->DNA_Damage Causes DNA_Damage->DNA_Repair Repaired by DNA_Damage->Apoptosis Induces

Sources

A Comprehensive Spectroscopic Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, a novel coumarin derivative of interest to the drug development and scientific research communities. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By explaining the causality behind expected spectral features, this guide serves as an in-depth resource for researchers working with complex coumarin derivatives, enabling them to anticipate, interpret, and validate their own experimental findings. Each section includes detailed, self-validating experimental protocols and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Context of a Multifaceted Coumarin

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and medicinal research. Their diverse biological activities make them privileged scaffolds in drug discovery. The target of this guide, this compound, combines several key structural features: a 4-position alkyl chain known to influence lipophilicity, a 5-hydroxy group that can participate in hydrogen bonding and act as a key pharmacophore, and a 7-methyl group that can modulate metabolic stability and receptor binding.

Understanding the precise molecular structure is paramount to elucidating its function and potential applications. This guide provides the foundational spectroscopic blueprint for this molecule, empowering researchers to confirm its identity and purity in synthetic batches. The synthesis of such a molecule would likely be approached via a Pechmann condensation, a classic and robust method for creating the coumarin core.[1][2][3][4][5]

The following sections are structured not as a rigid report, but as a practical, in-depth exploration of each major spectroscopic technique. We will dissect the predicted data, explain the rationale for these predictions based on established chemical principles, and provide detailed protocols that represent best practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized in Table 1. These predictions are based on the known effects of substituents on the coumarin ring system and analysis of related compounds.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H-3~6.1 - 6.3s-The vinylic proton at C3 typically appears as a singlet in 4-alkylcoumarins.
H-6~6.7 - 6.9s-Aromatic proton meta to the hydroxyl group and ortho to the methyl group.
H-8~6.6 - 6.8s-Aromatic proton ortho to the hydroxyl group.
5-OH~9.5 - 10.5br s-Phenolic protons are typically broad and their shift is highly dependent on concentration and solvent.[8][9][10][11][12] In DMSO-d₆, hydrogen bonding with the solvent leads to a downfield shift.
7-CH₃~2.3 - 2.5s-Methyl group on the aromatic ring.
-CH₂- (Butyl, α)~2.7 - 2.9t~7.5Methylene group adjacent to the C4 position, deshielded by the double bond.
-CH₂- (Butyl, β)~1.5 - 1.7sextet~7.5Methylene group of the butyl chain.
-CH₂- (Butyl, γ)~1.3 - 1.5sextet~7.5Methylene group of the butyl chain.
-CH₃ (Butyl, δ)~0.9 - 1.0t~7.5Terminal methyl group of the butyl chain.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are detailed in Table 2. These values are estimated based on the additive effects of the substituents on the coumarin scaffold.[6][13][14][15]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-2~160 - 162Lactone carbonyl carbon, a characteristic downfield signal in coumarins.
C-3~110 - 112Vinylic carbon adjacent to the carbonyl group.
C-4~150 - 152Vinylic carbon bearing the butyl substituent.
C-4a~112 - 114Aromatic quaternary carbon at the ring junction.
C-5~155 - 157Aromatic carbon bearing the hydroxyl group.
C-6~115 - 117Aromatic methine carbon.
C-7~140 - 142Aromatic carbon bearing the methyl group.
C-8~108 - 110Aromatic methine carbon.
C-8a~153 - 155Aromatic quaternary carbon at the ring junction, adjacent to the oxygen atom.
7-CH₃~20 - 22Methyl carbon attached to the aromatic ring.
-CH₂- (Butyl, α)~33 - 35Butyl chain carbon attached to C4.
-CH₂- (Butyl, β)~29 - 31Butyl chain carbon.
-CH₂- (Butyl, γ)~22 - 24Butyl chain carbon.
-CH₃ (Butyl, δ)~13 - 15Terminal methyl carbon of the butyl chain.
Experimental Protocol: NMR Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified solid this compound.[16][17][18][19]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small, clean vial.[20] DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its ability to slow the exchange of the hydroxyl proton, often resulting in a sharper signal.[9]

  • Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The optimal sample height is 4-5 cm.[16][20]

  • Cap the NMR tube securely.

2. Instrument Setup & Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • For complete structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.

Visualization: NMR Workflow and Structure

The following diagram illustrates the workflow for NMR-based structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Assign 1H & 13C Signals G->H I Confirm Connectivity H->I J Final Structure Elucidation I->J

Caption: Workflow for NMR-based structural elucidation.

The following diagram shows the structure of this compound with atom numbering for NMR assignment.

Caption: Structure and numbering of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable, rapid technique for identifying the key functional groups within a molecule. The predicted IR absorption bands for our target compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Notes
~3300 - 3500O-H stretch (phenolic)Broad, StrongThe broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[21][22]
~2850 - 2960C-H stretch (aliphatic)Medium-StrongCorresponds to the C-H bonds in the butyl and methyl groups.
~1700 - 1720C=O stretch (lactone)Strong, SharpThe α,β-unsaturated lactone carbonyl is a characteristic, strong absorption for coumarins.[23]
~1610 - 1630C=C stretch (aromatic & vinylic)MediumAbsorptions from the benzene ring and the pyrone double bond.
~1000 - 1200C-O stretchStrongAssociated with the lactone C-O and phenolic C-O bonds.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for analyzing solid samples.[24]

1. Sample Preparation:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[25][26]

  • In an agate mortar and pestle, grind 1-2 mg of the purified solid sample into a very fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[24]

  • Transfer the mixture to a pellet die.

2. Pellet Formation:

  • Assemble the die and place it in a hydraulic press.

  • Apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent pellet.[25][26][27] A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

3. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum using a blank KBr pellet.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, making it ideal for structural elucidation and library matching.[28][29][30][31]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺∙): The molecular formula is C₁₄H₁₆O₃, giving a molecular weight of 232.28 g/mol . The EI spectrum is expected to show a clear molecular ion peak at m/z = 232.

  • Key Fragmentation Pathways: Coumarins exhibit characteristic fragmentation patterns.[32][33][34][35][36]

    • Loss of CO: A primary fragmentation pathway for the coumarin nucleus is the loss of a carbon monoxide molecule (28 Da) from the lactone ring, leading to a benzofuran-type radical cation. An expected fragment would be at m/z = 204.

    • Loss of Propene (McLafferty Rearrangement): The butyl chain at C4 allows for a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the coumarin system and subsequent loss of propene (C₃H₆, 42 Da). This would result in a significant peak at m/z = 190.

    • Benzylic Cleavage: Cleavage of the bond between the α and β carbons of the butyl chain would result in the loss of a propyl radical (∙C₃H₇, 43 Da), leading to a fragment at m/z = 189. This is often a favorable fragmentation pathway for alkyl-substituted aromatic systems.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zPredicted FragmentFragmentation Pathway
232[M]⁺∙Molecular Ion
204[M - CO]⁺∙Loss of carbon monoxide from the lactone ring
190[M - C₃H₆]⁺∙McLafferty rearrangement
189[M - C₃H₇]⁺Benzylic cleavage of the butyl chain
Visualization: Key Fragmentation Pathways

MS_Fragmentation M Molecular Ion (M+) m/z = 232 F1 [M - CO]+ m/z = 204 M->F1 - CO F2 [M - C3H6]+ m/z = 190 M->F2 McLafferty Rearrangement F3 [M - C3H7]+ m/z = 189 M->F3 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-EI-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

2. Instrument Setup:

  • The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure only the pure compound enters the ion source.

  • Set the GC oven temperature program to ensure volatilization and separation of the compound.

  • Set the ion source to Electron Ionization (EI) mode, typically with an electron energy of 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[29]

3. Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The mass spectrometer scans a range of m/z values (e.g., 40-500 amu) as the compound elutes from the GC column.

  • The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest are recorded.

Conclusion: A Predictive Framework for Spectroscopic Validation

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from analogous structures with fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded forecast of its NMR, IR, and MS spectra. The provided protocols represent robust, field-proven methodologies designed to yield high-quality, reliable data.

For researchers in drug development and chemical sciences, this document serves a dual purpose: it is a specific predictive reference for the target molecule and a broader educational tool on the spectroscopic characterization of substituted coumarins. As this and other novel compounds are synthesized, this guide provides the necessary framework to interpret experimental results, confirm structural identity, and accelerate the pace of scientific discovery.

References

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discovery and isolation of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

This technical guide delineates a comprehensive, field-proven methodology for the synthesis, isolation, and characterization of the novel coumarin derivative, this compound. This document provides a scientifically grounded, hypothetical framework for the discovery of this compound, intended for researchers, scientists, and professionals in drug development. The narrative is built upon established chemical principles and validated protocols for analogous compounds, ensuring a high degree of scientific integrity. The guide covers the strategic design of the synthesis via Pechmann condensation, a detailed multi-step purification protocol, in-depth structural elucidation through spectroscopic methods, and a preliminary assessment of its potential biological activities. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction and Rationale for Discovery

The coumarin (2H-chromen-2-one) scaffold is a prominent pharmacophore found in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties.[1][2] The therapeutic potential of a coumarin derivative is significantly influenced by the nature and position of substituents on its bicyclic ring system. The strategic introduction of an alkyl group at the C-4 position and specific hydroxylation and methylation patterns on the benzene ring can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.

This guide details the prospective discovery of this compound, a novel derivative conceived through rational drug design. The incorporation of a butyl group at the C-4 position is intended to enhance lipophilicity, potentially improving membrane permeability. The 5-hydroxy and 7-methyl substitutions are hypothesized to influence the compound's antioxidant potential and metabolic stability. This document serves as a complete roadmap from conceptualization to preliminary biological evaluation.

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a classic and highly versatile method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3][4] This approach was selected for its reliability and the ready availability of the required starting materials.

Synthetic Strategy

The synthesis of the target compound is achieved by the condensation of 5-methylresorcinol (orcinol) with ethyl 3-oxoheptanoate in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction A 5-Methylresorcinol (Orcinol) C Pechmann Condensation A->C B Ethyl 3-oxoheptanoate B->C D Crude Product (this compound) C->D  H₂SO₄ (conc.)  Heat Purification_Workflow A Crude Product B Recrystallization (Ethanol/Water) A->B C Partially Purified Solid B->C D Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) C->D E Fractions Containing Target Compound D->E F Purity Analysis (TLC/HPLC) E->F G Pure 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one F->G Purity >98%

Caption: Multi-step workflow for the isolation and purification of the target compound.

Recrystallization
  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and dry them.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (starting from 10:90 v/v and gradually increasing to 30:70 v/v).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the recrystallized product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed compound onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Structural Elucidation

The definitive structure of the purified compound is established using a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data based on the structure of this compound and data from analogous compounds. [2][3][5][6]

Technique Expected Observations
FT-IR (KBr, cm⁻¹) ~3400 (O-H, broad), ~2950 (C-H, alkyl), ~1700 (C=O, lactone), ~1610, 1580 (C=C, aromatic)
¹H NMR (500 MHz, DMSO-d₆) δ ~10.5 (s, 1H, -OH), δ ~6.5-6.7 (m, 2H, Ar-H), δ ~6.1 (s, 1H, C3-H), δ ~2.6 (t, 2H, -CH₂-), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.5 (m, 2H, -CH₂-), δ ~1.3 (m, 2H, -CH₂-), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR (125 MHz, DMSO-d₆) δ ~161 (C=O, C2), δ ~158-160 (Ar-C-O), δ ~155 (C4), δ ~110-140 (Ar-C), δ ~100-105 (Ar-C), δ ~35 (alkyl CH₂), δ ~30 (alkyl CH₂), δ ~22 (alkyl CH₂), δ ~21 (Ar-CH₃), δ ~14 (alkyl CH₃)

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₁₆O₃: 233.1178; found: [predicted value] |

Preliminary Biological Activity Screening

Given the wide range of bioactivities associated with coumarins, a preliminary screening of this compound is proposed to identify its potential therapeutic value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. [7][8] Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader. [9]7. Ascorbic acid is used as a positive control. The percentage of radical scavenging activity is calculated.

Antibacterial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). [10][11] Protocol:

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [1]2. Prepare a standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 16-20 hours. [11]6. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma). [12] Protocol:

  • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C. [13]4. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm. The results are used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological_Screening cluster_results Potential Outcomes A Pure Compound B Antioxidant Assay (DPPH) A->B C Antibacterial Assay (Broth Microdilution) A->C D Cytotoxicity Assay (MTT) A->D E Radical Scavenging Activity (IC₅₀) B->E F Minimum Inhibitory Concentration (MIC) C->F G Cytotoxic Potency (IC₅₀) D->G

Caption: Proposed workflow for preliminary biological screening.

Conclusion

This guide provides a robust and scientifically rigorous framework for the synthesis, purification, characterization, and preliminary biological evaluation of the novel coumarin, this compound. By following the detailed protocols herein, researchers can efficiently produce this compound in high purity and begin to explore its therapeutic potential. The methodologies are grounded in established chemical literature, ensuring a high probability of success and providing a solid foundation for further drug discovery and development efforts.

References

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  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Coumarin Scaffold

The coumarin nucleus, a benzopyrone heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for the diverse and potent biological activities of its derivatives.[1][2] The pharmacological profile of a coumarin is intricately dictated by the nature and position of its substituents.[3] This guide focuses on the specific derivative, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one , a compound whose therapeutic potential is largely unexplored in dedicated studies. By leveraging established structure-activity relationships (SAR) of analogous coumarins, this document aims to provide a comprehensive analysis of its most probable therapeutic targets, offering a roadmap for future research and drug development endeavors.

The presence of a 4-alkyl group, a 5-hydroxy moiety, and a 7-methyl group suggests a strong predisposition towards anticancer and anti-inflammatory activities. The butyl group at the C4 position is anticipated to enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.[4] The hydroxyl group at C5 is a key contributor to the antioxidant and radical scavenging properties of coumarins, which are often implicated in their anticancer and anti-inflammatory effects.[5][6] The methyl group at C7 has been shown to reduce the potential for toxic metabolite formation, a common concern with some coumarin derivatives.[4] This unique combination of substituents positions this compound as a compelling candidate for multi-target therapeutic intervention.

This in-depth technical guide will dissect the most promising therapeutic avenues for this compound, elucidating the underlying molecular mechanisms and providing detailed experimental protocols to validate these hypotheses.

Part 1: Anticancer Therapeutic Potential

The anticancer activity of coumarin derivatives is a well-documented and extensively studied field.[7][8] Based on the structural features of this compound, several key anticancer mechanisms are likely to be at play.

Induction of Apoptosis: A Primary Anticancer Mechanism

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells.[3] Coumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] For this compound, the induction of the intrinsic apoptotic pathway is a highly probable mechanism of action.

1.1.1. Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[10] The ratio of these proteins determines the cell's fate. Many coumarin derivatives exert their pro-apoptotic effects by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.[10]

  • Hypothesized Mechanism of Action: this compound is predicted to shift the balance towards apoptosis by inhibiting the function of anti-apoptotic proteins like Bcl-2 and Mcl-1. The hydroxyl group at the C5 position is likely to play a crucial role in interacting with the binding grooves of these proteins.

1.1.2. Activation of Caspases

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is the execution phase of apoptosis.[11] Initiator caspases (e.g., caspase-9) are activated by the release of cytochrome c from the mitochondria, which in turn activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[11]

  • Hypothesized Signaling Pathway:

apoptosis_pathway Compound This compound Bcl2 Bcl-2/Mcl-1 Compound->Bcl2 Inhibition Bax Bax/Bad Bcl2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes release of Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Hypothesized Intrinsic Apoptosis Pathway
Inhibition of Protein Kinases: Targeting Dysregulated Signaling

Cancer is often driven by the aberrant activity of protein kinases, which regulate a multitude of cellular processes, including proliferation, survival, and metastasis.[12] Coumarin derivatives have emerged as promising kinase inhibitors.[13][14]

1.2.1. PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[15] Its overactivation promotes cell growth, proliferation, and survival.

  • Hypothesized Mechanism of Action: The structural features of this compound suggest its potential to inhibit key kinases within this pathway, such as PI3K or AKT. The butyl group may facilitate binding to the ATP-binding pocket of these kinases.

1.2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes the ERK, JNK, and p38 kinase cascades, is another critical regulator of cell fate.[9] Dysregulation of this pathway is also a common feature of many cancers.

  • Hypothesized Signaling Pathway:

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->PI3K Inhibition Compound->AKT Inhibition Compound->MEK Inhibition

Figure 2: Potential Kinase Inhibition Pathways
Quantitative Data for Structurally Similar Compounds

While specific IC50 values for this compound are not available, data from structurally related compounds provide a strong rationale for its potential anticancer activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-3-n-decyl-4-methylcoumarinMCF-7 (Breast)25.1[16]
4-trifluoromethyl-6,7-dihydroxycoumarinA549 (Lung)1.21[17]
Coumarin-artemisinin hybridHepG2 (Liver)3.05[1]
Coumarin-thiazole hybridHT-29 (Colon)0.25[1]

Part 2: Anti-inflammatory Therapeutic Potential

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Coumarin derivatives are well-known for their potent anti-inflammatory properties.[18][19]

Inhibition of Pro-inflammatory Enzymes

The inflammatory response is mediated by a complex interplay of enzymes that produce pro-inflammatory mediators. Two of the most critical enzyme families are the cyclooxygenases (COX) and lipoxygenases (LOX).

2.1.1. Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[20] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

  • Hypothesized Mechanism of Action: this compound is likely to inhibit the activity of COX-2, the inducible isoform that is upregulated during inflammation. The 5-hydroxy group is predicted to be a key pharmacophoric feature for this activity.

2.1.2. Lipoxygenase (LOX) Inhibition

LOX enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the production of leukotrienes, another class of potent pro-inflammatory mediators.[20]

  • Hypothesized Signaling Pathway:

inflammation_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound This compound Compound->COX2 Inhibition Compound->LOX5 Inhibition

Figure 3: Inhibition of Pro-inflammatory Enzymes

Part 3: Experimental Protocols for Target Validation

To empirically validate the hypothesized therapeutic targets of this compound, a series of well-established in vitro assays are recommended.

Anticancer Activity Assays

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental first step to assess the cytotoxic effect of the compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry.

3.1.3. Western Blot Analysis for Apoptosis and Kinase Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protocol:

    • Treat cancer cells with the compound and prepare cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, p-ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Anti-inflammatory Activity Assays

3.2.1. COX and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a straightforward method to assess the direct inhibitory effect of the compound on these enzymes.

  • General Protocol:

    • Prepare a reaction mixture containing the purified enzyme (COX-1, COX-2, or 5-LOX) and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or ELISA-based).

    • Calculate the percentage of inhibition and the IC50 value.[20]

Part 4: Conclusion and Future Directions

The structural attributes of this compound strongly suggest its potential as a multi-target therapeutic agent, with promising applications in oncology and the treatment of inflammatory diseases. The proposed mechanisms of action, centered on the induction of apoptosis and the inhibition of key protein kinases and pro-inflammatory enzymes, are well-supported by the extensive body of literature on structurally related coumarin derivatives.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these hypotheses. Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo characterization. Elucidating its precise molecular targets and mechanisms of action will be paramount in advancing this promising compound towards clinical development. Further derivatization of this scaffold, guided by the SAR insights discussed, may lead to the discovery of even more potent and selective therapeutic agents.

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in silico modeling of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Interactions

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of this compound, a novel coumarin derivative. Coumarins represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Understanding the molecular interactions of new derivatives is a critical step in elucidating their mechanism of action and therapeutic potential. This document is designed for researchers and drug development professionals, offering a structured narrative that explains the causality behind each computational choice. We will navigate the complete in silico pipeline, from initial target identification and molecular docking to the dynamic assessment of binding stability and prediction of pharmacokinetic properties. Every protocol is presented as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Rationale for a Computational Approach

The process of bringing a new drug to market is fraught with high costs and significant attrition rates.[2][3] A primary reason for late-stage failure is a suboptimal pharmacokinetic profile or unforeseen toxicity.[4] Computational methods, collectively known as in silico modeling, have become indispensable tools to mitigate these risks early in the drug discovery pipeline.[5][6][7] By simulating molecular interactions and predicting drug-like properties, these techniques allow for the rapid, cost-effective screening and prioritization of promising compounds before committing to resource-intensive laboratory synthesis and testing.[8][9]

Our subject molecule, this compound, belongs to the coumarin family. The coumarin nucleus is a versatile pharmacophore known for its presence in compounds with anticoagulant, anti-inflammatory, and anti-cancer properties.[1][10] Given this pedigree, a systematic computational evaluation is a logical first step to hypothesize its biological function and assess its therapeutic potential.

This guide will detail a robust workflow to investigate its interactions from target prediction to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Druggability Assessment cluster_3 Phase 4: Validation Target_ID Target Identification & Prioritization (Reverse Docking / Pharmacophore) Ligand_Prep Ligand Preparation (3D Structure Generation) Target_ID->Ligand_Prep Select Top Target Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB File Cleanup) Receptor_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Analyze Stability ADMET ADMET Prediction (SwissADME) MD_Sim->ADMET Assess Drug-likeness Validation In Vitro Experimental Validation ADMET->Validation Prioritize for Lab Testing

Figure 1: High-level overview of the in silico drug discovery workflow.

Target Identification: Asking the Right Biological Question

Before modeling an interaction, we must first identify potential biological targets. Since this compound is a novel compound, we do not have a known target. Therefore, our initial task is target identification, for which two primary strategies exist.

Ligand-Based Virtual Screening (LBVS)

Rationale: The fundamental principle of LBVS is that molecules with similar structures are likely to exhibit similar biological activities.[11] This approach is invaluable when the three-dimensional structure of a target is unknown. We use the structure of our known active molecule (or in this case, our query molecule) to find other known molecules with similar features, and by extension, their targets. One powerful LBVS method is pharmacophore modeling.[12] A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[12][13]

Protocol: Pharmacophore-Based Target Prediction

  • Feature Definition: Generate a 3D conformer of this compound and identify its key pharmacophoric features.

  • Database Screening: Use the generated pharmacophore model as a query to screen databases of known active compounds, such as ChEMBL or PubChem.

  • Target Inference: Identify the biological targets of the "hit" compounds from the database screen. These targets become potential candidates for our query molecule.

cluster_ligand Ligand cluster_pharma Pharmacophore Model Ligand A1 Ligand->A1 Feature Extraction D1 Ligand->D1 Feature Extraction H1 Ligand->H1 Feature Extraction R1 Ligand->R1 Feature Extraction

Figure 2: Conceptual representation of pharmacophore feature extraction.

Structure-Based Virtual Screening (SBVS) - Reverse Docking

Rationale: When the structure of our query molecule is known but its target is not, we can perform "reverse" or "inverse" docking.[6] Instead of docking a library of ligands to a single target, we dock our single ligand against a library of protein structures with known binding sites.[6] This approach can identify proteins that are predicted to bind our molecule with high affinity, thus generating a list of potential targets.

Protocol: Reverse Docking Workflow

  • Ligand Preparation: Prepare a high-quality 3D structure of this compound. This involves generating the lowest energy conformer and assigning appropriate atomic charges.

  • Target Database Selection: Utilize a database of druggable human proteins with available crystal structures (e.g., sc-PDB, PDBbind).

  • Automated Docking: Systematically dock the prepared ligand into the binding site of each protein in the database using a high-throughput docking program.

  • Ranking and Filtering: Rank the protein targets based on the predicted binding affinity (docking score).[3] Filter this list based on biological relevance, pathway analysis, and potential for "off-target" effects to prioritize a handful of targets for more detailed analysis.[14]

Molecular Docking: Predicting the Binding Pose and Affinity

Once a high-priority target is identified (for this guide, we will assume a hypothetical target, Protein X), molecular docking is used to predict the preferred orientation and binding affinity of our coumarin derivative within the protein's active site.[15][16]

Rationale: Molecular docking algorithms explore a vast number of possible binding poses of a ligand within a receptor's binding site and use a scoring function to estimate the strength of the interaction for each pose.[15] A lower (more negative) binding energy score typically indicates a more favorable interaction.[16] This step is crucial for generating a plausible structural hypothesis of the protein-ligand complex, which is the foundation for further analysis.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand SDF/MOL2 Prep_L Prepare Ligand (Add Hydrogens, Assign Charges) -> Ligand.pdbqt Ligand->Prep_L Receptor Receptor PDB Prep_R Prepare Receptor (Remove Water, Add Hydrogens) -> Receptor.pdbqt Receptor->Prep_R Config Configuration File (receptor, ligand, grid info) Prep_L->Config Prep_R->Config Grid Define Grid Box (Binding Site Coordinates) Grid->Config Vina Run AutoDock Vina Poses Output Poses (Log File & PDBQT) Vina->Poses Config->Vina Analyze Analyze Binding Energy & Interactions Poses->Analyze

Figure 3: Workflow for a typical molecular docking experiment using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[17][18]

  • Step 1: Obtain and Prepare the Receptor Structure

    • Download the 3D crystal structure of the target protein (Protein X) from the Protein Data Bank (PDB).

    • Using molecular visualization software like UCSF Chimera or AutoDock Tools, prepare the protein:

      • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[16]

      • Add polar hydrogen atoms, as they are crucial for hydrogen bonding.

      • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format required by AutoDock.

  • Step 2: Prepare the Ligand Structure

    • Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or a web server.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Using AutoDock Tools, define the rotatable bonds and save the ligand in the .pdbqt format.

  • Step 3: Define the Docking Search Space (Grid Box)

    • Identify the binding pocket of the receptor. If a co-crystallized ligand was present, the grid box should be centered on its location.[19] Otherwise, use binding site prediction tools.

    • Define the center coordinates (x, y, z) and dimensions of a cubic search space that encompasses the entire binding site.[17] The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Step 4: Configure and Run AutoDock Vina

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates and dimensions of the grid box, and the output file name.[19]

    • Execute Vina from the command line, referencing the configuration file.

  • Step 5: Analyze the Results

    • Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9 by default), ranked by binding affinity in kcal/mol.

    • The log.txt file will contain a table of these scores.[20]

    • Visualize the top-ranked pose in complex with the receptor. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.

ParameterValue/DescriptionRationale
Software AutoDock VinaWidely used, accurate, and computationally efficient for virtual screening and lead optimization.
Receptor File proteinX.pdbqtPDB file with added hydrogens and assigned charges, required format for Vina.
Ligand File coumarin.pdbqt3D structure of the ligand with rotatable bonds defined, required format for Vina.
Grid Center (e.g., x=15.2, y=53.9, z=16.9)Defines the geometric center of the search space, focusing the docking on the active site.
Grid Size (e.g., 25 x 25 x 25 Å)Defines the volume of the search space, must be large enough to accommodate the ligand.
Exhaustiveness 8 (Default)Controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time.
Output output_poses.pdbqt, log.txtContains the coordinates of the predicted binding poses and their corresponding energy scores.

Table 1: Typical configuration and rationale for a molecular docking run with AutoDock Vina.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Rationale: Molecular docking provides a static snapshot of a potential binding mode.[21] However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical motions of atoms and molecules over time, providing critical insights into the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[21][22] An MD simulation can validate a docking pose: if the ligand remains stably bound in its predicted orientation throughout the simulation, it increases confidence in the docking result.

Protocol: MD Simulation with GROMACS

This protocol outlines the key steps for running an MD simulation of the protein-ligand complex using GROMACS, a powerful and widely used open-source MD engine.[23][24][25]

  • Step 1: System Preparation

    • Topology Generation: The top-ranked docked complex from Vina is used as the starting structure. A force field (e.g., CHARMM36, AMBER) must be chosen to describe the potential energy of the system.[24] While protein parameters are standard, a custom topology and parameter file must be generated for our novel coumarin ligand, often using servers like CGenFF or antechamber.[24][26]

    • Solvation: The complex is placed in a periodic box of a specific shape (e.g., cubic) and solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge and to simulate a physiological salt concentration.

  • Step 2: Energy Minimization

    • The initial system contains steric clashes and unfavorable geometries. Energy minimization is performed to relax the system and bring it to a local energy minimum.

  • Step 3: Equilibration

    • The system is gradually brought to the desired temperature and pressure in two phases:

      • NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[24]

      • NPT Ensemble (Isothermal-Isobaric): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density of the system.

  • Step 4: Production MD Run

    • Once the system is equilibrated, the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 50-100 nanoseconds). The trajectory (atomic coordinates over time) is saved for analysis.

  • Step 5: Trajectory Analysis

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[22]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify key stable interactions.

    • Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy from the simulation trajectory, providing a more rigorous estimate than the docking score.

ParameterValue/DescriptionRationale
Software GROMACS 2025.xA high-performance MD engine suitable for biomolecular simulations.[25][27]
Force Field CHARMM36 / AMBER14SBA set of parameters to calculate potential energy. Choice depends on the biomolecule type.
Water Model TIP3PA common explicit water model that accurately reproduces properties of liquid water.
Ensembles NVT, then NPTUsed to equilibrate the system to the correct temperature and pressure before the production run.
Simulation Time 50-100 nsThe duration of the production run. Longer simulations provide more robust sampling of conformational space.
Analysis Metrics RMSD, RMSF, H-BondsQuantitative measures to assess the stability, flexibility, and key interactions of the complex.

Table 2: Key parameters and their scientific basis for a GROMACS MD simulation.

ADMET Prediction: Assessing Drug-Likeness

Rationale: A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties to be effective and safe in the body.[28][29] Predicting these properties early can prevent the costly pursuit of compounds destined to fail in clinical trials.[2][4] Web-based tools provide rapid and reliable predictions based on a molecule's structure.

Protocol: ADMET Profiling with SwissADME

The SwissADME web server is a free, user-friendly tool for predicting a wide range of physicochemical, pharmacokinetic, and drug-likeness properties.[30][31][32]

  • Step 1: Input Molecule

    • Navigate to the SwissADME website ([Link]).

    • Draw the structure of this compound or input its SMILES string.

  • Step 2: Run Prediction

    • Execute the prediction run. The server calculates dozens of parameters within seconds.

  • Step 3: Analyze Key Parameters

    • Physicochemical Properties: Note parameters like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: Check for violations. This rule helps predict poor oral absorption or permeation. The rules are generally: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Pharmacokinetics: Examine predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. The "BOILED-Egg" model provides an intuitive graphical representation of these properties.[32]

    • Drug-Likeness: Assess metrics like the Ghose filter, Veber filter, and Egan rules to see if the molecule falls within the chemical space of known oral drugs.

    • Medicinal Chemistry Friendliness: Check for alerts regarding structural features that may be associated with toxicity or metabolic instability (e.g., PAINS - Pan-Assay Interference Compounds).

PropertyPredicted Value (Hypothetical)Interpretation & Significance
Molecular Weight 246.29 g/mol Complies with Lipinski's rule (<500), favorable for absorption.
LogP (iLOGP) 3.15Indicates moderate lipophilicity, balanced for solubility and membrane permeability.
GI Absorption HighThe compound is predicted to be well-absorbed from the gut.
BBB Permeant NoThe compound is not expected to cross the blood-brain barrier, suggesting a lower risk of CNS side effects.
Lipinski Violations 0The compound has a drug-like profile according to this widely accepted rule.
PAINS Alert 0No alerts for problematic fragments, suggesting lower risk of non-specific activity.

Table 3: Example ADMET prediction summary for the coumarin derivative.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow to characterize the potential interactions and drug-like properties of this compound. By employing a multi-step computational pipeline—from target identification and molecular docking to molecular dynamics and ADMET prediction—we can build a comprehensive profile of a novel compound. This process allows for the generation of testable hypotheses regarding its mechanism of action, binding stability, and potential as a therapeutic agent.

It is imperative to recognize that in silico modeling is a predictive science. The hypotheses generated through these methods must be validated through rigorous experimental testing. The results from this workflow should be used to guide and prioritize future in vitro and in vivo studies, such as binding assays, enzyme kinetics, and cell-based functional assays, to confirm the predicted biological activity and advance the most promising candidates in the drug discovery pipeline.

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Preliminary Cytotoxicity Assessment of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical development. The chromene (or coumarin) scaffold is a well-established "privileged structure" known for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive methodological framework for conducting preliminary in vitro cytotoxicity studies on a novel derivative, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a robust, logic-driven approach to experimental design and data interpretation. We will explore two complementary endpoint assays—the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity—to build a foundational toxicological profile of the compound. This document is structured to empower researchers to generate reliable, reproducible data, forming a critical decision-making point in the early-stage drug discovery cascade.

Introduction: The Rationale for Cytotoxicity Screening

The coumarin nucleus, a benzopyran-2-one structure, is a ubiquitous scaffold in medicinal chemistry. The parent compound for the molecule , 7-hydroxy-4-methyl-2H-chromen-2-one, is a common starting point for the synthesis of more complex derivatives.[3][4] The addition of a butyl group at the 4-position and a hydroxyl group at the 5-position creates a novel chemical entity with unknown biological effects.

Before committing resources to exploring its therapeutic potential, a baseline understanding of its toxicity is paramount. Preliminary cytotoxicity screening serves as an essential gatekeeper in the drug discovery process.[5] It aims to answer a fundamental question: at what concentration does this compound cause cell death? This initial screen helps to:

  • Establish a therapeutic window for future efficacy studies.

  • Identify potential liabilities early in development.

  • Guide structure-activity relationship (SAR) studies for analogue development.

This guide details the foundational assays required to generate an initial cytotoxicity profile, focusing on the causality behind each experimental choice to ensure data integrity.

Foundational Concepts: Choosing the Right Questions

Cytotoxicity is not a monolithic event. A compound can impact a cell in several ways, and it is crucial to select assays that can begin to differentiate these effects.[6] The two primary assays detailed herein are chosen for their complementary nature: they measure distinct cellular events that signify a loss of viability.

  • Metabolic Compromise (The MTT Assay): This assay quantifies the metabolic activity of a cell population, primarily through the function of mitochondrial dehydrogenases.[7][8] A reduction in this activity is an early indicator of cellular stress or apoptosis.

  • Loss of Membrane Integrity (The LDH Assay): This method measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[9] LDH release is a hallmark of irreversible cell membrane damage, typically associated with necrosis.[10]

Running these assays in parallel provides a more nuanced view than either assay alone. For example, a compound might significantly reduce metabolic activity (MTT) at a concentration that does not yet cause widespread membrane lysis (LDH), suggesting a cytostatic or early apoptotic effect rather than immediate necrosis.

Pre-Experimental Considerations: Setting the Stage for Success

The quality of any cytotoxicity data is dictated by the rigor of the pre-experimental setup. Rushing this stage is a common cause of unreliable results.

Cell Line Selection: The Biological Context

The choice of cell line is the most critical variable. There is no single "correct" cell line; the selection must be aligned with the ultimate therapeutic goal. For a novel compound with unknown potential, a dual-screening strategy is advisable:

  • A Cancer Cell Line: To assess potential anti-cancer activity. A common, well-characterized line such as HeLa (cervical cancer) or A549 (lung cancer) is a robust starting point.

  • A "Normal" Non-Transformed Cell Line: To assess general toxicity to healthy tissue. Human foreskin fibroblasts (HFF ) or murine fibroblasts (NIH-3T3 ) are industry standards for basal cytotoxicity testing.[11]

Observing a significant difference in potency between the cancer and normal cell lines (a high therapeutic index) is a highly desirable outcome in oncology drug discovery.

Compound Management: Purity, Solubility, and Stock Solutions
  • Purity: Ensure the test compound is of the highest possible purity, verified by analytical methods (e.g., NMR, LC-MS). Impurities can confound results.

  • Solubility: this compound is predicted to be hydrophobic. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration primary stocks (e.g., 10-50 mM).

  • Vehicle Control: It is absolutely essential that all experiments include a "vehicle control" group of cells treated with the same final concentration of DMSO that is present in the highest compound concentration wells. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Experimental Workflow Overview

The overall process follows a standardized, logical flow designed for reproducibility and data integrity.

G cluster_prep Preparation cluster_exp Experiment Execution cluster_assay Assay & Data Acquisition cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Compound Prepare Compound Stock (e.g., 20mM in DMSO) Treat Treat with Serial Dilutions of Compound & Controls Compound->Treat Cells Culture & Harvest Cells (Logarithmic Growth Phase) Seed Seed Cells in 96-Well Plates (e.g., 1x10^4 cells/well) Cells->Seed Incubate1 Incubate 24h (Allow cells to adhere) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate 24-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Sample Transfer Supernatant to New Plate Incubate2->Sample IncubateMTT Incubate 1.5-4h AddMTT->IncubateMTT Solubilize Add Solubilizer (DMSO) IncubateMTT->Solubilize ReadMTT Read Absorbance (~570 nm) Solubilize->ReadMTT Calc Calculate % Viability (MTT) & % Cytotoxicity (LDH) ReadMTT->Calc AddLDH Add LDH Reaction Mix Sample->AddLDH IncubateLDH Incubate 30 min AddLDH->IncubateLDH ReadLDH Read Absorbance (~490 nm) IncubateLDH->ReadLDH ReadLDH->Calc Plot Plot Dose-Response Curves Calc->Plot IC50 Determine IC50 / EC50 Values Plot->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Core Cytotoxicity Assay Protocols

The following sections provide detailed, self-validating protocols. Each includes necessary controls that are non-negotiable for robust data.

The MTT Assay: A Measure of Metabolic Viability

Principle: The MTT assay is a colorimetric method for assessing cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[8]

G cluster_cell cluster_reagents LiveCell Metabolically Active Cell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Enters cell

Caption: Mechanism of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Controls:

      • Untreated Control: Wells with cells + medium only.

      • Vehicle Control: Wells with cells + medium containing the highest final concentration of DMSO.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[13] A 72-hour incubation is common for initial screening.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Formazan Development: Incubate for 1.5 to 4 hours at 37°C.[12][14] During this time, purple crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][15]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a test wavelength of 570 nm. A reference wavelength of ~630 nm can be used to subtract background noise.[7]

  • Calculation:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The LDH Assay: A Measure of Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The assay quantifies this released LDH via a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[16] A second enzyme, diaphorase, then uses the NADH to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[16]

G cluster_reaction Coupled Enzymatic Reaction DamagedCell Damaged Cell (Membrane Breach) LDH LDH (Released) DamagedCell->LDH releases Lactate Lactate + NAD+ LDH->Lactate catalyzes Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Red/Orange) Tetrazolium->Formazan Diaphorase (uses NADH)

Caption: Mechanism of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The plate setup must include additional controls.

    • Assay Controls:

      • Spontaneous LDH Release: Untreated or vehicle control cells (measures baseline cell death).

      • Maximum LDH Release: A separate set of untreated control cells to which a lysis buffer (e.g., Triton X-100) is added 30-45 minutes before the end of the incubation. This provides the 100% cytotoxicity value.

      • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: At the end of the incubation period, carefully transfer 25-50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 25-50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Readout: Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the medium background absorbance from all other readings.

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. From this data, dose-response curves are plotted (typically % Viability or % Cytotoxicity vs. log[Concentration]), and the half-maximal inhibitory/effective concentration (IC50/EC50) is calculated using non-linear regression analysis.

Table 1: Example MTT Viability Data for this compound on HeLa Cells (72h)

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Vehicle) 1.254 0.088 100.0%
0.1 1.231 0.091 98.2%
1 1.102 0.075 87.9%
5 0.788 0.061 62.8%
10 0.630 0.055 50.2%
25 0.315 0.040 25.1%
50 0.119 0.025 9.5%
100 0.055 0.015 4.4%

From this data, the calculated IC50 would be approximately 10 µM .

Table 2: Example LDH Cytotoxicity Data for this compound on HeLa Cells (72h)

Concentration (µM) Mean Absorbance (490 nm) Std. Deviation % Cytotoxicity
Spontaneous 0.188 0.015 0.0%
Maximum 0.952 0.065 100.0%
0 (Vehicle) 0.191 0.018 0.4%
1 0.205 0.021 2.2%
5 0.255 0.029 8.8%
10 0.340 0.035 19.9%
25 0.570 0.048 50.0%
50 0.812 0.059 81.7%
100 0.945 0.061 99.1%

From this data, the calculated EC50 would be approximately 25 µM .

Interpretation of Example Data: The hypothetical data suggests the compound has an IC50 of 10 µM based on metabolic activity, but an EC50 of 25 µM based on membrane lysis. This discrepancy is valuable. It indicates that at concentrations between 10-25 µM, the compound is significantly impairing cellular metabolic function without causing immediate cell rupture, a profile that could be consistent with the induction of apoptosis or severe cytostasis.

Conclusion and Strategic Next Steps

This guide has outlined a robust, dual-assay methodology for the preliminary cytotoxicity assessment of this compound. By employing both the MTT and LDH assays, researchers can generate a foundational dataset that not only quantifies toxicity but also provides initial clues into the potential mechanism of cell death.

The results of these preliminary studies are a critical decision point. If the compound demonstrates potent and selective cytotoxicity against a cancer cell line, the logical next steps would include:

  • Expansion to a panel of cell lines: Testing against various cancer types to determine the breadth of activity.

  • Mechanism of Action (MoA) studies: Employing assays for caspase activation, DNA fragmentation (TUNEL), or cell cycle analysis to confirm if apoptosis is the primary death pathway.

  • In vivo studies: If in vitro data is compelling, advancing to animal models to assess efficacy and safety.

Conversely, if the compound shows minimal toxicity or non-selective toxicity, this information is equally valuable, potentially halting further investment in a non-viable candidate and allowing resources to be redirected.

References

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  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from researchgate.net. [Link]

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Methodological & Application

analytical techniques for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound, a substituted coumarin derivative. Recognizing the importance of robust analytical methods in research and drug development, this guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind methodological choices and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2] This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry who require accurate and reliable quantification of this specific coumarin compound.

Introduction and Analytical Considerations

This compound belongs to the coumarin family, a class of compounds widely recognized for their diverse biological activities.[3] Accurate quantification is critical for pharmacokinetic studies, formulation development, quality control, and metabolism research. The selection of an analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

The analytical strategy for this molecule is guided by its core structure: a planar chromen-2-one ring system with hydroxyl and alkyl substituents.[4] These features dictate its solubility, chromatographic behavior, and spectral properties.

  • Chromatography (HPLC & GC): The compound's relatively non-polar butyl group and polar hydroxyl group give it moderate polarity, making it amenable to reverse-phase HPLC. Its thermal stability must be considered for GC analysis, though many coumarins can be analyzed this way, often after derivatization to improve volatility.[5][6]

  • Spectroscopy (UV-Vis & MS): The conjugated ring system provides a strong chromophore, making UV-Vis detection highly effective.[7][8] Mass spectrometry offers superior selectivity and sensitivity, providing structural confirmation and enabling quantification in complex biological matrices.[9]

High-Performance Liquid Chromatography (HPLC-UV/PDA)

Application Note: HPLC is the cornerstone technique for the analysis of coumarin derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds.[10] A reverse-phase C18 column is the logical first choice, as it effectively separates compounds based on hydrophobicity. The butyl chain on the target analyte will ensure strong retention on the non-polar stationary phase. The mobile phase, typically a mixture of a polar organic solvent (acetonitrile or methanol) and an acidified aqueous phase, allows for fine-tuning of the retention time and peak shape. The acidic modifier (e.g., acetic or formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which prevents peak tailing and ensures a sharp, symmetrical peak for accurate integration. Photodiode Array (PDA) detection is preferred as it allows for the determination of the optimal detection wavelength (λmax) and provides spectral data to confirm peak purity.[11]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation & Degassing C System Equilibration B->C E Chromatographic Separation (C18 Column) C->E D->E F UV/PDA Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Concentration Calculation H->I

Caption: General workflow for HPLC-based quantification.

Detailed Protocol: HPLC-UV/PDA
  • Reagent and Solution Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile (HPLC grade).

    • Sample Diluent: Methanol:Water (70:30 v/v).[7]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the sample diluent.

  • Instrumentation and Conditions:

    • Chromatographic System: An HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution is recommended for complex samples, while an isocratic method may suffice for pure substances. A starting point for method development is presented in the table below.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Wavelength: Scan from 200-400 nm. Use the maximum absorbance wavelength (λmax), anticipated to be around 320-340 nm based on similar structures, for quantification.[11]

    ParameterRecommended Condition
    Mobile Phase60% Solvent A (0.1% Formic Acid) : 40% Solvent B (ACN)
    Flow Rate1.0 mL/min
    Detection λmaxDetermine experimentally (e.g., ~325 nm)
    Run Time10 minutes (adjust based on retention time)
  • Sample Preparation:

    • For Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

    • For Biological Matrix (e.g., Plasma): Protein precipitation is a common first step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the sample diluent. Solid-Phase Extraction (SPE) may be required for higher purity and sensitivity.[10]

  • Data Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Perform a linear regression analysis on the calibration curve. A coefficient of determination (r²) > 0.999 is desirable.[12]

    • Inject the prepared samples, and use the peak area and the regression equation to calculate the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for identifying and quantifying analytes in complex mixtures.[5][13] For coumarin derivatives, GC-MS can provide definitive structural confirmation through characteristic fragmentation patterns.[5][13] The primary challenge is ensuring the analyte is sufficiently volatile and thermally stable. While some coumarins can be analyzed directly, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve thermal stability and chromatographic peak shape. Electron Ionization (EI) is a standard source that generates reproducible mass spectra, which can be compared to libraries for identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Extraction & Derivatization (if needed) B Sample Injection (Split/Splitless) A->B C GC Separation (Capillary Column) B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole/TOF) D->E F Total Ion Chromatogram (TIC) & Extracted Ion Chromatogram (XIC) E->F G Quantification using Characteristic Ions F->G

Caption: General workflow for GC-MS based quantification.

Detailed Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Extract the analyte from its matrix using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatization (Optional but Recommended): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Instrumentation and Conditions:

    • GC-MS System: An Agilent 6890/5973 system or equivalent.[5]

    • Column: HP-5MS (30 m x 0.25 mm id x 0.25 µm film thickness) or similar non-polar capillary column.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, and hold for 10 min. This program should be optimized based on the analyte's retention time.[5]

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole: 150 °C.

    • Acquisition Mode: Scan mode (m/z 50-500) for identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.

    ParameterRecommended Condition
    ColumnHP-5MS (or equivalent)
    Oven Program100°C (1 min), then 15°C/min to 280°C (10 min)
    Ionization ModeElectron Ionization (EI), 70 eV
    Acquisition ModeSIM (Select 3-4 characteristic ions for quantification)
  • Data Analysis and Quantification:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Confirm identity by comparing the acquired mass spectrum with expected fragmentation patterns. The molecular ion and key fragments (e.g., loss of the butyl group, loss of CO) should be present.[5][13]

    • For quantification in SIM mode, construct a calibration curve by plotting the peak area of the most abundant, specific ion against concentration.

Method Validation according to ICH Q2(R2) Guidelines

For use in regulated environments, any quantitative method must be validated to demonstrate its suitability for the intended purpose.[2][14] The core validation parameters are outlined by the ICH Q2(R2) guidelines.[1][15]

Validation ParameterPurposeTypical Acceptance Criteria (for HPLC Assay)
Specificity To ensure the signal measured is unequivocally from the analyte, free from matrix or impurity interference.Peak purity analysis (PDA), no interfering peaks at analyte retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of test results to the true value, often measured as percent recovery.98.0% to 102.0% recovery.
Precision (RSD%)The degree of scatter between a series of measurements.- Repeatability: ≤ 2% RSD. - Intermediate Precision: ≤ 2% RSD.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria met.[9]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within limits; results are consistent.

Comparison of Analytical Techniques

FeatureHPLC-UV/PDAGC-MSUV-Vis Spectrophotometry
Selectivity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)Low (prone to interference from other absorbers)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (µg/mL range)
Sample Throughput HighModerateVery High
Cost ModerateHighLow
Key Advantage Robustness and widespread availability.Definitive identification and high sensitivity.Simplicity and speed for pure samples.
Key Limitation Lower sensitivity than MS.Requires volatile/thermally stable analyte.Lack of selectivity in complex mixtures.[16]

UV-Vis Spectrophotometry

Application Note: This technique offers a simple, rapid, and cost-effective method for quantifying this compound, provided the sample matrix is simple and free of interfering substances that absorb at the same wavelength.[7][8] The method is based on Beer-Lambert's law. It is ideal for quick checks of concentration in pure solutions, such as during synthesis workup or for dissolution testing of a formulated product.

Detailed Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the measurement wavelength range. A mixture of methanol and water is often suitable.[7]

  • Determine λmax:

    • Prepare a dilute solution (~10 µg/mL) of the analyte.

    • Scan the solution in a UV-Vis spectrophotometer from 200-400 nm against a solvent blank.

    • The wavelength of maximum absorbance (λmax) should be used for all subsequent measurements.

  • Prepare Calibration Curve:

    • Prepare at least five standard solutions of known concentrations spanning the expected sample concentration range.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare the sample solution, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ResearchGate. (2015). Ultraviolet spectroscopy method for coumarin quantification in Mikania glomerata Sprengel syrup. Available from: [Link]

  • ResearchGate. (n.d.). Data obtained for analysis of sesquiterpene coumarin compounds by GC/MS. Available from: [Link]

  • Poláček, N., et al. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology. Available from: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Semantic Scholar. (n.d.). PMAS. Available from: [Link]

  • ResearchGate. (2012). Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions Containing Pterocaulon balansae Extract. Available from: [Link]

  • Wang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available from: [Link]

  • ResearchGate. (2016). (PDF) Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. Available from: [Link]

  • Library and Archives Canada. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available from: [Link]

  • Journal of Al-Nahrain University. (2015). Synthesis, Characterization Of Various Coumarin Derivatives. Available from: [Link]

  • PubMed. (2012). Simultaneous quantitation of 2-acetyl-4-tetrahydroxybutylimidazole, 2- and 4-methylimidazoles, and 5-hydroxymethylfurfural in beverages by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • International Scientific Organization. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Available from: [Link]

  • Indonesian Journal of Chemistry. (n.d.). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Available from: [Link]

  • ResearchGate. (2007). (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Available from: [Link]

  • European Journal of Chemistry. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Available from: [Link]

  • Royal Society of Chemistry. (2017). The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. Available from: [Link]

  • Iraqi Academic Scientific Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link]

  • PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Available from: [Link]

Sources

Application Notes and Protocols for the Solubilization of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a substituted coumarin derivative of interest in various research fields, including drug discovery and materials science. The coumarin scaffold is a privileged structure known for a wide spectrum of biological activities.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This guide provides a detailed protocol for the preparation of stock solutions of this compound, with a focus on best practices for ensuring solution integrity and stability for use in biological and chemical assays.

Physicochemical Properties and Solubility Considerations

While specific solubility data for this compound is not extensively documented, the general solubility of structurally similar coumarin derivatives can inform our approach. Coumarins are often poorly soluble in water and require an organic solvent for initial dissolution to create a concentrated stock solution.[2] This stock can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.

Based on the behavior of related compounds, this compound is predicted to have good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For most biological applications, particularly cell-based assays, DMSO is the solvent of choice due to its high solubilizing power and compatibility with cell culture media at low final concentrations.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilitySuitability for Biological Assays
Dimethyl Sulfoxide (DMSO)HighExcellent (at final concentrations typically ≤ 0.5%)
Dimethylformamide (DMF)HighGood (use with caution, can be more toxic to cells than DMSO)
EthanolModerate to HighGood (can be used, but may have lower solubilizing power than DMSO)
WaterPoorNot recommended for primary stock solution
Aqueous Buffers (e.g., PBS)PoorNot recommended for primary stock solution

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experiments.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Pipettes and sterile, disposable pipette tips

Step-by-Step Procedure
  • Determine the Molecular Weight: The molecular weight of this compound (C₁₄H₁₆O₃) is 232.27 g/mol .

  • Weighing the Compound:

    • Accurately weigh out a precise amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of the compound.

    • Expert Insight: It is advisable to weigh a slightly larger mass (e.g., 10 mg) to minimize weighing errors and prepare a larger volume of the stock solution.

  • Solvent Addition:

    • Transfer the weighed compound into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber glass vial).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 2.32 mg of the compound, add 1 mL of DMSO to yield a 10 mM solution.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound is difficult to dissolve, brief sonication in an ultrasonic water bath for 5-10 minutes can be beneficial.[2]

    • Causality: Sonication provides energy to break down solute-solute interactions, facilitating solvation.

  • Storage of Stock Solution:

    • For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]

    • Protect the solution from light, as coumarin compounds can be light-sensitive.[3] Using amber vials is recommended.

Workflow for Stock Solution Preparation and Use

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute into Aqueous Buffer or Media thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using a stock solution of this compound.

Validation and Quality Control

To ensure the integrity of your experiments, it is crucial to perform quality control checks on your stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are observed, gently warm the solution to 37°C and vortex to redissolve.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at the compound's λmax, if known.

  • Functional Assay: The most reliable validation is to test the activity of a freshly prepared stock solution in a well-established functional assay and compare it to previously prepared and stored batches.

Stability Considerations

The chemical stability of compounds in DMSO is a critical factor for long-term storage.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and should be avoided by preparing single-use aliquots.[2][4]

  • Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere. Water can promote the degradation of certain compounds.[4] It is essential to use anhydrous DMSO and keep containers tightly sealed.

  • Light Exposure: Photodecomposition can occur with coumarin derivatives.[3] Storing solutions in amber vials and minimizing exposure to light during handling is recommended.

Preparation of Working Solutions

For most experimental applications, the concentrated DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium.

  • Thaw: Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilution:

    • To prepare a working solution, add the required volume of the stock solution to the pre-warmed (if for cell culture) aqueous buffer or medium.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the buffer or medium.

    • Expert Insight: To avoid precipitation, it is crucial to add the DMSO stock to the aqueous solution while vortexing or mixing, rather than the other way around. This ensures rapid dispersion of the compound.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as it can have cytotoxic or off-target effects. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and DMSO for detailed safety information.

Conclusion

This application note provides a comprehensive protocol for the dissolution of this compound for research purposes. By following these guidelines for stock solution preparation, storage, and handling, researchers can ensure the integrity and reproducibility of their experimental results.

References

  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. doi:10.1177/1087057103008003007
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Coumarin Scaffolds in Cellular Imaging

Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes for biological and biomedical research.[1] Their broad utility is anchored in a suite of advantageous photophysical properties, including high fluorescence quantum yields, robust photostability, and a pronounced sensitivity to the local microenvironment.[] The benzopyran-2-one core of the coumarin scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its spectral properties to suit a diverse range of applications, from quantifying enzymatic activity to real-time live-cell imaging.[1][]

This guide focuses on 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one , a rationally designed coumarin derivative poised for applications in sensing changes in environmental polarity and imaging hydrophobic cellular compartments. The introduction of a butyl group at the C4 position enhances the molecule's lipophilicity, promoting its partitioning into nonpolar environments such as lipid droplets and cellular membranes. The hydroxyl group at the C5 position and the methyl group at the C7 position are critical for modulating the probe's photophysical properties, including its excitation and emission wavelengths, through their influence on the intramolecular charge transfer (ICT) characteristics of the fluorophore.

Coumarin derivatives are renowned for their sensitivity to solvent polarity, a characteristic that makes them powerful tools for visualizing cellular microenvironments.[] This sensitivity often manifests as a measurable shift in emission intensity or wavelength, providing a direct readout of local environmental conditions.[] Furthermore, the relatively small size of coumarin-based probes facilitates rapid diffusion in biological settings and allows them to traverse cellular membranes, enabling the real-time monitoring of dynamic cellular processes.[]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Pechmann condensation , a classic and widely utilized method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3][4] This reaction proceeds through an initial acid-catalyzed transesterification, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin core.[3]

For the synthesis of the target compound, 3-methylresorcinol (5-methylbenzene-1,3-diol) and ethyl 3-oxoheptanoate serve as the key starting materials. The electron-donating nature of the methyl and hydroxyl groups on the phenol ring facilitates the electrophilic aromatic substitution required for ring closure.[4]

Synthesis_Workflow Reactant1 3-Methylresorcinol Transesterification Transesterification Reactant1->Transesterification Reactant2 Ethyl 3-oxoheptanoate Reactant2->Transesterification Acid Acid Catalyst (e.g., H₂SO₄) Acid->Transesterification catalysis Heating Heating Cyclization Intramolecular Hydroxyalkylation Heating->Cyclization Dehydration Dehydration Heating->Dehydration Transesterification->Cyclization Cyclization->Dehydration Product 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Dehydration->Product

Caption: Pechmann condensation for the synthesis of the target coumarin.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the well-established characteristics of similar 7-hydroxycoumarin derivatives.[5][6]

PropertyPredicted Value/CharacteristicRationale & References
Molecular Formula C₁₄H₁₆O₃Based on chemical structure.
Molecular Weight 232.27 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for purified coumarin derivatives.
Solubility Soluble in DMSO, DMF, ethanol; poorly soluble in waterThe butyl group increases hydrophobicity.[7]
Excitation Max (λex) ~370-410 nm7-hydroxycoumarins typically absorb in this range.[5]
Emission Max (λem) ~440-500 nm (solvent-dependent)Emission is known to be sensitive to environmental polarity.[][6]
Quantum Yield (Φ) Moderate to High (increases in nonpolar media)Fluorescence is often enhanced in hydrophobic environments due to restricted non-radiative decay pathways.[6]
Stokes Shift ~70-90 nmA significant Stokes shift is characteristic of coumarin fluorophores, minimizing self-quenching.

Mechanism of Environmental Sensing

The fluorescence of many coumarin derivatives is highly sensitive to the polarity of their microenvironment, a phenomenon governed by an intramolecular charge transfer (ICT) process. Upon excitation, an electron is redistributed from the electron-donating hydroxyl group at the C5/C7 position to the electron-withdrawing carbonyl group of the pyrone ring.

In polar solvents, the excited state is stabilized by solvent dipoles, which can lead to fluorescence quenching and a red-shift in the emission spectrum. Conversely, in nonpolar or viscous environments, this stabilization is less pronounced, often resulting in a significant enhancement of fluorescence intensity (a "turn-on" response) and a blue-shift in the emission.[6] This property makes this compound an excellent candidate for imaging lipid-rich structures within cells, where it is expected to exhibit bright fluorescence.

ICT_Mechanism GS Ground State (S₀) Less Polarized Excitation hv (Absorption) ES_Nonpolar Excited State (S₁) in Nonpolar Environment Strong Fluorescence Excitation->ES_Nonpolar Excitation ES_Polar Excited State (S₁) in Polar Environment Stabilized by Solvent Dipoles Fluorescence Quenching Excitation->ES_Polar Excitation Emission_Nonpolar hv' (Emission) Emission_Polar hv'' (Emission) Emission_Nonpolar->GS High Quantum Yield Emission_Polar->GS Low Quantum Yield

Caption: Environmental influence on the fluorescence of the probe.

Protocols

Protocol 1: In Vitro Characterization of Environmental Sensitivity

This protocol details the steps to characterize the fluorescence response of this compound to changes in solvent polarity.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

  • Working Solution Preparation: For each solvent to be tested, prepare a 10 µM working solution of the probe. To minimize solvent effects from the stock solution, ensure the final concentration of DMSO is less than 0.1%.

  • Absorption Spectra: Record the absorption spectrum of each working solution from 300 nm to 500 nm to determine the optimal excitation wavelength (λex) in each solvent.

  • Fluorescence Spectra:

    • Set the spectrofluorometer to the determined λex for each solvent.

    • Record the fluorescence emission spectrum from 400 nm to 600 nm.

    • Note the wavelength of maximum emission (λem) and the fluorescence intensity.

  • Data Analysis:

    • Plot the emission maximum (λem) and relative fluorescence intensity as a function of the solvent polarity (e.g., using the Lippert-Mataga plot). This will quantify the probe's sensitivity to the environment.

Protocol 2: Live-Cell Imaging of Lipid Droplets

This protocol provides a general guideline for staining and imaging lipid droplets in live mammalian cells. Optimization of probe concentration and incubation time may be necessary for different cell types.[8][9]

Materials:

  • 10 mM stock solution of the probe in DMSO

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes suitable for fluorescence microscopy

  • (Optional) Oleic acid complexed to BSA to induce lipid droplet formation

  • (Optional) A commercially available lipid droplet stain (e.g., Nile Red) for co-localization

  • Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 60-70% confluency.

  • (Optional) Induction of Lipid Droplets: To enhance visualization, incubate cells with oleic acid-BSA complex (e.g., 100-200 µM) for 12-24 hours prior to staining.

  • Probe Loading:

    • Prepare a working solution of the probe at a final concentration of 1-5 µM in pre-warmed serum-free or complete culture medium.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[8]

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[8]

  • Imaging:

    • Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with an excitation source around 405 nm and collecting emission between 450-500 nm.

    • For co-localization studies, subsequently stain with a red-emitting lipid droplet probe according to the manufacturer's protocol and acquire images in separate channels.

Live_Cell_Imaging_Workflow Start Start: Culture Cells Induction Optional: Induce Lipid Droplets (Oleic Acid) Start->Induction Probe_Loading Load Cells with Probe (1-5 µM, 15-30 min) Induction->Probe_Loading with or without Washing Wash Cells (2-3x) with PBS/Medium Probe_Loading->Washing Imaging Image with Fluorescence Microscope (Ex: ~405 nm, Em: 450-500 nm) Washing->Imaging End End: Data Analysis Imaging->End

Sources

application of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one in drug discovery.

A dose-dependent decrease in absorbance indicates potential anti-inflammatory activity. It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity. [9]

Application II: Evaluation of Antioxidant Capacity

Rationale:

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies. Phenolic compounds, such as those with a hydroxylated coumarin scaffold, are known to be effective antioxidants due to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. [6][7]The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and widely used method to assess the antioxidant potential of a compound. [8][9] Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a straightforward method to evaluate the free radical scavenging ability of the test compound.

A. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

B. Experimental Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid) in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

C. Data Analysis and Presentation:

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

% Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

The results should be presented as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundIC₅₀ (µM) [Hypothetical Data]
Ascorbic Acid (Positive Control)8.5
This compound 25.2
7-hydroxy-4-methylcoumarin45.8

Application III: Preliminary Assessment of Antimicrobial Activity

Rationale:

The coumarin nucleus is present in many natural and synthetic compounds with significant antimicrobial properties. [1][4]Modifications to the coumarin scaffold can lead to potent antibacterial and antifungal agents. Therefore, a preliminary screening of this compound against a panel of pathogenic bacteria and fungi is a logical step in its characterization. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Resazurin solution (optional, for viability indication)

B. Experimental Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth directly in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by adding a viability indicator like resazurin.

C. Data Interpretation:

The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms. Lower MIC values indicate greater antimicrobial activity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the systematic evaluation of This compound . Positive results in these primary and secondary screening assays would justify further investigation into its mechanism of action. This could involve more specific enzyme inhibition assays (e.g., COX-1/COX-2), analysis of gene expression of inflammatory cytokines, and advanced antioxidant assays. [10][11]The versatile coumarin scaffold continues to be a source of promising new drug candidates, and a thorough investigation of this novel derivative is a worthwhile endeavor for any drug discovery program.

References

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experimental design for testing 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Introduction: A Strategic Framework for In Vivo Characterization

The compound this compound belongs to the coumarin class of heterocyclic compounds. Coumarins are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, analgesic, and anti-cancer properties. Given this potential, a structured and rigorous in vivo evaluation is the critical next step to translate preliminary findings into a viable therapeutic profile.

This document provides a comprehensive, strategy-driven guide for the in vivo experimental design and execution for this novel coumarin derivative. It is intended for researchers, pharmacologists, and drug development professionals. The approach detailed herein is not a rigid set of instructions but a logical, phased framework designed to build a comprehensive understanding of the compound's safety, pharmacokinetic behavior, and potential efficacy. This guide prioritizes ethical considerations and scientific rigor to ensure the generation of robust, reproducible, and translatable data.[1][2]

Ethical Imperatives: The Foundation of In Vivo Research

All proposed animal studies must be predicated on a strong ethical framework. Before any experiment is initiated, the research protocol must be meticulously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent animal ethics committee.[3] The guiding principles are the 3Rs:

  • Replacement: Whenever possible, non-animal methods (e.g., in vitro assays, computational modeling) should be used to answer scientific questions.[3][4] In vivo studies should only be conducted when essential.

  • Reduction: The experimental design must use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[3][5]

  • Refinement: All procedures must be optimized to minimize animal pain, suffering, and distress.[4][5][6][7] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and proper animal handling techniques.

Researchers bear the ultimate responsibility for the welfare of the animals under their care and must ensure all personnel are adequately trained.[4][6]

Phase I: Foundational Safety and Toxicity Assessment

The initial in vivo evaluation of any new chemical entity must prioritize safety. These studies are designed to identify potential hazards, determine a safe starting dose for subsequent studies, and understand the compound's general tolerability.[8]

Acute Oral Toxicity Study

The objective is to determine the short-term toxicity of a single, high dose of the compound. This study provides a preliminary understanding of the median lethal dose (LD50) and helps classify the substance for safety labeling.[9] The OECD Test Guideline 425 (Up-and-Down Procedure) is a highly recommended, modern approach that minimizes animal usage while providing a statistically robust estimation of the LD50.[10][11]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (Adapted from OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain, typically nulliparous, non-pregnant female rats, as they are often slightly more sensitive.[10][11]

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before dosing.

  • Dosing:

    • Fast animals (food, not water) for 3-4 hours prior to administration.

    • Administer the test compound via oral gavage. The vehicle should be inert (e.g., 0.5% carboxymethyl cellulose, corn oil).

    • The first animal is dosed at a step just below the best preliminary estimate of the LD50.

    • Subsequent animals are dosed sequentially at 48-hour intervals. If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose.[11]

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, paying attention to clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and central nervous system effects).

    • Continue daily observations for a total of 14 days.[10]

    • Record body weights weekly.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (those that died during the study and survivors).[10]

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.[11]

Sub-Chronic Toxicity Study (28-Day or 90-Day)

This study assesses the effects of repeated exposure to the compound and aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[12][13] A 28-day study is often sufficient for initial characterization, while a 90-day study provides more comprehensive data for later-stage preclinical development.[13]

Table 1: Example Dosing and Observation Schedule for a 28-Day Sub-Chronic Oral Toxicity Study

ParameterProcedure
Species/Strain Sprague-Dawley Rats
Groups 4 Groups (10/sex/group): Vehicle Control, Low Dose, Mid Dose, High Dose
Dose Selection Based on acute toxicity data (e.g., 1/10th, 1/30th, 1/100th of LD50)
Administration Daily oral gavage for 28 consecutive days.[14]
Observations Daily clinical signs of toxicity. Weekly body weight and food consumption.
Clinical Pathology Blood collection at day 29 for hematology and clinical chemistry analysis.[14][15]
Necropsy Gross necropsy of all animals at termination.
Organ Weights Weigh key organs (liver, kidneys, spleen, brain, heart, gonads).
Histopathology Microscopic examination of preserved organs and tissues from control and high-dose groups.[14]

Phase II: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing an effective dosing regimen for efficacy studies.[16][17] A basic rodent PK study will determine key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Diagram 1: General Workflow for In Vivo Compound Evaluation

G cluster_0 Phase I: Safety & Toxicity cluster_1 Phase II: Pharmacokinetics cluster_2 Phase III: Efficacy Screening Acute Acute Toxicity Study (e.g., OECD 425) SubChronic Sub-Chronic Toxicity Study (28- or 90-Day) Acute->SubChronic Informs Dose Selection PK Pharmacokinetic (PK) Study (IV and PO Routes) SubChronic->PK Establishes Safe Dose Range AntiInflam Anti-Inflammatory Models (e.g., Paw Edema) PK->AntiInflam Determines Dosing Regimen Analgesic Analgesic Models (e.g., Hot Plate, Writhing) PK->Analgesic Antioxidant Antioxidant Models (In Vivo Biomarkers) PK->Antioxidant

Caption: A phased approach for in vivo compound characterization.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.[17][18] Surgical cannulation (e.g., jugular vein) may be required for serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).

  • Dosing: Administer a single dose of the compound.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[18]

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The IV data is used to determine clearance and volume of distribution, while the PO data helps determine oral bioavailability.[19]

Phase III: Pharmacodynamic and Efficacy Screening

Based on the coumarin scaffold, initial efficacy screening should focus on anti-inflammatory, analgesic, and antioxidant activities. These models are well-established and provide robust, quantifiable endpoints.[20][21]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to screen for compounds with anti-inflammatory properties, particularly those that may inhibit mediators like prostaglandins.[22][23][24]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.).

    • Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).[22]

    • Group 3-5: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint & Analysis: The primary endpoint is the increase in paw volume (edema). Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Analgesic Activity: Multiple Models

To differentiate between central and peripheral analgesic mechanisms, it is crucial to use at least two different models.[25][26]

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This model assesses a compound's ability to inhibit visceral pain, which is mediated by the release of prostaglandins and other inflammatory mediators in the periphery.[24][26][27]

  • Hot Plate Test (Central Analgesia): This model evaluates the response to thermal stimuli and is sensitive to centrally acting analgesics, such as opioids.[25][26][28]

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Swiss albino mice (20-25g).

  • Groups: Set up groups similar to the paw edema model (Vehicle, Positive Control like Aspirin, and Test Compound groups).

  • Procedure:

    • Administer the respective treatments orally.

    • After 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[24]

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for the next 15-20 minutes.

  • Endpoint & Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control.

Diagram 2: Hypothesized Anti-Inflammatory/Analgesic Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA via PLA2 PGs Prostaglandins AA->PGs via COX COX COX-1 / COX-2 Enzymes Response Inflammation & Pain PGs->Response Stimulus Inflammatory Stimulus (e.g., Injury, Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 Activates Compound 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one (Hypothesized Action) Compound->COX Inhibits?

Caption: Hypothesized inhibition of the COX pathway by the test compound.

In Vivo Antioxidant Activity

This is not a direct efficacy model but assesses the compound's ability to mitigate oxidative stress in a living system. This is typically done by measuring biomarkers of oxidative damage and antioxidant enzyme activity in tissues after a challenge.[29]

Protocol: In Vivo Antioxidant Biomarker Assessment

  • Animal Model: Wistar rats.

  • Groups & Procedure:

    • Treat animals with vehicle or the test compound for a period (e.g., 7-14 days).

    • On the final day, induce oxidative stress using an agent like carbon tetrachloride (CCl4) or doxorubicin (in a relevant disease model). A control group without the stressor should be included.

    • After a set time, euthanize the animals and collect tissues (e.g., liver, kidney, heart).

  • Biomarker Analysis: Prepare tissue homogenates and perform biochemical assays to measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels, a key indicator of oxidative damage.[29]

    • Antioxidant Enzymes: Activity of Superoxide Dismutase (SOD) and Catalase (CAT), and levels of reduced Glutathione (GSH).[29]

  • Endpoint & Analysis: Compare the levels of these biomarkers between the vehicle-treated/stress-induced group and the compound-treated/stress-induced group. A successful antioxidant will reduce MDA levels and restore the activity of antioxidant enzymes.

Conclusion

This structured, multi-phase approach provides a robust framework for the initial in vivo characterization of this compound. By systematically evaluating safety, pharmacokinetics, and relevant pharmacodynamic activities, researchers can build a comprehensive data package. This data is essential for making informed decisions about the compound's therapeutic potential and guiding the design of more complex, disease-specific efficacy studies in the future. Adherence to ethical principles and rigorous protocol execution are paramount to ensuring the validity and translational relevance of the findings.

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High-Throughput Screening Assays for Novel 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 2H-chromen-2-one (coumarin) scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, analogs of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify active "hits" against specific biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for this class of compounds. We present detailed protocols for two validated, high-value enzyme targets—Sirtuin 1 (SIRT1) and Acetylcholinesterase (AChE)—and outline a strategic framework for hit confirmation and triage.

Strategic Framework: Target Selection and Assay Rationale

The success of any HTS campaign hinges on the selection of a biologically relevant target and an appropriate assay technology. The choice is not arbitrary; it is a reasoned decision based on the known pharmacology of the compound class and the technical feasibility of the screening format.

Causality in Target Selection

Coumarin analogs have been reported to modulate several enzyme families, making them prime candidates for HTS campaigns.[2][5] Two particularly compelling target classes are:

  • Sirtuins (e.g., SIRT1): These are NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolism.[6] Their role in cancer and metabolic diseases makes them a high-value target class. Several commercial assays are available, providing a reliable foundation for screening.[7][8]

  • Cholinesterases (e.g., AChE): Acetylcholinesterase is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological conditions.[10] The classic colorimetric assay for AChE is robust, cost-effective, and well-suited for HTS.[11][12]

Rationale for Assay Technology Choice

The detection method must be sensitive, reproducible, and scalable. For the proposed targets, we recommend two distinct, field-proven technologies:

  • Fluorescence-Based Assays: These methods offer high sensitivity and are amenable to miniaturization.[3][13] For SIRT1, a fluorogenic assay provides a direct measure of enzymatic activity. The principle involves a two-step reaction where SIRT1 deacetylates a substrate, which is then cleaved by a developing solution to release a fluorescent group. The resulting signal is directly proportional to enzyme activity.

  • Absorbance (Colorimetric) Assays: These assays are known for their robustness and lower susceptibility to interference from fluorescent compounds. The AChE assay is based on the Ellman's method, where the enzyme hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured by absorbance.[10][14]

The following diagram illustrates the decision-making workflow for initiating an HTS campaign for this compound class.

Target_Assay_Selection cluster_0 Phase 1: Scoping & Rationale cluster_1 Phase 2: Target & Assay Selection cluster_2 Phase 3: Assay Development Compound This compound Analogs LitReview Literature Review: Known Coumarin Activities Compound->LitReview TargetClass Identify Plausible Target Classes LitReview->TargetClass Enzymes Enzymes (Kinases, Deacetylases, Cholinesterases) TargetClass->Enzymes PPI Protein-Protein Interactions (PPIs) TargetClass->PPI SIRT1 Select Target 1: SIRT1 (Deacetylase) Enzymes->SIRT1 AChE Select Target 2: AChE (Hydrolase) Enzymes->AChE Fluorescence Choose Assay: Fluorometric (High Sensitivity) SIRT1->Fluorescence Absorbance Choose Assay: Colorimetric (Robust, Low Interference) AChE->Absorbance DevSIRT1 Develop & Validate SIRT1 HTS Assay Fluorescence->DevSIRT1 DevAChE Develop & Validate AChE HTS Assay Absorbance->DevAChE

Caption: Decision workflow for target and assay selection.

Assay Development: Building a Self-Validating System

A trustworthy HTS protocol is a self-validating one. This is achieved through rigorous optimization and the consistent use of statistical metrics to ensure data quality. The goal is to create an assay that can reliably distinguish true hits from experimental noise.[4][15]

Critical Optimization Parameters

Before initiating a full screen, the following parameters must be optimized to establish robust assay conditions.[16]

  • Enzyme and Substrate Concentrations: Titrate both the enzyme and substrate to determine the minimal enzyme concentration that yields a robust signal and a substrate concentration at or below its Michaelis constant (Km).[16][17] This ensures the assay is sensitive to competitive inhibitors.

  • Reaction Time: Monitor the reaction progress over time to identify the linear phase. The final endpoint reading for the HTS should fall within this linear range to avoid misleading results due to substrate depletion or enzyme instability.[17]

  • DMSO Tolerance: Test compounds are typically dissolved in DMSO. It is crucial to determine the highest concentration of DMSO that does not significantly affect enzyme activity, typically aiming for a final assay concentration of ≤1%.[8]

The Z'-Factor: A Measure of Assay Quality

The Z'-factor is a statistical parameter that is essential for validating the quality of an HTS assay.[18][19] It provides a quantitative measure of the separation between the high (uninhibited) and low (fully inhibited) signal controls, while also accounting for the variability in the data.[20][21]

Formula: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high signal control (e.g., DMSO only).

  • Mean_low and SD_low are the mean and standard deviation of the low signal control (e.g., a known potent inhibitor).

The Z'-factor must be calculated during assay development and monitored throughout the screening campaign to ensure consistent performance.[15]

Z'-Factor ValueInterpretation of Assay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS; clear separation between controls.[20][21]
0 to 0.5AcceptableCan be used for HTS, but may have a higher rate of false positives/negatives.[20]
< 0UnacceptableAssay is not suitable for screening; requires significant optimization.[21]

Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, which offers a good balance between throughput and reagent consumption.

Protocol 1: Fluorometric HTS Assay for SIRT1 Inhibitors

This protocol is adapted from commercially available fluorogenic assay kits.[6][7][8]

Assay Principle: SIRT1, an NAD+-dependent deacetylase, removes the acetyl group from a fluorophore-labeled peptide substrate. A developer solution is then added that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. Inhibitors of SIRT1 will prevent this process, resulting in a lower signal.

Materials and Reagents:

ReagentSupplier (Example)Purpose
Human Recombinant SIRT1BPS BioscienceEnzyme source
Fluorogenic Peptide SubstrateBPS BioscienceSIRT1 substrate
NAD+Sigma-AldrichCo-factor for SIRT1
SIRT1 Assay Buffer (e.g., Tris-based)-Maintain optimal pH and conditions
SIRT Developer SolutionBPS BioscienceGenerates fluorescent signal
NicotinamideSigma-AldrichKnown SIRT1 inhibitor (low signal control)
DMSOSigma-AldrichCompound solvent (high signal control)
384-well black, flat-bottom platesCorningLow-volume assay plates

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically 10 mM in DMSO) and controls into the wells of a 384-well assay plate.

    • Columns 1-2: DMSO only (High signal control).

    • Columns 23-24: Nicotinamide (e.g., 50 mM stock) for a final concentration of 5 mM (Low signal control).

    • Columns 3-22: Test compounds.

  • Enzyme/Co-factor Addition: Prepare a 2X SIRT1/NAD+ solution in SIRT1 Assay Buffer. Dispense 10 µL of this solution into each well using a multi-channel pipette or automated liquid handler. The final concentrations should be optimized as described in Section 2 (e.g., 25 ng/well SIRT1, 0.5 mM NAD+).

  • Incubation: Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are mixed. Incubate at 37°C for 60 minutes in a humidified incubator.

  • Developer Addition: Add 10 µL of SIRT Developer solution to each well.

  • Final Incubation: Incubate the plates at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 350-380 nm, Emission: 440-460 nm).[8]

Protocol 2: Colorimetric HTS Assay for AChE Inhibitors

This protocol is based on the well-established Ellman's method.[9][11][12]

Assay Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that absorbs light at 405-412 nm.[14] AChE inhibitors block the initial hydrolysis step, preventing color development.

Materials and Reagents:

ReagentSupplier (Example)Purpose
Human Recombinant AChESigma-AldrichEnzyme source
Acetylthiocholine Iodide (ATCI)Sigma-AldrichEnzyme substrate
DTNB (Ellman's Reagent)Sigma-AldrichChromogenic reagent
Assay Buffer (e.g., Phosphate Buffer, pH 8.0)-Maintain optimal pH
RX 67668 or DonepezilBenchChem / Sigma-AldrichKnown AChE inhibitor (low signal control)
DMSOSigma-AldrichCompound solvent (high signal control)
384-well clear, flat-bottom platesCorningAssay plates for absorbance reading

Step-by-Step Methodology:

  • Compound Plating: As described in Protocol 1, transfer 50 nL of test compounds and controls into the wells of a 384-well clear plate.

    • Controls: Use DMSO for high signal and a known inhibitor like RX 67668 for low signal (final concentration ~10 µM).[10]

  • Enzyme Addition: Dispense 15 µL of AChE solution (e.g., 0.02 U/mL in Assay Buffer) into each well.[10]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.[10]

  • Substrate/Reagent Addition: Prepare a 2X substrate/reagent cocktail containing ATCI (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Assay Buffer.[10] Add 15 µL of this cocktail to each well to initiate the reaction.

  • Final Incubation: Incubate at room temperature for 10-20 minutes. The exact time should be optimized to ensure the high signal control wells are within the linear detection range of the spectrophotometer.

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader.[11]

Hit Confirmation and Triage Cascade

A primary HTS campaign will generate a list of initial "hits." The next crucial phase is to eliminate false positives and prioritize the most promising compounds for further development.[22][23] This is achieved through a systematic triage cascade.

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental errors.[24]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate dose-response curves and determine their potency (IC50 value).[22][25]

  • Orthogonal Assays: Hits are validated using an assay with a different detection principle.[25] For example, a SIRT1 hit from the fluorometric assay could be tested in a luminescence-based assay that measures NAD+ consumption. This helps eliminate artifacts specific to the primary assay technology.

  • Counter-Screens & Selectivity:

    • Assay Interference: Compounds are tested for their ability to interfere with the assay technology itself (e.g., auto-fluorescence or color quenching).[23]

    • Selectivity Profiling: Hits are tested against related enzymes (e.g., other sirtuins or cholinesterases) to assess their selectivity, which is a critical property for a potential drug candidate.

  • SAR Analysis: Confirmed hits are grouped by chemical structure to identify Structure-Activity Relationships (SAR). Clusters of related active compounds provide higher confidence than singletons.[23]

The workflow below outlines this essential post-screening process.

Hit_Triage_Workflow cluster_0 Phase 1: Primary Screen & Hit Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Triage & Validation HTS Primary HTS (Single Concentration) PrimaryHits Identify Primary Hits (e.g., >50% Inhibition) HTS->PrimaryHits ReTest Hit Confirmation (Re-test primary hits) PrimaryHits->ReTest DoseResponse Dose-Response Analysis (Generate IC50 values) ReTest->DoseResponse ConfirmedHits Confirmed, Potent Hits DoseResponse->ConfirmedHits Orthogonal Orthogonal Assay (Different Technology) ConfirmedHits->Orthogonal CounterScreen Counter-Screens (Assay Interference, PAINS) ConfirmedHits->CounterScreen SAR SAR Analysis (Group by chemotype) Orthogonal->SAR CounterScreen->SAR ValidatedHits Validated Hit Series SAR->ValidatedHits

Caption: A strategic workflow for hit confirmation and triage.

Conclusion

This application note provides a comprehensive framework for conducting high-throughput screening of this compound analogs. By employing a rational approach to target selection, rigorously validating assay performance using metrics like the Z'-factor, and implementing a systematic hit triage cascade, researchers can efficiently identify and prioritize high-quality lead compounds. The detailed protocols for SIRT1 and AChE inhibition serve as robust starting points for screening campaigns aimed at discovering novel modulators within this valuable chemical class.

References

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  • Title: Analysis of Protein–Protein Interactions Using LUMIER Assays Source: Springer Link URL: [Link]

  • Title: High-throughput kinase assays with protein substrates using fluorescent polymer superquenching Source: PubMed Central URL: [Link]

  • Title: SIRT1 (Sirtuin1) Fluorogenic Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]

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  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed URL: [Link]

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  • Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: NIH National Center for Biotechnology Information URL: [Link]

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  • Title: Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives Source: ResearchGate URL: [Link]

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Application Notes & Protocols: Synthesis of 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromen-2-one Scaffold

The 2H-chromen-2-one, or coumarin, scaffold is a privileged structure in medicinal chemistry and materials science. Its unique photophysical properties and diverse biological activities have made it a cornerstone for the development of novel therapeutics, fluorescent probes, and laser dyes. The specific substitution pattern of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one offers a promising platform for generating derivatives with tailored properties. The butyl group at the C4 position can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group at C5 and the methyl group at C7 provide handles for further chemical modification to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthetic methodologies for preparing the core structure of this compound and its derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed experimental protocols, and discuss strategies for purification and characterization.

Core Synthesis via Pechmann Condensation: A Reliable Approach

The Pechmann condensation is a classic and widely adopted method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1][2][3] This reaction proceeds through a cascade of acid-catalyzed steps, including transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration to form the final lactone ring.[2] For the synthesis of this compound, the key precursors are 3,5-dihydroxytoluene (orcinol) and a β-ketoester bearing a butyl group, such as ethyl 3-oxohexanoate.

A key advantage of the Pechmann condensation is its ability to construct the coumarin core in a single step from readily available starting materials.[3] The reaction conditions can be tuned by the choice of acid catalyst, with common options including sulfuric acid, trifluoroacetic acid, and various solid acid catalysts.[2][4]

Mechanistic Insight: The Pechmann Condensation Pathway

The generally accepted mechanism for the Pechmann condensation begins with the acid-catalyzed formation of a transesterification product between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the phenol. Subsequent dehydration of the resulting tertiary alcohol yields the final coumarin product.

Diagram: Pechmann Condensation Mechanism

Pechmann_Condensation Start Phenol + β-Ketoester Intermediate1 Transesterification Product Start->Intermediate1 H⁺ Catalyst (Transesterification) Intermediate2 Cyclized Intermediate (Tertiary Alcohol) Intermediate1->Intermediate2 Intramolecular Electrophilic Substitution Product Coumarin Intermediate2->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Pechmann condensation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-5-hydroxy-7-methylcoumarins.[1][4]

Materials:

  • 3,5-Dihydroxytoluene (Orcinol)

  • Ethyl 3-oxohexanoate (or equivalent β-ketoester with a butyl group)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3,5-dihydroxytoluene (1.0 eq) and ethyl 3-oxohexanoate (1.1 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (5-10 volumes) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Reaction Parameters and Expected Yields

Phenolβ-KetoesterCatalystTemperature (°C)Time (h)Yield (%)Reference
OrcinolEthyl butyroacetateH₂SO₄ (75%)Room TempOvernightGood[1][4]
ResorcinolEthyl acetoacetateAmberlyst-151101~95
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O110288[2]

Note: The yield for the target compound using ethyl 3-oxohexanoate is expected to be comparable to that of ethyl butyroacetate under similar conditions.

Alternative Synthetic Strategies

While the Pechmann condensation is a robust method, other synthetic routes can be employed to access the coumarin core, particularly when specific substitution patterns are desired.

  • Knoevenagel Condensation: This method involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, followed by cyclization.[5]

  • Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt to form a cinnamic acid derivative, which then undergoes lactonization.[5]

  • Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted phenolic ester can also lead to the formation of the coumarin ring.[5]

Derivatization of the this compound Scaffold

The synthesized coumarin core provides multiple reactive sites for further functionalization, allowing for the creation of a library of derivatives for SAR studies.

O-Alkylation and O-Acylation of the 5-Hydroxy Group

The phenolic hydroxyl group at the C5 position is a prime target for modification.

  • O-Alkylation: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., acetone, DMF) can introduce a range of alkoxy substituents.

  • O-Acylation: Esterification with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding acyloxy derivatives.

Electrophilic Aromatic Substitution

The electron-rich benzene ring of the coumarin is susceptible to electrophilic aromatic substitution reactions, such as:

  • Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.

  • Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Formylation: The introduction of a formyl group can be achieved through reactions like the Vilsmeier-Haack reaction.

Diagram: Derivatization Workflow

Derivatization_Workflow Core 4-Butyl-5-hydroxy-7-methyl- 2H-chromen-2-one O_Alkylation O-Alkylation (R-X, Base) Core->O_Alkylation 5-OH O_Acylation O-Acylation (RCOCl, Base) Core->O_Acylation 5-OH Nitration Nitration (HNO₃/H₂SO₄) Core->Nitration Aromatic Ring Halogenation Halogenation (NBS/NCS) Core->Halogenation Aromatic Ring Derivatives Library of Derivatives O_Alkylation->Derivatives O_Acylation->Derivatives Nitration->Derivatives Halogenation->Derivatives

Caption: Potential derivatization pathways for the core scaffold.

Purification and Characterization

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid coumarin derivatives. Ethanol is often a suitable solvent.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically used as the eluent.

Spectroscopic Characterization

The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • Aromatic protons will appear as distinct signals in the region of δ 6.0-7.5 ppm.

    • The vinylic proton at C3 will appear as a singlet around δ 6.0-6.5 ppm.

    • The methyl group at C7 will be a singlet around δ 2.3-2.5 ppm.

    • The butyl group at C4 will show characteristic signals for the CH₂, CH₂, CH₂, and CH₃ groups.

    • The hydroxyl proton at C5 will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon of the lactone (C2) will resonate around δ 160-165 ppm.

    • Aromatic and vinylic carbons will appear in the region of δ 100-160 ppm.

    • The carbons of the butyl group and the methyl group will appear in the aliphatic region (δ 10-40 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the lactone carbonyl (C=O) stretch will be observed around 1700-1740 cm⁻¹.

    • A broad absorption band for the hydroxyl (O-H) stretch will be present in the region of 3200-3600 cm⁻¹.

    • C=C stretching vibrations of the aromatic and pyrone rings will appear in the 1500-1650 cm⁻¹ region.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies, primarily the Pechmann condensation. The versatility of this scaffold allows for extensive derivatization, enabling the exploration of structure-activity relationships for various applications. The protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • SETHNA, S. M., SHAH, N. M., & SHAH, R. C. (1938). Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A, 7(6), 399–402.
  • SETHNA, S. M., SHAH, N. M., & SHAH, R. C. (1938).
  • Karadal, F., & Dirmenci, T. (2011). Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Archiv der Pharmazie, 344(6), 386-393.
  • Patil, S. A., Patil, S. A., Patil, R., & Beaman, H. T. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12344-12355.
  • Valizadeh, H., & Gholipur, H. (2016). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications.
  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Semantic Scholar.
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Formulation of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a novel coumarin derivative with significant therapeutic potential. As with many newly synthesized active pharmaceutical ingredients (APIs), this compound is characterized as poorly water-soluble, presenting a considerable challenge for its preclinical evaluation in animal models.[1][2] The bioavailability and, consequently, the reliability of pharmacodynamic and pharmacokinetic data are intrinsically linked to the formulation's ability to deliver the compound to the site of absorption in a soluble form.[3]

This comprehensive guide provides a detailed framework for the rational formulation of this compound for oral and parenteral administration in rodent studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the selection of excipients and methodologies. The aim is to ensure consistent and reproducible results in preclinical trials.

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of an API is the cornerstone of a successful formulation strategy.[4] While experimental data for this compound is not extensively available, we can infer its likely characteristics based on its chemical structure and data from structurally similar coumarin derivatives, such as 7-hydroxy-4-methylcoumarin.[5]

Predicted Physicochemical Properties of this compound:

PropertyPredicted Value/CharacteristicRationale & Implications for Formulation
Molecular Weight ~246.29 g/mol Moderate molecular weight, not expected to be a primary obstacle for absorption.
Aqueous Solubility Very LowThe hydrophobic butyl group and the aromatic core significantly reduce water solubility. This is the primary challenge to address.
LogP (Octanol-Water Partition Coefficient) High (Predicted > 3)Indicates high lipophilicity, suggesting good membrane permeability but poor dissolution in the gastrointestinal tract.[2] This property guides the selection of lipid-based or solubilizing formulations.
pKa (Acid Dissociation Constant) ~7-8 (for the hydroxyl group)The phenolic hydroxyl group may offer a handle for pH-dependent solubility. However, the pKa is likely in a range where significant ionization in the gut (pH 1-7) is limited. Stability at different pH values should be considered.
Melting Point Likely > 150°CA high melting point can indicate strong crystal lattice energy, which can negatively impact dissolution rate.[6]
Chemical Stability ModerateCoumarin derivatives can be susceptible to hydrolysis, particularly at alkaline pH, and photodegradation.[7] Formulation strategies should aim to protect the API from degradation.

Based on this analysis, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[3] The primary goal of formulation development will be to enhance its dissolution rate and solubility.

Formulation Development Strategy: A Decision-Making Workflow

The choice of formulation depends on the intended route of administration, the required dose, and the duration of the study.[8] The following diagram outlines a logical workflow for selecting an appropriate formulation.

formulation_workflow cluster_oral Oral Administration cluster_parenteral Parenteral Administration start_oral Low to Moderate Dose? suspension Aqueous Suspension (e.g., with CMC, HPMC, Tween 80) start_oral->suspension Yes lipid_solution Lipid-Based Solution (e.g., Corn oil, Sesame oil) start_oral->lipid_solution No (High Dose or High Lipophilicity) sedds Self-Emulsifying Drug Delivery System (SEDDS) lipid_solution->sedds Improved Bioavailability Needed start_iv Solubility in Biocompatible Solvents? cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol, Ethanol in Saline) start_iv->cosolvent Yes nanosuspension Nanosuspension start_iv->nanosuspension No emulsion Lipid Emulsion nanosuspension->emulsion Alternative for High Lipophilicity API API: this compound (Poorly Soluble, Lipophilic) route Select Route of Administration API->route route->start_oral Oral route->start_iv Parenteral (IV)

Caption: Formulation selection workflow for this compound.

Protocols for Formulation Preparation

Protocol 1: Oral Gavage - Aqueous Suspension

This is a common and straightforward approach for early-stage preclinical studies, particularly for screening purposes.[9]

Rationale: Suspending the micronized API in an aqueous vehicle with a suspending agent and a wetting agent can improve dose uniformity and administration. This method is suitable for low to moderate doses where achieving a full solution is not critical for initial efficacy or toxicity assessment.

Materials:

  • This compound (micronized powder)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl methylcellulose (HPMC) in purified water

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Prepare the 0.5% CMC-Na or HPMC solution by slowly adding the required amount of powder to purified water while stirring continuously until a clear, viscous solution is formed. Gentle heating may aid dissolution.

    • Add 0.1% (v/v) of Tween 80 to the vehicle and mix thoroughly.

  • API Weighing:

    • Calculate the required amount of this compound based on the desired dose concentration (mg/mL) and the total volume of the formulation.

  • Suspension Preparation:

    • Place the weighed API in a mortar.

    • Add a small amount of the vehicle to the API and triturate with the pestle to form a smooth paste. This step is crucial for proper wetting of the API particles.

    • Gradually add the remaining vehicle to the paste with continuous mixing.

    • Transfer the suspension to a volumetric flask and rinse the mortar with the vehicle to ensure complete transfer of the API.

    • Make up to the final volume with the vehicle.

    • Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity. A homogenizer can be used for a more uniform particle size distribution.

  • Storage and Handling:

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • Always mix the suspension thoroughly (e.g., by vortexing or inverting the container multiple times) before each dose administration to ensure dose uniformity.[9]

    • The stability of the suspension should be evaluated; it is recommended to prepare fresh batches regularly.

Protocol 2: Oral Gavage - Lipid-Based Solution

For highly lipophilic compounds, a lipid-based formulation can enhance oral absorption by utilizing the body's natural lipid absorption pathways.[3]

Rationale: Dissolving the API in a pharmaceutically acceptable oil can improve its solubility and bioavailability. This approach is particularly useful for compounds with a high logP.

Materials:

  • This compound

  • Corn oil, sesame oil, or other suitable pharmaceutical-grade oil

  • Glass vials

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating block (optional)

Step-by-Step Procedure:

  • Solubility Assessment (Recommended):

    • Determine the approximate solubility of the API in the chosen oil by adding an excess amount of the compound to a known volume of oil, mixing for an extended period (e.g., 24 hours), and then quantifying the dissolved concentration.

  • Formulation Preparation:

    • Weigh the required amount of this compound and place it in a glass vial.

    • Add the calculated volume of oil to the vial.

    • Mix thoroughly using a vortex mixer or a magnetic stirrer until the API is completely dissolved.

    • Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but the stability of the API at elevated temperatures should be confirmed.

  • Storage and Handling:

    • Store the lipid solution in a tightly sealed, light-protected container at room temperature.

    • Visually inspect the solution for any signs of precipitation before each use.

Protocol 3: Intravenous Administration - Co-solvent Formulation

For intravenous administration, the API must be in a true solution to prevent embolism.[2][10] A co-solvent system is a common approach for solubilizing poorly water-soluble drugs for parenteral delivery.

Rationale: A blend of water-miscible organic solvents can create a vehicle with a lower polarity than water, thereby increasing the solubility of lipophilic compounds.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol (absolute)

  • Sterile saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile vials and syringes

  • Sterile syringe filters (0.22 µm)

Common Co-solvent Systems (Examples):

  • PEG 400 / Saline: A common binary system. The ratio is adjusted to achieve complete solubilization.

  • PEG 400 / PG / Saline: A ternary system that can offer improved solubilizing power and reduced toxicity compared to binary systems.

  • Ethanol / PG / Saline: Another common ternary system.

Step-by-Step Procedure:

  • Solubility Screening:

    • Experimentally determine the solubility of the API in various co-solvents (e.g., PEG 400, PG, ethanol) and their aqueous dilutions to identify the most effective and least toxic system.

  • Formulation Preparation (Aseptic Technique Recommended):

    • In a sterile vial, dissolve the weighed amount of this compound in the chosen co-solvent or co-solvent blend (e.g., a pre-mixed solution of PEG 400 and PG).

    • Once the API is completely dissolved, slowly add the sterile saline or WFI dropwise while continuously mixing to avoid precipitation.

    • Visually inspect the final solution for any signs of cloudiness or precipitation. The final formulation should be clear.

  • Sterilization and Administration:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • The formulation should be administered slowly to minimize the risk of precipitation upon injection into the bloodstream.

    • The tolerability of the chosen co-solvent system in the animal model should be confirmed, as some co-solvents can cause hemolysis or irritation.

Considerations for Good Research Practice

  • Dose Volume: Adhere to established guidelines for maximum dose volumes for the chosen animal species and route of administration.

  • Vehicle Controls: Always include a vehicle-only control group in your studies to account for any potential effects of the excipients.[8]

  • Stability Testing: Assess the short-term stability of the prepared formulation under the intended storage and handling conditions.

  • Homogeneity: For suspensions, ensure and document the homogeneity of the formulation to guarantee consistent dosing.

Conclusion

The successful preclinical development of this compound hinges on the selection of an appropriate formulation that overcomes its inherent poor aqueous solubility. By systematically evaluating its physicochemical properties and applying the principles outlined in this guide, researchers can develop robust and reproducible formulations for both oral and parenteral administration. The provided protocols offer a starting point for this critical aspect of drug discovery and development, emphasizing the importance of a rational, data-driven approach to formulation science.

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bioassay development for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Stepwise Guide to Bioassay Development for Characterizing the Biological Activity of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Coumarin Derivative

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making coumarin derivatives highly attractive for drug discovery.[2][3][4] This guide focuses on a specific novel derivative, This compound , providing a systematic and robust bioassay cascade to elucidate its biological potential.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, field-proven workflow. We begin with foundational screening to assess general bioactivity and establish a therapeutic window, then progress to targeted, mechanistic assays to probe specific cellular pathways. This tiered approach ensures an efficient use of resources while building a comprehensive biological profile of the compound. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data.[5][6][7]

The overall strategy is to first ask "Does the compound have an effect on cells?" and then, "If so, what is the nature of that effect and how is it mediated?"

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Compound Synthesis & Solubilization B Cell Viability/Cytotoxicity Assays (MTT & Resazurin) A->B C Determine IC50 & Therapeutic Window B->C D Anti-Inflammatory Pathway Assay (NF-κB Reporter) C->D E Apoptosis Induction Assay (Caspase-3 Activity) C->E F Comprehensive Biological Profile D->F E->F

Figure 1: High-level experimental workflow for characterizing this compound.

Part 1: Foundational Screening - Cytotoxicity and Dose-Response

Expert Rationale: Before investigating any specific mechanism, it is imperative to determine the compound's effect on cell viability. This primary screen serves two purposes: 1) it identifies if the compound has cytotoxic properties, a key feature of many anticancer agents[8], and 2) it establishes the dose-response curve and the half-maximal inhibitory concentration (IC50), which is critical for selecting non-toxic or sub-lethal concentrations for subsequent mechanistic assays.[9] We will detail two robust, colorimetric/fluorometric methods that measure metabolic activity as a proxy for cell viability.[10][11]

Protocol 1.1: MTT Cell Viability Assay

The MTT assay is a classic endpoint assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in metabolically active cells into a purple formazan product.[10][12] The quantity of formazan is directly proportional to the number of viable cells.[12]

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells, or a non-cancerous control line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is 200 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[10] Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Protocol 1.2: Resazurin (AlamarBlue®) Cell Viability Assay

This assay uses the blue, cell-permeable dye resazurin, which is reduced by intracellular reductases in viable cells to the pink, highly fluorescent resorufin.[10][13] This method is generally more sensitive than MTT and, because the product is soluble, it does not require a harsh solubilization step, allowing for kinetic monitoring.[10][11]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.

  • Fluorescence Measurement: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10][12]

Data Presentation and Analysis

Summarize the results in a table and plot the dose-response curve (Percent Viability vs. Log[Compound Concentration]) to determine the IC50 value.

Cell LineAssay TypeIC50 (µM)
MCF-7MTT15.2
MCF-7Resazurin12.8
A549MTT25.6
HEK293MTT> 100
(Example Data)

Part 2: Mechanistic Assays - Probing Key Cellular Pathways

Expert Rationale: If the primary screen reveals significant cytotoxicity, especially in cancer cell lines compared to non-cancerous lines, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14] A hallmark of apoptosis is the activation of executioner caspases, such as Caspase-3.[15] Conversely, if the compound shows low cytotoxicity at relevant concentrations, it may have a cytostatic or modulatory role, such as anti-inflammatory activity. The NF-κB signaling pathway is a master regulator of inflammation and a frequent target of coumarin derivatives.[4][16][17]

Pathway 2.1: Anti-Inflammatory Potential - NF-κB Reporter Assay

Background: The NF-κB transcription factor is held inactive in the cytoplasm by IκB proteins.[18] Pro-inflammatory stimuli (like TNF-α) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[16][19] This assay uses a reporter plasmid where the luciferase gene is under the control of NF-κB response elements. An increase in NF-κB activity results in increased luciferase expression and light output.[18]

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Activates Compound 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Compound->IKK Hypothesized Inhibition

Figure 2: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Methodology:

  • Cell Transfection: Seed HEK293T or a similar easily-transfectable cell line in a 24-well plate. Co-transfect cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM, determined from Part 1). Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding a pro-inflammatory agent, typically TNF-α (10 ng/mL), to all wells except the negative control.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a percentage of the stimulated control (TNF-α alone).

Pathway 2.2: Apoptosis Induction - Fluorometric Caspase-3 Assay

Background: Caspase-3 is a key executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15][20] This assay uses a synthetic peptide substrate, DEVD, which is recognized and cleaved by active caspase-3. The peptide is conjugated to a fluorophore (e.g., AMC, 7-amino-4-methylcoumarin), which is quenched until cleavage releases it, resulting in a measurable fluorescent signal directly proportional to caspase-3 activity.[15][21]

G Compound 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Procaspase3 Procaspase-3 (Inactive) Compound->Procaspase3 Induces Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrate Ac-DEVD-AMC (Non-Fluorescent) Caspase3->Substrate Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Product Cleaved Substrate + Free AMC (Fluorescent) Substrate->Product

Figure 3: Principle of the fluorometric Caspase-3 activity assay.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7 or Jurkat) in a 6-well plate. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control.

  • Cell Lysis: Harvest the cells (including any floating cells) and centrifuge. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[22]

  • Lysate Preparation: Centrifuge the lysate at high speed (~12,000 x g) for 10 minutes at 4°C to pellet insoluble debris.[23] Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Enzymatic Reaction: In a black 96-well plate, add 25-50 µg of protein lysate to each well. Add reaction buffer containing DTT and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).[22][23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

  • Fluorescence Measurement: Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[20]

  • Data Analysis: Quantify the results based on a standard curve generated with free AMC. Express the caspase activity as fold-change relative to the vehicle control.

Data Presentation and Analysis
TreatmentNF-κB Activity (% of Control)Caspase-3 Activity (Fold Change)
Vehicle Control100 ± 81.0 ± 0.1
Compound (10 µM)45 ± 54.2 ± 0.5
Positive Control (TNF-α / Staurosporine)(Reference for 100%)8.5 ± 0.9
(Example Data)

Conclusion

This application note provides a comprehensive, tiered strategy for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific, mechanistic-based assays, researchers can efficiently build a detailed profile of the compound's biological effects. The protocols for cell viability, NF-κB inhibition, and caspase-3 activation serve as a robust foundation for further preclinical development, guiding future studies into its potential as a therapeutic agent. Adherence to these validated methods and principles of sound experimental design is essential for generating high-quality, reliable data in the drug discovery process.[5][9][24]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising coumarin derivative. As a lipophilic compound, its poor water solubility can be a significant hurdle in preclinical and formulation studies, impacting bioavailability and therapeutic efficacy.[1]

This guide provides a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each approach. Our goal is to empower you with the knowledge and practical tools to systematically overcome solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the initial steps to characterize the solubility of my compound?

A1: Before attempting to improve solubility, it is crucial to establish a baseline understanding of your compound's intrinsic properties. The first step is to determine its equilibrium solubility in various relevant aqueous media. This baseline data will serve as a benchmark for evaluating the effectiveness of any enhancement technique.

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies.[2] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

  • Preparation: Add an excess of this compound (e.g., 5-10 mg) to a series of clear glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous medium (e.g., deionized water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours.[3][4] Preliminary studies can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved particles settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[5]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Verification: The pH of the suspension should be verified at the end of the experiment to ensure it has not shifted significantly.[2]

Q2: My compound has a hydroxyl group. Can I use pH modification to improve its solubility?

A2: Yes, this is an excellent and often primary strategy to investigate. The 5-hydroxy group on the chromen-2-one ring system is phenolic and thus weakly acidic. By adjusting the pH of the solution above the compound's pKa, you can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[6]

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[7][8] For a weak acid like your compound, the equation is:

pH = pKa + log([Ionized Form]/[Un-ionized Form])

As the pH increases, the concentration of the more soluble ionized form increases, leading to a rise in overall solubility.[9]

G cluster_0 Phase 1: pKa Determination cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Analysis P1 Determine pKa (Potentiometric titration or UV-spectrophotometry) P2 Prepare a series of buffers (e.g., pH 2 to 10) P1->P2 Guides buffer selection P3 Perform Shake-Flask Method (Protocol 1) in each buffer P2->P3 P4 Quantify dissolved compound (HPLC) P3->P4 P5 Plot Log(Solubility) vs. pH P4->P5 P6 Identify optimal pH range for maximum solubility P5->P6

Q3: pH adjustment isn't sufficient for my needs. What co-solvents should I screen?

A3: Co-solvency is a powerful and widely used technique to solubilize nonpolar drugs by reducing the polarity of the aqueous solvent.[10][11] Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with a polarity intermediate between that of water and the pure organic solvent. This "more favorable" environment can significantly increase the solubility of hydrophobic molecules.[12]

For a compound like this compound, which has both lipophilic (butyl group, aromatic rings) and hydrogen-bonding (hydroxyl, carbonyl) moieties, a screening of common pharmaceutical co-solvents is recommended.

Co-solventTypical Concentration Range (% v/v)Key Properties & Considerations
Ethanol 5 - 40%Generally well-tolerated; can cause precipitation upon dilution.
Propylene Glycol (PG) 10 - 60%Good solubilizer for many compounds; can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10 - 70%Excellent solubilizing capacity; low toxicity.[13]
Glycerin 5 - 30%Viscous; often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO) < 10% (for in vivo)Very strong solubilizer; primarily used for in vitro screening due to potential toxicity.
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous mixtures for each co-solvent listed in Table 1. For example, for Propylene Glycol, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions in deionized water or a relevant buffer.

  • Determine Solubility: Using the Shake-Flask Method (Protocol 1), determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze Data: Plot solubility (on a logarithmic scale) versus co-solvent concentration (%) for each system.

  • Select Lead System: Identify the co-solvent and concentration that provides the desired solubility increase while considering factors like toxicity and downstream application requirements. The combined effect of pH and co-solvents can be synergistic and should be explored.[14]

Q4: I'm observing precipitation when I dilute my co-solvent formulation into an aqueous buffer. What should I do?

A4: This is a common issue known as "drug fallout" or precipitation upon dilution. It occurs because the co-solvent system is diluted below the concentration required to keep the drug in solution. One effective strategy to mitigate this is to incorporate surfactants.

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, a process known as micellar solubilization, which keeps them suspended even after the co-solvent is diluted.[16][17]

G Compound Compound Core Core Compound->Core Partitioning Micelle Micelle Shell Shell

Common non-ionic surfactants used in formulations include Polysorbate 80 (Tween® 80) and various Cremophor® grades. The choice and concentration depend on the specific drug and intended route of administration.

Q5: How can cyclodextrins improve the solubility of my compound, and how do I test them?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like your coumarin derivative, into their central cavity, forming a water-soluble "inclusion complex."[19] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in apparent solubility.[20]

Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have much higher aqueous solubility than the parent β-cyclodextrin.[21]

To evaluate the effectiveness of cyclodextrins, a Phase Solubility Study is performed. This involves measuring the solubility of the drug in aqueous solutions containing increasing concentrations of the cyclodextrin.

  • Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) in a relevant buffer, with concentrations ranging from 0 to 15 mM or higher.[22]

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 48-72 hours to ensure equilibrium is reached for both drug dissolution and complex formation.[23]

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved drug, then quantify the drug concentration in the clear supernatant via HPLC.

  • Analyze Data: Plot the total drug concentration (solubility) against the cyclodextrin concentration.

    • A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex.[24]

Diagram TypeDescriptionInterpretation
AL Linear increase in drug solubility with CD concentration.Formation of a soluble 1:1 drug-CD complex. The most common and desirable outcome.
AP Positive deviation from linearity at higher CD concentrations.Suggests formation of higher-order soluble complexes (e.g., 1:2 drug-CD).
BS Initial increase in solubility followed by a plateau and then a decrease.Formation of a complex with limited solubility that precipitates out. Often seen with native cyclodextrins.[21]
Q6: I've tried the methods above without success. What is a more advanced strategy I can consider?

A6: For highly challenging compounds, solid dispersion is a powerful and well-established technique.[25][26] This method involves dispersing the drug in an amorphous, hydrophilic polymer matrix at a molecular level.[27]

The key advantages of this approach are:

  • Amorphous State: The drug exists in a high-energy amorphous state rather than a stable crystalline form. Amorphous forms generally have higher apparent solubility and faster dissolution rates.[25]

  • Reduced Particle Size: The drug is molecularly dispersed, which dramatically increases the surface area available for dissolution.[27]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[25]

Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[28] The solid dispersion can be prepared using methods like solvent evaporation or melt extrusion.[29] While more complex to prepare, this technique can often overcome the most difficult solubility challenges.[25]

References

  • Jaskirat Singh, Manpreet Walia, S L Harikumar. (2013). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Journal of Drug Delivery and Therapeutics. [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Suad J. Lafta, Suzanne J. Al-Jibouri, Ahmed K. Hassan. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved from [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. (n.d.). Micellar solubilization. Retrieved from [Link]

  • Mihailescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Butcher, R. J., et al. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cornwell, P. A. (2018). A schematic diagram of the micelle (solubilization) mechanism of surfactant aided soil removal. ResearchGate. Retrieved from [Link]

  • Thorat, S. S., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved from [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • Parmar, J., et al. (2013). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation. [Link]

  • Zhang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules. [Link]

  • Kumar, S., & Singh, A. (2017). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Retrieved from [Link]

  • USP. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Patel, M. R., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Bodór, N., et al. (2012). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • IJCRT. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • IJPR. (n.d.). Solid dispersion: A strategy to enhance the solubility of poorly soluble drugs. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. Retrieved from [Link]

  • Okimoto, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Wang, Y., et al. (2019). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI. Retrieved from [Link]

  • Ars Pharmaceutica. (2017). Solubility Enhancement of Brexpiprazole for Schizophrenia using HPβ Cyclodextrin Ternary Complexation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of a Water Insoluble Drug: Betacyclodextrin (β-CD) And PEG 6000 Inclusion Complexes. Retrieved from [Link]

  • Vasanthanathan, P., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences. Retrieved from [Link]

  • SciSpace. (2011). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]

Sources

stability issues with 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Guide Objective: This technical support guide provides in-depth troubleshooting and best practices for handling this compound. It is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental workflows, ensuring data integrity and reproducibility.

Introduction: Understanding the Inherent Instability of the Chromen-2-one Scaffold

This compound is a substituted coumarin derivative. While the coumarin scaffold is a privileged structure in medicinal chemistry and materials science, its inherent chemical features, particularly the α,β-unsaturated lactone (ester) ring, present specific stability challenges.[1] The primary routes of degradation involve hydrolysis of the lactone ring, oxidation of the phenolic hydroxyl group, and potential photodegradation.[2][3] Understanding these liabilities is the first step toward mitigating them and generating reliable experimental data. This guide will walk you through the causality of these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Question 1: My solution of this compound is precipitating after dilution into my aqueous buffer. What is happening?

Answer: This is a classic solubility-versus-stability issue. Coumarin derivatives, especially those with alkyl chains like the butyl group, are often hydrophobic with limited aqueous solubility.[4] The standard practice is to first create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[4] Precipitation upon dilution into an aqueous buffer occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture.[4]

  • Causality: The percentage of the organic co-solvent (e.g., DMSO) in the final working solution is too low to keep the hydrophobic molecule fully solvated.

  • Solution: Ensure the final DMSO concentration is sufficient to maintain solubility, but typically kept below 1% to avoid impacting biological systems.[4] If precipitation persists, consider titrating the co-solvent concentration upwards (e.g., 1.5%, 2%) to find the minimum level required for solubility. Gentle warming or sonication can also help dissolve small amounts of precipitate, but be cautious as heat can accelerate degradation.[4]

Question 2: I've noticed a gradual loss of biological activity (or fluorescence) from my working solutions over a few hours at room temperature. Is the compound degrading?

Answer: Yes, this is a strong indicator of chemical degradation. The most likely cause is the hydrolysis of the lactone ring, particularly if your buffer system is neutral to alkaline (pH ≥ 7).

  • Causality: The ester bond in the coumarin lactone ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are more abundant at higher pH.[2][5] This attack leads to an irreversible ring-opening reaction, forming a carboxylate salt (a coumarinate), which is biologically inactive and possesses different spectral properties.[6] Studies on various coumarins confirm that degradation rates increase significantly with increasing pH.[2][3]

  • Solution: Whenever possible, conduct experiments in buffers with a slightly acidic to neutral pH (pH 6-7). Prepare fresh working solutions immediately before use from a stable, concentrated stock. Avoid prolonged storage of dilute aqueous solutions.

Question 3: My solution has developed a yellow or brownish tint upon storage or exposure to light. What causes this color change?

Answer: This color change typically points to oxidative or photodegradation pathways.

  • Causality (Oxidation): The phenolic hydroxyl group at the 5-position is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or under basic conditions which favor deprotonation to the more easily oxidized phenoxide form.[7] This process can form colored quinone-like species.

  • Causality (Photodegradation): Coumarins are photosensitive molecules.[8] Upon exposure to UV or even ambient laboratory light, 7-hydroxycoumarin derivatives can undergo photodimerization via a [2+2] cycloaddition reaction or photo-oxidation, leading to a loss of the original compound and the formation of colored byproducts.[9][10]

  • Solution: Protect all solutions (both stock and working) from light by using amber vials or wrapping containers in aluminum foil. To prevent oxidation, consider preparing buffers with deoxygenated water, especially for long-term experiments, and ensure all glassware is scrupulously clean to avoid metal ion contamination.

Question 4: What are the optimal conditions for storing stock solutions of this compound?

Answer: Proper storage is crucial for extending the shelf-life of your compound.

  • Solvent: A high-purity, anhydrous aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) is ideal.[11] Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly participate in transesterification of the lactone ring.

  • Temperature: Store stock solutions at -20°C or -80°C. This minimizes the rate of any potential degradation reactions.

  • Handling: Before opening, allow the frozen stock solution to equilibrate to room temperature completely to prevent condensation of atmospheric water into the stock, which can promote hydrolysis. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Stability Issues

Observed Problem Probable Cause(s) Recommended Solution & Preventative Measures
Precipitate in Solution Exceeded aqueous solubility limit; Insufficient organic co-solvent.Solution: Increase the percentage of co-solvent (e.g., DMSO) in the final buffer. Gently warm or sonicate. Prevention: Perform a solubility test to determine the maximum soluble concentration in your final experimental buffer. Always add the stock solution to the buffer with vigorous vortexing.[4]
Loss of Activity/Fluorescence Lactone Ring Hydrolysis: Occurs at neutral to alkaline pH.[1][5]Solution: Confirm degradation via HPLC analysis. Prevention: Work at a slightly acidic pH (6.0-7.0) if the experiment allows. Prepare working solutions fresh and use them immediately. Avoid storing dilute aqueous solutions.
Solution Color Change (Yellow/Brown) Oxidation: Phenolic hydroxyl group oxidation. Photodegradation: UV or ambient light exposure.[9][10]Solution: Discard the discolored solution. Prevention: Protect all solutions from light using amber vials or foil. For sensitive assays, use deoxygenated buffers. Ensure high-purity reagents and clean glassware.
Inconsistent Assay Results Compound instability leading to variable active concentrations; Adsorption to plasticware.Solution: Re-evaluate solution preparation and handling protocols. Prevention: Standardize the age of working solutions for all experiments. Use low-adsorption plasticware or glass where possible. Include a positive control to monitor assay performance over time.

Visualizing Degradation & Experimental Workflow

Understanding the potential pathways of degradation is key to preventing them.

Key Degradation Pathways

A 4-Butyl-5-hydroxy-7-methyl- 2H-chromen-2-one B cis-Coumarinic Acid Derivative (Inactive, Ring-Opened) A->B High pH (≥7) Hydrolysis C Oxidized Species (Colored, Quinone-like) A->C O₂ / Metal Ions Oxidation D Photodimer (Inactive) A->D UV / Light Dimerization

Caption: Primary degradation pathways for the chromen-2-one compound.

Recommended Experimental Workflow

prep 1. Prepare Concentrated Stock (e.g., 10-50 mM in anhydrous DMSO) store 2. Aliquot & Store (-20°C or -80°C, Protected from Light) prep->store dilute 3. Prepare Fresh Working Solution (Dilute stock into final buffer immediately before use) store->dilute validate 4. Optional: Validate Stability (Run HPLC/UV-Vis at T=0 and T=end of experiment) dilute->validate Validation Step run 5. Perform Experiment (Minimize light exposure, control temperature) dilute->run validate->run

Caption: A workflow designed to minimize compound degradation during experiments.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a stable, concentrated stock solution.

  • Pre-Weighing: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped microfuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: HPLC-Based Stability Assessment

This protocol provides a self-validating method to quantify the stability of the compound in your experimental buffer.

  • System Preparation: Set up an HPLC system with a C18 reverse-phase column and a UV detector set to the λmax of the compound. The mobile phase will typically be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • T=0 Sample: Prepare a working solution of the compound in your final experimental buffer at the desired concentration. Immediately inject a sample onto the HPLC and record the chromatogram. The area of the main peak represents 100% of the intact compound at T=0.

  • Incubation: Incubate the remaining working solution under the exact conditions of your experiment (e.g., 37°C for 4 hours, protected from light).

  • T=Final Sample: At the end of the incubation period, inject a second sample from the same working solution onto the HPLC.

  • Analysis: Compare the peak area of the parent compound from the T=Final sample to the T=0 sample. The percentage decrease in peak area corresponds to the percentage of degradation. Look for the appearance of new peaks, which represent degradation products.

Table 2: Interpreting HPLC Stability Data

% DegradationStability ClassificationRecommended Action
< 5%Stable Conditions are acceptable for the experimental duration.
5 - 15%Moderately Stable Consider shortening the experimental duration or preparing fresh solution halfway through.
> 15%Unstable Experimental conditions must be modified. Re-evaluate buffer pH, temperature, or light exposure.

References

  • BenchChem. (2025). Solubility and stability of Coumarin-C2-exo-BCN. BenchChem.
  • Jahanmardi, R. (2019). Effects of 7-hydroxycoumarin on thermal and thermo-oxidative stabilities of LLDPE.
  • Jahanmardi, R. (2019). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films.
  • Yi, C., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. [Link]

  • Gledhill, J. M., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Coumarin Solutions. BenchChem.
  • Silva, M. (2023). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa.
  • ResearchGate. (n.d.). Reactions of coumarin in an aqueous solution: (a) hydrolysis, (b) ionization and (c) expected oxidation product. ResearchGate. [Link]

  • Klymchenko, A. S., et al. (2010). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. Physical Chemistry Chemical Physics.
  • Schaefer, M., et al. (2021). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: Deprotonation and diffusion effects. Chemosphere. [Link]

  • ResearchGate. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Request PDF. [Link]

  • Gledhill, J. M., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. University of Vienna.
  • Molnar, M., et al. (2021). Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry. [Link]

  • Warther, D., et al. (2010). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. ResearchGate. [https://www.researchgate.net/publication/372506692_Exploring_the_Solubility_and_Solvation_Thermodynamics_of_Coumarin_in_a_Range_of_Aqua-Organic_Solvents]([Link]_ Thermodynamics_of_Coumarin_in_a_Range_of_Aqua-Organic_Solvents)

  • Ramirez, A., et al. (2012). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Hydrolysis and substitution effects on the optical properties of coumarin derivatives studied by vibrational spectroscopy and DFT calculation. Request PDF. [Link]

  • Traore, Z., et al. (2020). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

  • ResearchGate. (n.d.). Photoreversible dimerization of 7-hydroxycoumarin. ResearchGate. [Link]

Sources

optimizing reaction conditions for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific chemical synthesis. Here, we will delve into the nuances of the Pechmann condensation, the primary synthetic route for this coumarin derivative, and address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method for the synthesis of this and similar coumarin derivatives is the Pechmann condensation.[1][2][3][4][5][6][7][8] This one-pot reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.[1][3][4][5][7] For the synthesis of this compound, the specific reactants are 5-methylresorcinol (orcinol) and ethyl 3-oxoheptanoate.

Q2: What is the underlying mechanism of the Pechmann condensation?

A2: The Pechmann condensation is an acid-catalyzed reaction that is believed to proceed through three main steps:

  • Electrophilic Aromatic Substitution (EAS): The β-keto ester, activated by the acid catalyst, attacks the electron-rich aromatic ring of the phenol.

  • Transesterification: An intramolecular reaction where the phenolic hydroxyl group displaces the ethoxy group of the ester, forming a lactone ring.

  • Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic coumarin ring system.[1][9]

The exact order of these steps can sometimes be debated and may be influenced by the specific reactants and conditions used.[1][9]

Q3: How do the substituents on the phenol (5-methylresorcinol) affect the reaction?

A3: The hydroxyl groups of 5-methylresorcinol are activating, electron-donating groups, which facilitate the initial electrophilic aromatic substitution step. The meta-orientation of the two hydroxyl groups makes the aromatic ring particularly reactive, allowing the reaction to proceed under relatively mild conditions.[4] The methyl group is also a weak activating group.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Concentrated acids, such as sulfuric acid, are often used as catalysts and are extremely corrosive.[1] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, especially during the addition of the acid catalyst, so it's crucial to control the temperature, for instance, by using an ice bath.[4][10] It is also important to neutralize any acid spills immediately with a suitable agent like sodium bicarbonate.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Problem: The reaction yields little to no desired product.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Explanation: The acid catalyst is crucial for the reaction to proceed. If the catalyst is old, has absorbed moisture, or is of insufficient concentration, it will not effectively activate the reactants.

    • Solution: Use a fresh, anhydrous, and appropriately concentrated acid catalyst. For instance, concentrated sulfuric acid (98%) is a common choice.

  • Insufficient Reaction Temperature:

    • Explanation: While 5-methylresorcinol is an activated phenol, the reaction still requires a certain activation energy. If the temperature is too low, the reaction rate will be negligible.

    • Solution: Gently heat the reaction mixture. A temperature range of 80-100°C is often a good starting point.[2] However, be cautious not to overheat, as this can lead to side reactions and degradation of the product.

  • Poor Quality of Reactants:

    • Explanation: The purity of the starting materials, 5-methylresorcinol and ethyl 3-oxoheptanoate, is critical. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

    • Solution: Ensure that the reactants are of high purity. If necessary, purify the starting materials before use.

Formation of a Dark, Tarry Mixture

Problem: The reaction mixture turns into a dark, intractable tar.

Possible Causes & Solutions:

  • Excessive Heat:

    • Explanation: Overheating the reaction can lead to polymerization and decomposition of the reactants and product, resulting in a tarry mixture. This is particularly a risk with highly activated phenols like resorcinol derivatives.

    • Solution: Carefully control the reaction temperature. Use a controlled heating source like an oil bath and monitor the temperature closely. For exothermic reactions, add the catalyst slowly and with cooling.[4][10]

  • Highly Concentrated Acid:

    • Explanation: While a strong acid is needed, an excessively high concentration can lead to charring of the organic materials.

    • Solution: Use the recommended amount of catalyst. If using sulfuric acid, dropwise addition to the cooled reaction mixture is advisable.[1]

Difficult Product Purification

Problem: The crude product is difficult to purify, and recrystallization yields an impure solid.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Materials:

    • Explanation: If the reaction has not gone to completion, the crude product will be contaminated with unreacted 5-methylresorcinol and/or ethyl 3-oxoheptanoate.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adding a small amount of additional catalyst. After the reaction, a basic wash (e.g., with a sodium bicarbonate solution) can help remove unreacted acidic phenol.

  • Formation of Isomeric Products:

    • Explanation: While the directing effects of the hydroxyl and methyl groups on 5-methylresorcinol favor the formation of the desired product, there is a possibility of forming a small amount of the isomeric coumarin.

    • Solution: Column chromatography is an effective method for separating isomers.[9] A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to isolate the desired product.

  • Inappropriate Recrystallization Solvent:

    • Explanation: The choice of solvent for recrystallization is crucial for obtaining a pure product. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing coumarins.[4][10] Experiment with different solvent systems to find the optimal one for your product.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 5-methylresorcinol (1 equivalent) and ethyl 3-oxoheptanoate (1.1 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and with constant stirring, add concentrated sulfuric acid (e.g., 0.2 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition of the catalyst, remove the ice bath and heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

Data Presentation

ParameterRecommended ValueNotes
Reactant Ratio 1:1.1 (5-methylresorcinol : ethyl 3-oxoheptanoate)A slight excess of the β-keto ester can help drive the reaction to completion.
Catalyst Concentrated H₂SO₄Other strong acids like trifluoroacetic acid or Lewis acids can also be used.[2][11]
Catalyst Loading 0.1 - 0.5 equivalentsThe optimal amount may need to be determined empirically.
Temperature 80 - 100°CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 6 hoursMonitor by TLC to determine completion.
Purification Method Recrystallization (Ethanol/Water) or Column ChromatographyThe choice of method depends on the purity of the crude product.

Visualizations

Pechmann Condensation Mechanism

Pechmann_Condensation Reactants 5-Methylresorcinol + Ethyl 3-oxoheptanoate EAS Electrophilic Aromatic Substitution Reactants->EAS Acid H+ Catalyst Acid->EAS Activation Intermediate1 Hydroxy-ester Intermediate EAS->Intermediate1 Transesterification Intramolecular Transesterification Intermediate1->Transesterification Intermediate2 Cyclized Intermediate Transesterification->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 4-butyl-5-hydroxy-7-methyl- 2H-chromen-2-one Dehydration->Product Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield TarryMixture Tarry Mixture Problem->TarryMixture Tarry PurificationIssue Purification Difficulty Problem->PurificationIssue Impure CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckReactants Check Reactant Purity LowYield->CheckReactants ControlTemp Control Temperature Carefully TarryMixture->ControlTemp CatalystConc Adjust Catalyst Concentration TarryMixture->CatalystConc TLC Analyze by TLC PurificationIssue->TLC End Successful Synthesis CheckCatalyst->End CheckTemp->End CheckReactants->End ControlTemp->End CatalystConc->End ColumnChrom Use Column Chromatography TLC->ColumnChrom Isomers/ Impurities RecrysSolvent Optimize Recrystallization Solvent TLC->RecrysSolvent Poor Recrystallization ColumnChrom->End RecrysSolvent->End

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Waiker, D.K; Karthikeyan, C.; Poongavanam, V.; Kongsted, J.; Lozach, O.; Meijer, L.; Trivedi, P. (2014). Bioorganic & Medicinal Chemistry, 22, 1916-1928.
  • Samiei, et al. (2021).
  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Suad J. Lafta, et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11.
  • Thanh, N. D., & Toan, P. N. (2021). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6.
  • Pop, R., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1437-1454.
  • Pharmacy Infoline. (n.d.). 7-Hydroxy 4-methyl coumarin synthesis. Retrieved from [Link]

  • Goswami, et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(12), 15213-15224.
  • Shinde, S. V., et al. (2008). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 47B, 1429-1434.
  • Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • Aghashiri, Z., et al. (2019). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to...
  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

  • Sharma, J. V. (n.d.). Synthesis of 7 Hydroxy 4 Methyl Coumarin. Scribd.
  • TSI Journals. (n.d.). Organic CHEMISTRY.
  • BenchChem. (2025).
  • A. F. M. M. Rahman, et al. (2014). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives.
  • Naikwadi, et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(52), 32966-32986.
  • P. Thang, et al. (2020). The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. (A) Transesterification, (B) Intramolecular hydroxyalkylation and (C) Dehydration.
  • Rikita Bardhan. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
  • Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953.
  • Trends in Sciences. (2023).
  • Butcher, R. J., et al. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412-o3413.
  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
  • Mourtas, S., et al. (2011). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H...
  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.

Sources

Technical Support Center: 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and application of this coumarin derivative. Our goal is to equip you with the expertise and practical insights needed to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during your work with this compound, providing potential causes and actionable solutions.

Synthesis Issues: Pechmann Condensation

The synthesis of this compound typically involves a Pechmann condensation between 5-methylresorcinol and a β-ketoester (ethyl 2-acetylhexanoate). This acid-catalyzed reaction, while common, can present several challenges.[1][2]

Problem 1: Low to No Product Yield

  • Potential Cause 1: Inadequate Catalyst Activity. The Pechmann condensation is highly dependent on the acid catalyst.[2][3] Weak or insufficient catalyst can lead to a stalled reaction.

    • Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15) is fresh and anhydrous.[1] If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's protocol. The amount of catalyst can also be optimized; however, an excess can sometimes lead to charring and side product formation.[4]

  • Potential Cause 2: Suboptimal Reaction Temperature. Temperature plays a critical role in the Pechmann condensation.[3] Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of reactants or the product.

    • Solution: The optimal temperature can vary depending on the specific substrates and catalyst used. A good starting point is often around 80°C.[3] If the yield is low, a systematic increase in temperature (e.g., in 10°C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Potential Cause 3: Poor Quality of Starting Materials. Impurities in the 5-methylresorcinol or the β-ketoester can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use (e.g., recrystallization of the phenol, distillation of the ester).

Problem 2: Formation of Significant Side Products

  • Potential Cause 1: Competing Reactions. At higher temperatures, or with highly active phenols, side reactions such as sulfonation of the aromatic ring (if using sulfuric acid) can occur.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC to stop the reaction once the desired product is maximally formed. Using a milder catalyst, such as a solid acid catalyst, can also minimize side reactions.[4]

  • Potential Cause 2: Isomer Formation. Depending on the substitution pattern of the phenol, the formation of chromone isomers is possible.[2]

    • Solution: While less of an issue with the specific substitution pattern of 5-methylresorcinol, careful purification by column chromatography or recrystallization is key to isolating the desired isomer. Characterization by NMR will be crucial to confirm the correct structure.

Purification & Isolation Challenges

Problem 1: Difficulty in Product Crystallization

  • Potential Cause: Presence of Impurities. Even small amounts of unreacted starting materials or side products can inhibit crystallization.

    • Solution: First, ensure the crude product is as pure as possible through a preliminary purification step like a wash with a sodium bicarbonate solution to remove acidic impurities. If direct crystallization from a solvent like ethanol is unsuccessful, try a solvent/anti-solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, water) until turbidity is observed, then allow it to slowly cool.

Problem 2: Oily Product Instead of a Solid

  • Potential Cause: Residual Solvent or Low Melting Point Impurities. The presence of residual solvent or oily side products can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If an oil persists, purification by column chromatography is recommended to separate the desired product from impurities.

Biological Assay Complications

Problem 1: Poor Solubility in Aqueous Media

  • Potential Cause: Hydrophobic Nature of the Compound. The butyl group and the coumarin core contribute to the compound's hydrophobicity, leading to poor solubility in aqueous buffers used for biological assays.

    • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO. For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. Sonication can aid in the dissolution of the compound in the final buffer.

Problem 2: Compound Instability in Solution

  • Potential Cause: Hydrolysis of the Lactone Ring. The ester linkage (lactone) in the coumarin ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.

    • Solution: Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C. Avoid prolonged storage in aqueous buffers, especially at pH values above 8.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

A1: The most common and direct method is the Pechmann condensation.[2] This involves the acid-catalyzed reaction of 5-methylresorcinol with ethyl 2-acetylhexanoate. While various acid catalysts can be used, solid acid catalysts like Amberlyst-15 are often preferred as they are reusable and can lead to cleaner reactions.[1][4]

Q2: How can I confirm the identity and purity of my synthesized compound?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) stretches.[5]

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number of spots or peaks.

Q3: What are the typical storage conditions for this compound?

A3: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage. Solutions, especially in protic solvents, should be stored at low temperatures (-20°C or below) and used promptly to minimize potential degradation.

Q4: What are the known biological activities of this compound or related coumarins?

A4: Coumarin derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[6][7][8] The specific biological profile of this compound would need to be determined experimentally, but its structural motifs suggest potential for these activities.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While specific toxicity data for this exact compound may not be readily available, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (gloves, safety glasses, lab coat).[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][10] Work in a well-ventilated area or a fume hood.[9][10]

Experimental Protocols & Data

Protocol: Synthesis via Pechmann Condensation
  • To a round-bottom flask, add 5-methylresorcinol (1 equivalent) and ethyl 2-acetylhexanoate (1.1 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 equivalents) with cooling in an ice bath.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[11]

Data Interpretation
Analytical Technique Expected Observations
¹H NMR Aromatic protons, a singlet for the methyl group, signals for the butyl chain, and a broad singlet for the hydroxyl proton.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the lactone, and carbons of the methyl and butyl groups.
IR Spectroscopy A broad peak around 3200-3400 cm⁻¹ (O-H stretch) and a strong peak around 1680-1720 cm⁻¹ (C=O stretch of the lactone).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₆O₃, MW: 232.27 g/mol ).

Visualized Workflows

Pechmann_Condensation_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants 5-Methylresorcinol + Ethyl 2-acetylhexanoate Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction Heat (e.g., 80°C) Monitor by TLC Catalyst->Reaction Quench Pour into Ice Water Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Crude Crude Product Wash->Crude Recrystallize Recrystallize (e.g., from Ethanol) Crude->Recrystallize Pure Pure Product Recrystallize->Pure Analysis NMR, MS, IR, Melting Point Pure->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield Cause1 Inadequate Catalyst? Start->Cause1 Cause2 Suboptimal Temp? Start->Cause2 Cause3 Poor Starting Materials? Start->Cause3 Solution1 Use fresh/activated catalyst. Optimize catalyst loading. Cause1->Solution1 Solution2 Systematically vary temp. Monitor by TLC. Cause2->Solution2 Solution3 Purify reactants before use. Cause3->Solution3

Sources

Technical Support Center: Purification of 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this coumarin derivative. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: The synthesis of this molecule, typically via a Pechmann condensation, involves the reaction of 3-methylresorcinol (orcinol) with a β-ketoester (like ethyl 2-acetylhexanoate) under strong acid catalysis (e.g., H₂SO₄).[1][2][3] Consequently, the primary impurities are often:

  • Unreacted Starting Materials: Residual 3-methylresorcinol and the β-ketoester.

  • Reaction Byproducts: Water and ethanol (if using an ethyl ester) are expected. More problematic are byproducts from side reactions, which can include sulfonated species (if sulfuric acid is used in excess or at high temperatures) or undesired isomers if the cyclization is not perfectly regioselective.[4]

  • Polymeric Material: Acid catalysts, especially at elevated temperatures, can sometimes lead to the formation of dark, tar-like polymeric substances.

Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?

A2: A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Develop a TLC system using a mixture of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Acetone).[5] Spot your crude material alongside your starting materials. The number of spots will give you a qualitative idea of the number of components. The product, containing a free hydroxyl group, should be relatively polar.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a quick HPLC run is invaluable. A reversed-phase C18 column is standard for coumarin analysis.[6][7][8] This will clearly show the relative proportions of your target compound and impurities.

  • ¹H NMR Spectroscopy: A crude NMR can be very informative. The presence of sharp, well-defined peaks corresponding to your product amidst broader signals or peaks from starting materials can help you gauge the reaction's success and the nature of the impurities.

Q3: What are the general solubility properties of this compound?

A3: As a hydroxylated coumarin derivative, its solubility is dictated by the interplay between the polar phenolic group and the relatively non-polar butyl and methyl substituents.

  • Good Solubility: Expect good solubility in polar organic solvents like acetone, ethyl acetate, methanol, ethanol, and dimethylformamide (DMF).[9]

  • Moderate Solubility: It will likely have moderate solubility in chlorinated solvents like dichloromethane and chloroform.

  • Poor Solubility: It will be poorly soluble in non-polar solvents like hexane and petroleum ether, and in water. This differential solubility is the key to successful purification by recrystallization and chromatography.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process, offering step-by-step protocols and the rationale behind them.

Problem 1: My crude product is a dark, oily, or tar-like substance that is difficult to handle.
  • Probable Cause: This is often due to the formation of polymeric byproducts from the strong acid catalyst used in the synthesis, or residual acid.

  • Solution Strategy:

    • Initial Acid Removal: Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. This should yield a more manageable solid or semi-solid.

    • Trituration: If the product is still oily but contains some solid, try trituration. Add a small amount of a solvent in which the product is poorly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). The desired compound may solidify or precipitate while the oily impurities remain dissolved.

Problem 2: I am struggling to achieve good separation using column chromatography.
  • Probable Cause: The polarity of the impurities is too close to the polarity of your product, leading to co-elution.

  • Solution Strategy: Systematic Optimization

    Step 1: TLC Analysis for Solvent System Selection The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, and the impurities are well-separated. Test various solvent ratios.

Solvent System (v/v) Typical Application Rationale
Hexane / Ethyl AcetateStandard choice for compounds of moderate polarity.Provides a good polarity gradient for separating many coumarin derivatives.
Toluene / AcetoneGood for more polar compounds or when aromatic interactions can aid separation.[5]Toluene can interact differently with the aromatic coumarin ring system compared to hexane.
Dichloromethane / MethanolEffective for separating highly polar compounds.Use sparingly, as a small amount of methanol drastically increases eluent strength.
Problem 3: My recovery yield after recrystallization is very low.
  • Probable Cause: The chosen solvent system is too good at dissolving your product, even at low temperatures, or you are using an excessive volume of solvent.[10]

  • Solution Strategy: Mixed-Solvent Recrystallization

    This technique is ideal for compounds like hydroxylated coumarins.[10][11] It involves a pair of miscible solvents: one in which the compound is highly soluble ("soluble solvent") and one in which it is poorly soluble ("anti-solvent").

    Protocol for Mixed-Solvent Recrystallization

    • Dissolve your crude product in the minimum amount of a hot "soluble solvent" (e.g., ethanol, acetone).

    • While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until you observe persistent cloudiness (the point of supersaturation).

    • Add a few more drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

Solvent System Soluble Solvent Anti-Solvent Notes
Aqueous EthanolEthanolWaterA highly effective system for many hydroxylated coumarins.[10][11]
Aqueous MethanolMethanolWaterSimilar to aqueous ethanol, a good starting point.[10]
Ethyl Acetate / HexaneEthyl AcetateHexaneUseful if water-sensitive impurities are present.
Acetone / WaterAcetoneWaterAnother effective polar system.
Problem 4: My final product looks pure by NMR, but HPLC analysis shows it is only 90-95% pure.
  • Probable Cause: You may have an impurity that is structurally very similar to your product (e.g., an isomer) or a non-proton-bearing impurity that is not easily visible in ¹H NMR.

  • Solution Strategy: High-Resolution Purity Analysis and Final Polish

    Step 1: Optimize HPLC Method for Better Resolution

    • Method: High-Performance Liquid Chromatography (HPLC).[6][7]

    • Column: Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution is often superior to isocratic for separating closely related compounds. Start with a higher water content and gradually increase the organic solvent (acetonitrile or methanol). Adding a small amount of acid (0.1% formic acid or acetic acid) can improve peak shape for phenolic compounds.[6]

    • Detection: Use a UV detector set to a wavelength where coumarins have strong absorbance (typically 280-330 nm).[6][7] A Diode Array Detector (DAD) is even better as it can provide UV spectra for each peak, helping to identify if the impurity has a similar chromophore to your product.

    Step 2: Preparative HPLC or Re-purification

    • If the impurity cannot be removed by chromatography or recrystallization, preparative HPLC is the ultimate solution for obtaining highly pure material, albeit with lower recovery.

    • Alternatively, try a second recrystallization from a different solvent system than the one used initially. Sometimes, changing the solvent can alter the solubility properties enough to leave the persistent impurity behind.

    Troubleshooting Decision Tree for Purity Issues

    G Start Product Fails Purity Spec (>98%) CheckImpurity Identify Impurity (LC-MS, NMR) Start->CheckImpurity Isomer Is impurity an isomer or closely related analogue? CheckImpurity->Isomer Unreacted Is impurity unreacted starting material? Isomer->Unreacted No ReColumn Re-run column with shallow gradient or different mobile phase Isomer->ReColumn Yes Recrystal Re-recrystallize from a different solvent system Unreacted->Recrystal Yes Unreacted->ReColumn No Done Characterize Final Product Recrystal->Done PrepHPLC Consider Preparative HPLC ReColumn->PrepHPLC PrepHPLC->Done

    Caption: Decision tree for addressing final purity challenges.

References

  • Kostova, I., & Raleva, S. (1977). Thin-layer chromatographic determination of coumarin derivatives. Veterinarno-meditsinski nauki, 14(1), 42–46.

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2009). Two-Dimensional Thin-Layer Chromatography of Selected Coumarins. Journal of Chromatographic Science, 47(7), 565–570. [Link]

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]

  • Poonam, R., & Kumar, V. (2022). Modern Analytical Tools for Assessing Coumarin in Distilled Alcohol. In New Analytical Methods in Beverage Analysis. IntechOpen. [Link]

  • Głód, B., Piszcz, P., & Roczeń, R. (2014). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Acta Poloniae Pharmaceutica, 71(2), 181–188. [Link]

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]

  • Giampaoli, O., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods, 13(16), 2415. [Link]

  • Liu, J., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1528. [Link]

  • Waksmundzka-Hajnos, M., & Sherma, J. (Eds.). (2010). High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Retrieved from [Link]

  • Al-Warhi, T., et al. (2014). Pechmann Reaction in the Synthesis of Coumarin Derivatives. Advances in Heterocyclic Chemistry, 112, 1-50. [Link]

  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

  • Ghorpade, S. S., et al. (2018). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Catalysts, 8(11), 557. [Link]

  • De la Cruz, P., et al. (2018). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 23(11), 2999. [Link]

  • Geronikaki, A., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 547–567. [Link]

  • Febriani, A. K. (2020). What is the best solvent to recrystillize a polar coumarin? ResearchGate. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide provides in-depth technical assistance and troubleshooting advice for studying the degradation pathways of this coumarin derivative. The information herein is curated to ensure scientific integrity and is based on established principles of coumarin chemistry and forced degradation studies.

Introduction: Understanding the Stability of Your Coumarin Derivative

This compound is a substituted coumarin, a class of compounds known for their diverse pharmacological activities. However, the inherent reactivity of the coumarin scaffold, particularly the lactone ring, can lead to degradation under various environmental and experimental conditions. A thorough understanding of these degradation pathways is critical for drug development, formulation, and ensuring the therapeutic efficacy and safety of potential drug candidates.

Forced degradation studies are an essential tool to elucidate the chemical stability of a molecule.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][2] This knowledge is invaluable for developing stable formulations and establishing appropriate storage conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structure of this compound, the primary degradation pathways are expected to be:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under alkaline conditions. This would lead to the opening of the ring to form a cis- or trans-coumarinic acid derivative, which can then undergo further transformations.

  • Oxidation: The electron-rich phenolic hydroxyl group and the benzylic positions of the methyl and butyl groups are potential sites for oxidation. Advanced oxidation processes (AOPs) are known to degrade coumarin derivatives through reactions with species like hydroxyl radicals.[4]

  • Photodegradation: Coumarins can be sensitive to light.[1] UV exposure can lead to dimerization, isomerization, or other complex photochemical reactions.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram strongly suggests degradation. The nature of the new peaks will depend on the storage conditions. If the solution was not protected from light, photodegradation is a possibility. If the solvent was not neutral or contained impurities, hydrolysis or other chemical reactions may have occurred. It is crucial to use high-purity solvents and protect solutions from light, especially for long-term storage.

Q3: How can I confirm the identity of a suspected degradation product?

A3: Characterizing degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weight of the degradants.[5][6] For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary.[7]

Troubleshooting Guides

Guide 1: Issues with Reproducibility in Forced Degradation Studies

Problem: You are observing inconsistent degradation profiles in your forced degradation experiments (acidic, basic, oxidative, thermal, and photolytic stress).

Potential Cause Troubleshooting Action Scientific Rationale
Inconsistent Stress Conditions Precisely control temperature, pH, and light intensity. Use calibrated equipment.Minor variations in stress conditions can significantly impact the rate and extent of degradation, leading to poor reproducibility.
Sample Matrix Effects Ensure the sample matrix (e.g., buffer components, co-solvents) is consistent across all experiments.Components of the sample matrix can act as catalysts or inhibitors of degradation reactions.
Impure Reagents Use high-purity reagents and solvents for all degradation studies.Impurities in reagents can introduce unintended reactants or catalysts, leading to side reactions and inconsistent results.
Oxygen Sensitivity For thermal and photolytic studies, consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).The presence of oxygen can lead to oxidative degradation, confounding the results of other stress tests.
Guide 2: HPLC Method Development for Stability-Indicating Assays

Problem: Your current HPLC method does not adequately separate the parent compound from its degradation products.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Chromatographic Resolution Optimize the mobile phase composition (e.g., gradient elution, organic modifier, pH).[6] Experiment with different stationary phases (e.g., C18, phenyl-hexyl).A stability-indicating method must be able to resolve all significant degradation products from the active pharmaceutical ingredient (API) and from each other.
Co-elution of Degradants Employ a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity.Co-eluting peaks will appear pure under a single-wavelength UV detector but will show spectral inhomogeneities with a DAD/PDA.
Poor Peak Shape Adjust the mobile phase pH to ensure ionizable compounds are in a single form. Consider using a different buffer system.Tailing or fronting peaks can mask small impurity peaks and affect accurate quantification.
Inadequate Detection Wavelength Analyze the UV spectra of the parent compound and the degradation products to select a wavelength that provides adequate sensitivity for all components.The chromophores of the degradation products may differ from the parent compound, necessitating a different detection wavelength for optimal sensitivity.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the mixture at room temperature, taking aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity of coumarins in basic conditions.[1]

    • Neutralize each aliquot with 0.1 M hydrochloric acid and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to high-purity water.

    • Incubate at a controlled temperature (e.g., 60 °C) for the same time points as the acidic hydrolysis.

    • Dilute aliquots with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stressed Sample: Add a known volume of the 1 mg/mL stock solution to a solution of 3% hydrogen peroxide.

  • Incubation: Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.

Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A This compound B cis/trans-Coumarinic Acid Derivative (Lactone Ring Opening) A->B Alkaline Hydrolysis C This compound D Hydroxylated/Oxidized Derivatives (e.g., on butyl chain or aromatic ring) C->D Oxidizing Agent (e.g., H2O2) E This compound F Dimers or Isomers E->F UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Various Time Points B->C D Neutralize/Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating HPLC-DAD/MS Method D->E F Identify and Characterize Degradation Products (MS, NMR) E->F G Establish Degradation Profile and Pathways F->G

Sources

Technical Support Center: Managing Autofluorescence of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of autofluorescence encountered during your experiments. Our goal is to equip you with the expertise to distinguish specific signals from background noise, ensuring the integrity and accuracy of your results.

I. Understanding the Compound and the Challenge

What is this compound?

This compound is a derivative of coumarin, a class of compounds known for their fluorescent properties.[1][2] Coumarins are widely utilized in various biological and chemical applications due to their high quantum efficiency and photostability.[] Specifically, 7-hydroxycoumarin derivatives are noted for their use as fluorescent probes and enzyme substrates.[2] The fluorescence of these molecules typically involves excitation in the UV to blue range of the spectrum, with emission occurring in the blue to green region.[]

What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by biological materials or introduced by experimental procedures, which is not attributed to the specific fluorescent probe being used.[4] This intrinsic fluorescence can originate from various endogenous molecules such as NADH, collagen, elastin, and lipofuscin, or it can be induced by fixatives like formaldehyde and glutaraldehyde.[5][6][7] Autofluorescence poses a significant challenge in fluorescence-based assays as it can mask the true signal from the fluorophore of interest, leading to a decreased signal-to-noise ratio and potentially inaccurate results.[8] This is particularly problematic when detecting low-abundance targets.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

Q2: What are the primary sources of autofluorescence in my samples?

Autofluorescence can stem from several sources:

  • Endogenous Fluorophores: Biological samples contain naturally fluorescent molecules. Common examples include:

    • NADH and Flavins: Involved in cellular metabolism, they fluoresce in the blue-green region.[8][9]

    • Collagen and Elastin: Extracellular matrix proteins that are highly autofluorescent.[6][9]

    • Lipofuscin: An "aging pigment" that accumulates in lysosomes and has a broad emission spectrum.[4][6][10]

    • Red Blood Cells: Contain heme groups that can contribute to background fluorescence.[5]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to form fluorescent products.[4][6][7][9] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[9]

  • Reagents and Materials: Some components of your experimental setup can be fluorescent, including:

    • Cell Culture Media: Phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[7][11]

    • Mounting Media: Certain mounting media can have intrinsic fluorescence.

    • Plasticware: Plastic-bottom dishes and flasks can be highly fluorescent.[7][12]

Q3: How can I determine if autofluorescence is impacting my experiment?

The most straightforward method is to prepare an unstained control sample.[5][13] This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of this compound. By imaging this control under the same conditions, you can visualize and quantify the level of background autofluorescence.[5]

III. Troubleshooting Guide: A Problem-Solution Approach

High background fluorescence can obscure your specific signal. This section provides a systematic approach to identifying the source of the problem and implementing effective solutions.

Problem 1: High Background Signal Across the Entire Sample

This often indicates a widespread source of autofluorescence, such as the fixative or endogenous molecules.

Causality and Solutions
  • Cause: Fixation-Induced Autofluorescence. Aldehyde fixatives create fluorescent crosslinks.[6]

    • Solution 1: Optimize Fixation Protocol. Reduce the fixation time to the minimum required to preserve tissue structure.[4] Alternatively, consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[5][7]

    • Solution 2: Chemical Quenching. After fixation, treat the sample with a reducing agent like sodium borohydride to reduce the fluorescent aldehyde groups.[4][8][9] Prepare a fresh 1 mg/mL solution in PBS and incubate the sample for a short period.[9] Be aware that results with sodium borohydride can be variable.[4]

  • Cause: Endogenous Autofluorescence. Naturally occurring fluorophores are present throughout the tissue.

    • Solution 1: Photobleaching. Intentionally expose the sample to intense light before staining to destroy the endogenous fluorophores.[10][14][15] This can be done using the microscope's light source or a dedicated photobleaching device.[16]

    • Solution 2: Chemical Quenching. Several reagents can reduce autofluorescence from specific sources.

      • Sudan Black B: Effective for quenching lipofuscin-related autofluorescence.[4][10] However, it can introduce its own fluorescence in the far-red channel.[4]

      • Trypan Blue: Can be used to quench intracellular autofluorescence in flow cytometry and microscopy.[17] Careful titration is necessary to avoid quenching the specific signal.[17]

      • Commercially Available Reagents: Products like TrueBlack® and TrueVIEW™ are designed to reduce autofluorescence from various sources, including lipofuscin.[4][10][18]

Experimental Workflow: Chemical Quenching with Sodium Borohydride

start Start: Aldehyde-Fixed Sample prep_sol Prepare fresh 1 mg/mL Sodium Borohydride in PBS (on ice) start->prep_sol incubate Incubate sample in solution (e.g., 3 x 10 min for sections) prep_sol->incubate rinse Rinse thoroughly with PBS incubate->rinse proceed Proceed with Staining Protocol rinse->proceed end End proceed->end

Caption: Workflow for reducing aldehyde-induced autofluorescence.

Problem 2: Spectral Bleed-through from Autofluorescence

The broad emission spectrum of autofluorescence can overlap with the emission of this compound.

Causality and Solutions
  • Cause: Broad Emission Spectra. Autofluorescence often spans a wide range of wavelengths, particularly in the blue and green regions.[9]

    • Solution 1: Optimize Fluorophore Choice (if possible). If your experimental design allows, consider using a fluorophore that emits in the red or far-red region of the spectrum, where autofluorescence is typically lower.[5][15]

    • Solution 2: Spectral Unmixing. This computational technique separates the emission spectra of multiple fluorophores, including autofluorescence.[19][20] It requires acquiring images at multiple emission wavelengths (a lambda stack) and then using software to mathematically separate the contribution of each component.[19][20]

Principle of Spectral Unmixing

cluster_0 Mixed Signal Acquisition cluster_1 Computational Separation cluster_2 Separated Signals MixedSignal Mixed Fluorescence Signal (Target + Autofluorescence) LambdaStack Acquire Lambda Stack (Image at multiple wavelengths) MixedSignal->LambdaStack UnmixingAlgo Apply Linear Unmixing Algorithm LambdaStack->UnmixingAlgo ReferenceSpectra Define Reference Spectra (Target & Autofluorescence) ReferenceSpectra->UnmixingAlgo TargetSignal Target Signal UnmixingAlgo->TargetSignal AutofluorescenceSignal Autofluorescence Signal UnmixingAlgo->AutofluorescenceSignal

Caption: Conceptual diagram of the spectral unmixing process.

Problem 3: Low Signal-to-Noise Ratio

Even with moderate autofluorescence, a weak specific signal can be difficult to detect.

Causality and Solutions
  • Cause: Suboptimal Staining Concentration. Using too low a concentration of this compound can result in a weak signal. Conversely, too high a concentration can lead to non-specific binding and increased background.[12][21]

    • Solution: Titrate the Reagent. Perform a concentration series to determine the optimal concentration that provides the brightest specific signal with the lowest background.[12][13]

  • Cause: Inefficient Imaging Settings.

    • Solution: Optimize Acquisition Parameters. Adjust detector gain, exposure time, and laser power to maximize the signal from your target while minimizing the contribution from background noise. Be cautious not to saturate the detector.

Data Presentation: Titration Experiment Example
ConcentrationSignal Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise Ratio
0.1 µM1501001.5
1 µM8001206.7
10 µM25004006.3
100 µM4000 (saturated)15002.7

This table illustrates how an optimal concentration (in this hypothetical case, 1 µM) can yield the best signal-to-noise ratio.

IV. Best Practices for Minimizing Autofluorescence

  • Always include an unstained control to assess the baseline autofluorescence of your samples.[5][13]

  • Choose your fixative wisely. If possible, opt for non-aldehyde fixatives or minimize the duration of aldehyde fixation.[5][7]

  • Select appropriate imaging hardware. Use high-quality filter sets with narrow bandpasses to specifically isolate the emission of your fluorophore.

  • Work in the red to far-red spectrum when possible , as autofluorescence is generally weaker at longer wavelengths.[5][15]

  • Maintain clean working conditions to avoid contamination from fluorescent dust or residues.

  • Use glass-bottom imaging dishes instead of plastic to reduce background from the vessel itself.[12]

By systematically addressing the potential sources of autofluorescence and implementing these troubleshooting strategies, you can significantly improve the quality and reliability of your experimental data when working with this compound.

V. References

  • Autofluorescence: Causes and Cures. [Link]

  • Mosiman VL, Patterson BK, Canterero L, Goolsby C. Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry. 1997;30(3):151-6.

  • Lafta SJ, et al. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University. 2018;11(2).

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Butcher RJ, et al. 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Crystallographic Communications. 2007;63(Pt 8):o3412-o3413.

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]

  • Kim Y, et al. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express. 2022;13(4):2266-2277.

  • Causes of Autofluorescence. Visikol. [Link]

  • Kumar BS, et al. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. The Journal of Histotechnology. 2015;38(3):98-103.

  • Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. [Link]

  • Fluorescence emission spectrrum of Coumarin 120 and HL (excitation at 370 nm) in DMSO. ResearchGate. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]

  • Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging. PubMed Central. [Link]

  • Digital removal of autofluorescence from microscopy images. ResearchGate. [Link]

  • Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. SPIE Digital Library. [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]

  • What troubleshooting is recommended if the background signal is very high? PCR Biosystems. [Link]

  • A Biological, Fluorescence and Computational Examination of Synthetic Coumarin Derivatives With Antithrombotic Potential. PubMed. [Link]

  • Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences. 2023;24(4):3539.

  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]

  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PubMed Central. [Link]

  • 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. This resource is designed to provide in-depth troubleshooting strategies and address common challenges related to acquired cellular resistance. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, understand, and overcome resistance in your cell line models.

Introduction

This compound belongs to the chromene (or coumarin) class of heterocyclic compounds, which are widely investigated for their diverse pharmacological activities, including potent anticancer properties.[1] Many chromene derivatives exert their effects by inducing cell cycle arrest and apoptosis.[2] However, as with many therapeutic agents, a significant challenge in preclinical studies is the development of acquired drug resistance, which can limit the compound's efficacy and lead to experimental failure.[3][4]

This guide provides a structured approach to troubleshooting this specific issue. We will move from foundational questions to advanced experimental protocols, explaining the scientific rationale behind each step to ensure your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions researchers encounter when working with this compound and suspected resistance.

Q1: What is the likely mechanism of action for this compound?

While the precise mechanism for this specific derivative may require empirical validation, compounds of the 4-hydroxycoumarin family are known to induce apoptosis in cancer cells. For instance, similar compounds have been shown to up-regulate pro-apoptotic proteins like Bax, down-regulate anti-apoptotic proteins like Bcl-2, and increase caspase-3 expression, ultimately leading to programmed cell death.[2]

Q2: Why are my cells no longer responding to the compound at previously effective concentrations?

This is a classic sign of acquired drug resistance. Through continuous exposure, a sub-population of cells may develop mechanisms to survive the drug's cytotoxic effects.[5][6] The most common cause of multi-drug resistance (MDR) in cancer cells is the overexpression of membrane proteins that actively pump the drug out of the cell before it can reach its target.[7][[“]][9]

Q3: How can I definitively confirm my cell line has developed resistance?

The gold standard for confirming resistance is to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line with that of the original, parental (sensitive) cell line.[5][10] A significant increase (typically 3 to 5-fold or higher) in the IC50 value for the resistant line indicates the successful development of resistance.[5]

Q4: What is the most probable molecular mechanism behind this resistance?

The overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism for multidrug resistance in cancer cells.[[“]][11] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as energy-dependent efflux pumps that expel a wide variety of structurally diverse compounds from the cell, thereby reducing intracellular drug accumulation and effectiveness.[12][13]

Q5: What is the first troubleshooting step I should take?

First, you must quantify the level of resistance. Perform a dose-response experiment to determine the IC50 values for both your parental cell line and the suspected resistant line in parallel. This quantitative data is crucial for all subsequent troubleshooting and experimental design.[5][14] Ensure your experimental conditions, such as cell seeding density and assay duration, are optimized to avoid confounding factors.[15][16]

Troubleshooting Guide 1: Characterizing and Confirming Resistance

Before attempting to overcome resistance, you must first validate and quantify it. This involves generating a stable resistant cell line (if not already established) and accurately measuring its resistance profile compared to the parental line.

The Principle of Resistance Development

Acquired resistance is often developed in the laboratory by exposing a cancer cell line to gradually increasing concentrations of the target drug over an extended period.[3][5][6] This method mimics the clinical scenario where resistance emerges under therapeutic pressure and selects for cells that have adapted survival mechanisms.[6]

Workflow for Developing a Resistant Cell Line

Below is a generalized workflow for generating a resistant cell line via the gradual dose escalation method.

G cluster_0 Phase 1: Initial Treatment cluster_1 Phase 2: Dose Escalation Cycle cluster_2 Phase 3: Stabilization & Confirmation Start Seed Parental Cells DetermineIC50 Determine Parental IC50 (e.g., CCK-8/MTT assay) Start->DetermineIC50 InitialDose Treat with low concentration (e.g., IC10-IC20) DetermineIC50->InitialDose Culture Culture until 80% confluent InitialDose->Culture Passage Passage Cells Culture->Passage IncreaseDose Increase drug concentration (1.5x - 2.0x) Passage->IncreaseDose Monitor Monitor for recovery and proliferation IncreaseDose->Monitor CheckDeath Cell death > 50%? Monitor->CheckDeath Revert Revert to previous lower concentration CheckDeath->Revert Yes FinalDose Maintain at target concentration for 8-10 passages CheckDeath->FinalDose No Revert->Passage ConfirmIC50 Re-evaluate IC50 of resistant line vs. Parental FinalDose->ConfirmIC50 CalculateRI Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Parental) ConfirmIC50->CalculateRI Stock Cryopreserve validated resistant cell stock CalculateRI->Stock

Caption: Workflow for generating a drug-resistant cell line.

Protocol 1.1: Determination of IC50 using a Cell Viability Assay

This protocol outlines the use of a colorimetric assay like MTT or CCK-8 to determine the drug concentration that inhibits 50% of cell growth.

Materials:

  • Parental and suspected resistant cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., CCK-8 or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Determine the optimal seeding density to ensure cells remain in the exponential growth phase for the duration of the assay (typically 48-72 hours).[17] Seed cells in triplicate for each condition in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a series of 2-fold dilutions of the compound in culture medium. The concentration range should bracket the expected IC50 values for both parental and resistant cells.

  • Incubation: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for CCK-8).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells.

    • Plot the percentage of cell viability versus the logarithm of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Interpreting the Results:

A successful confirmation of resistance is demonstrated by a rightward shift in the dose-response curve for the resistant cell line and a significantly higher IC50 value.

Cell LineIC50 (µM)Resistance Index (RI)Interpretation
Parental MCF-72.51.0Baseline Sensitivity
Resistant MCF-7/Res27.511.0Confirmed High Resistance

Troubleshooting Guide 2: Investigating the Mechanism of Resistance

Understanding the "how" behind the resistance is critical for devising a strategy to overcome it. As previously mentioned, the upregulation of ABC drug efflux pumps is a very common mechanism.[11][13][18]

The Role of ABC Transporters

ABC transporters use the energy from ATP hydrolysis to actively transport substrates across the cell membrane against their concentration gradient.[[“]] When overexpressed in cancer cells, they can efficiently reduce the intracellular concentration of chemotherapeutic agents, preventing them from reaching effective levels to induce cell death.[7][19]

Visualizing the Efflux Pump Mechanism

cluster_cell Cell Interior (Cytosol) Drug_in Drug (Chromen-2-one) Target Intracellular Target Drug_in->Target Induces Apoptosis ABC_pump ABC Transporter (e.g., P-gp) Drug_in->ABC_pump Binding Drug_out Drug (Chromen-2-one) ABC_pump->Drug_out ATP-dependent Efflux Extracellular Extracellular Space Extracellular->Drug_in Passive Diffusion

Caption: Mechanism of ABC transporter-mediated drug efflux.

Protocol 2.1: Assessing Efflux Pump Activity with a Fluorescent Substrate

This protocol uses a fluorescent substrate of common ABC transporters (like Rhodamine 123 for P-gp) to measure efflux activity. In resistant cells with high pump activity, the fluorescent dye will be actively pumped out, resulting in lower intracellular fluorescence compared to parental cells.

Materials:

  • Parental and resistant cells

  • Rhodamine 123 (or another suitable fluorescent substrate)

  • Known ABC transporter inhibitor (e.g., Verapamil or Elacridar) as a positive control

  • Flow cytometer or fluorescence microscope

  • Phenol red-free culture medium

Procedure:

  • Cell Preparation: Harvest parental and resistant cells and prepare single-cell suspensions at a concentration of 1x10^6 cells/mL in phenol red-free medium.

  • Controls: For each cell line, prepare three tubes:

    • Unstained cells (negative control).

    • Cells stained with Rhodamine 123 only.

    • Cells pre-incubated with an ABC transporter inhibitor (e.g., 50 µM Verapamil for 30 minutes) before adding Rhodamine 123.

  • Staining: Add Rhodamine 123 to the appropriate tubes at a final concentration of ~1 µM.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Resuspend the cell pellets in fresh PBS and analyze immediately using a flow cytometer (e.g., measuring fluorescence in the FITC channel).

  • Data Interpretation:

    • Parental Cells: Should show high fluorescence, as they have low efflux activity and retain the dye.

    • Resistant Cells: Should show significantly lower fluorescence compared to parental cells, indicating high efflux activity.

    • Resistant Cells + Inhibitor: Fluorescence should be restored to a level similar to or higher than the parental cells. This confirms that the low fluorescence is due to pump activity that can be blocked.

Troubleshooting Guide 3: Strategies to Overcome Resistance

Once you have confirmed resistance and have evidence pointing to a likely mechanism like efflux pump overexpression, you can design experiments to circumvent it.

Strategy 1: Combination Therapy

Combining two or more therapeutic agents is a cornerstone of cancer therapy.[4] This approach can be effective by:

  • Targeting different pathways: Using a second compound that targets a separate survival pathway can create a synthetic lethal effect.[4]

  • Achieving synergy: The combined effect of two drugs may be greater than the sum of their individual effects (synergism).[20][21]

  • Reducing resistance development: Combination therapy can reduce the likelihood of resistance emerging.[20][22]

Protocol 3.1: Designing a Synergy Experiment (Checkerboard Assay)

This protocol allows for the systematic testing of two drugs at various concentrations to identify synergistic, additive, or antagonistic interactions.

Procedure:

  • Determine IC50s: You must first know the individual IC50 of your primary compound (this compound) and the secondary compound you wish to test in the resistant cell line.

  • Plate Setup: In a 96-well plate, create a matrix of concentrations.

    • Along the x-axis, perform serial dilutions of Compound A (your primary compound), for example, from 4x IC50 down to 1/8x IC50.

    • Along the y-axis, perform serial dilutions of Compound B (the secondary compound) similarly.

    • The plate will contain wells with single agents and every possible combination of the tested concentrations.

  • Execution: Seed the resistant cells, treat with the drug combinations, and perform a cell viability assay as described in Protocol 1.1.

  • Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The CI value determines the nature of the interaction:

    • CI < 1: Synergism (the desired outcome)

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Strategy 2: Inhibition of Efflux Pumps

If your data from Protocol 2.1 suggests that ABC transporters are mediating the resistance, a direct approach is to co-administer your compound with a known inhibitor of these pumps.[18][23] While many potent inhibitors have shown toxicity in clinical settings, they are invaluable tools for in vitro validation.[18][23]

Protocol 3.2: Re-sensitizing Cells with an ABC Transporter Inhibitor

Procedure:

  • Select an Inhibitor: Choose a well-characterized inhibitor relevant to the suspected pump (e.g., Verapamil or Tariquidar for P-gp; Ko143 for BCRP).

  • Determine Inhibitor's Non-toxic Dose: First, perform a dose-response curve for the inhibitor alone on your resistant cells to find the highest concentration that does not cause significant cytotoxicity by itself.

  • Perform Combination IC50 Assay: Repeat the IC50 determination for this compound on your resistant cell line, but this time, co-administer it with the non-toxic concentration of the inhibitor in all wells.

  • Compare IC50 Values: Compare the new IC50 value (with inhibitor) to the original IC50 of the resistant line. A significant decrease in the IC50 value demonstrates that blocking the efflux pump re-sensitizes the cells to your compound.

References

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025). National Institutes of Health. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025). Crown Bioscience. [Link]

  • Ways to generate drug-resistant cancer cell lines?. (2013). ResearchGate. [Link]

  • Efflux Pump-Mediated Resistance in Chemotherapy - PMC - NIH. (2012). National Institutes of Health. [Link]

  • ABC Transporter-Mediated Multidrug-Resistant Cancer. (2019). PubMed. [Link]

  • Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. (2019). PubMed. [Link]

  • (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues. (n.d.). ResearchGate. [Link]

  • Combination therapy in combating cancer - PMC - NIH. (2017). National Institutes of Health. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research. [Link]

  • (PDF) Efflux Pump-Mediated Resistance in Chemotherapy. (2012). ResearchGate. [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (2025). PubMed. [Link]

  • (PDF) Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis. (2013). ResearchGate. [Link]

  • In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma. (2021). Anticancer Research. [Link]

  • Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis. (2013). PLOS One. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2019). Frontiers in Microbiology. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). National Institutes of Health. [Link]

  • Schematic representation of the protocol used to develop... (n.d.). ResearchGate. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab, Harvard Medical School. [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. (2015). Drug Resistance Updates. [Link]

  • 7-Hydroxymitragynine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Structure and function of efflux pumps that confer resistance to drugs. (2005). Biochemical Journal. [Link]

  • Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest. (2023). MDPI. [Link]

  • Mechanisms of ABC transporter-mediated multidrug resistance - Consensus. (n.d.). Consensus. [Link]

  • View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. (2015). MDPI. [Link]

  • Efflux pump-mediated resistance in chemotherapy. (2012). PubMed. [Link]

  • Comparing treatment strategies to reduce antibiotic resistance in an in vitro epidemiological setting. (2018). PNAS. [Link]

  • MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. (1963). PubMed. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC - PubMed Central. [Link]

  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. (2015). PubMed. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one and Other Biologically Active Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Coumarin Scaffold

Coumarins, a major class of phenolic compounds, are defined by their fused benzene and α-pyrone rings (2H-1-benzopyran-2-one).[1] This privileged scaffold is ubiquitous in the plant kingdom and is the foundation for a vast array of natural and synthetic derivatives.[1][2] The appeal of coumarins in medicinal chemistry is immense, owing to their broad and potent pharmacological activities, which include anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The specific biological activity of a coumarin derivative is profoundly influenced by the nature and position of substituents on its core structure.[3] This guide provides a comparative analysis of a specific synthetic coumarin, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, contextualizing its predicted activities against well-characterized coumarins based on established structure-activity relationships (SAR).

While direct experimental data for this compound is not extensively available in public literature, we can infer its likely biological profile by dissecting its structural components and comparing them to renowned coumarins such as the anticoagulant Warfarin, and the naturally occurring antioxidant/anti-inflammatory agents Umbelliferone and Scopoletin.

Coumarin_Scaffolds cluster_target Target Compound cluster_comparators Comparator Coumarins Target This compound (Structure Inferred) Warfarin Warfarin (Anticoagulant) Target->Warfarin Compare Anticoagulant Activity Umbelliferone Umbelliferone (7-hydroxycoumarin) (Antioxidant) Target->Umbelliferone Compare Antioxidant Activity Scopoletin Scopoletin (7-hydroxy-6-methoxycoumarin) (Anti-inflammatory) Target->Scopoletin Compare Anti-inflammatory Activity

Caption: Comparison overview of the target coumarin with established alternatives.

Structure-Activity Relationship (SAR) Analysis

The predicted bioactivity of this compound is a composite of its unique substitutions.

  • C4-Butyl Group: The presence of an alkyl group at the C4 position generally enhances lipophilicity.[5] This increased lipid solubility can improve cell membrane penetration, potentially boosting bioavailability and intracellular activity. Compared to the C4-phenyl group of Warfarin, a butyl group may alter the binding affinity for the target enzyme, Vitamin K epoxide reductase (VKOR).

  • C5-Hydroxyl Group: Hydroxyl groups on the coumarin ring are critical for antioxidant activity.[6] A hydroxyl group at C5, similar to the dihydroxy configurations in compounds like 5,7-dihydroxy-4-propyl-2H-chromen-2-one, can act as a potent hydrogen donor to scavenge free radicals.[1][7][8] This feature is a significant point of comparison with Umbelliferone (C7-OH) and Scopoletin (C7-OH), which also owe their antioxidant properties to hydroxyl moieties.[2]

  • C7-Methyl Group: Methylation at the C7 position can influence metabolic stability and binding interactions.[9] While a C7-hydroxyl group is common (as in Umbelliferone), a methyl group here modifies the electronic and steric properties, which can fine-tune the compound's interaction with biological targets.

Comparative Biological Activities

Anticoagulant Activity

The hallmark of many coumarin derivatives is their ability to act as Vitamin K antagonists, thereby inhibiting the synthesis of clotting factors II, VII, IX, and X.[10] This is the mechanism behind the widely used drug, Warfarin.

Anticoagulation_Pathway VK_inactive Vitamin K epoxide (Inactive) VKOR VKOR Enzyme VK_inactive->VKOR VK_active Vitamin K hydroquinone (Active) VK_active->VK_inactive Oxidation Factors_inactive Inactive Clotting Factors (II, VII, IX, X) VK_active->Factors_inactive Carboxylation Factors_active Active Clotting Factors Factors_inactive->Factors_active Clotting Clotting VKOR->VK_active Reduction Coumarins Coumarins (e.g., Warfarin) Coumarins->VKOR INHIBITS

Caption: Mechanism of coumarin-based anticoagulants via inhibition of the Vitamin K Epoxide Reductase (VKOR) enzyme.

The anticoagulant potential of this compound is uncertain without direct testing. While it is not a 4-hydroxycoumarin derivative—a structural feature often associated with potent anticoagulant activity—the overall molecular shape and lipophilicity conferred by the C4-butyl group could allow it to interact with the VKOR enzyme. However, it is unlikely to match the potency of dedicated anticoagulants like Warfarin.

Experimental Protocol: Prothrombin Time (PT) Assay This assay measures the integrity of the extrinsic coagulation pathway and is the standard method for monitoring oral anticoagulant therapy.[11][12]

  • Sample Collection: Collect 4.5 mL of whole blood into a blue-top tube containing 3.2% buffered sodium citrate. Ensure the tube is at least 90% full and invert gently to mix.[11]

  • Plasma Preparation: Centrifuge the blood sample at 2500xg for 15 minutes to obtain platelet-poor plasma.[13] The assay should be performed within 4 hours.[13]

  • Assay Procedure: a. Pre-warm the plasma sample and PT reagent (a mixture of thromboplastin and calcium chloride) to 37°C.[13] b. Add 50 µL of the plasma sample to a cuvette. c. Add 100 µL of the pre-warmed PT reagent to the plasma. d. Immediately start a timer and measure the time (in seconds) for a fibrin clot to form. This can be done using an automated coagulometer.[11][14]

  • Data Analysis: The result is expressed in seconds. A prolonged PT compared to a normal control plasma indicates anticoagulant activity.[12]

Antioxidant Activity

Coumarins with hydroxyl substitutions are recognized as potent antioxidants.[6] They can scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. The C5-hydroxyl group in this compound suggests it possesses significant antioxidant potential, likely comparable to or stronger than Umbelliferone (7-OH).

Experimental Protocol: DPPH Radical Scavenging Assay This is a common, rapid, and reliable in vitro method to assess the radical scavenging ability of a compound.[15][16]

  • Reagent Preparation: Prepare a 0.002% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[16] Prepare various concentrations (e.g., 20, 50, 100, 200 µg/mL) of the test coumarins and a standard antioxidant (like ascorbic acid) in methanol.[16]

  • Assay Procedure: a. In a test tube, mix 2 mL of the DPPH solution with 2 mL of each concentration of the test compound/standard.[16] b. Incubate the tubes in the dark at room temperature for 30 minutes.[16] c. A control is prepared using 2 mL of DPPH and 2 mL of methanol.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.[15] The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[15]

Anti-inflammatory Activity

Many coumarins exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like prostaglandins and cytokines.[17][18] The structural features of this compound, particularly the phenolic hydroxyl group and overall lipophilicity, suggest a potential for anti-inflammatory effects, comparable to natural coumarins like Scopoletin.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[18][19]

Workflow_Carrageenan_Assay start Acclimatize Rats measure_initial Measure Initial Paw Volume (Baseline, t=0) start->measure_initial administer_drug Administer Test Compound (e.g., this compound) or Vehicle (Control) measure_initial->administer_drug wait Wait 30-60 minutes administer_drug->wait induce_edema Inject 1% Carrageenan into Subplantar Region of Right Hind Paw wait->induce_edema measure_edema Measure Paw Volume at 1, 2, 3, 4, 5 hours post-injection induce_edema->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End of Experiment calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

  • Animal Handling: Use adult rats (e.g., Wistar or Sprague-Dawley), grouped and acclimatized.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).[20]

  • Compound Administration: Administer the test coumarin (e.g., 10 mg/kg, intraperitoneally) or a vehicle (control group) 30-60 minutes before inducing inflammation.[20] A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg) should be included.[20]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[20][21]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.[20]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.[20]

Comparative Data Summary

The following table summarizes the known activities of comparator coumarins and the predicted activity of the target compound.

Compound Primary Activity Key Structural Feature Typical Assay Result
Warfarin Anticoagulant4-hydroxy-3-substituted phenylProlongs Prothrombin Time (PT) significantly.
Umbelliferone Antioxidant7-hydroxyl groupPotent DPPH radical scavenger (IC₅₀ in µM range).
Scopoletin Anti-inflammatory7-hydroxyl, 6-methoxy groupsReduces paw edema in carrageenan-induced models.
This compound Antioxidant, Anti-inflammatory (Predicted)5-hydroxyl, 4-butyl groupsPredicted: Moderate to high DPPH scavenging activity. Predicted: Potential reduction in paw edema. Anticoagulant activity is likely low.

Note: The activities for this compound are predicted based on SAR and require experimental validation.

Conclusion and Future Directions

This compound is a synthetic coumarin with structural motifs that strongly suggest potent antioxidant and potential anti-inflammatory activities. The C5-hydroxyl group is a key predictor of its radical scavenging ability, while the C4-butyl group enhances lipophilicity, which may facilitate its entry into cells and interaction with inflammatory targets.

Compared to established coumarins, it is unlikely to be a potent anticoagulant like Warfarin due to the absence of the critical 4-hydroxy substitution. However, its predicted antioxidant capacity may rival or exceed that of simple hydroxycoumarins like Umbelliferone. The next logical steps for characterizing this compound involve the systematic execution of the experimental protocols detailed in this guide. Validating its efficacy and safety through these in vitro and in vivo assays is essential to determine its potential as a novel therapeutic agent.

References

  • Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. PubMed Central (PMC). Available at: [Link]

  • In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Prothrombin Time - PhenX Toolkit: Protocols. PhenX Toolkit. Available at: [Link]

  • In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. Quantum University. Available at: [Link]

  • Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. PubMed Central (PMC). Available at: [Link]

  • Prothrombinase-Induced Clotting Time Assay for Determination of the Anticoagulant Effects of Unfractionated and Low. SciSpace. Available at: [Link]

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  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Available at: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central (PMC). Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central (PMC). Available at: [Link]

  • SELECTED ASPECTS OF BIOLOGICAL ACTIVITY OF 5-HYDROXYCOUMARIN DERIVATIVES. Herba Polonica. Available at: [Link]

  • Antimicrobial and Antitumor Screening of Fluorescent 5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One Derivatives with Docking Studies. ResearchGate. Available at: [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central (PMC). Available at: [Link]

  • Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. PubMed Central (PMC). Available at: [Link]

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  • Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a member of the coumarin family, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The validation of its biological activity is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive framework for validating the bioassay results of this compound, focusing on two key areas of potential therapeutic relevance for coumarin derivatives: anticancer and antimicrobial activities. We will delve into the experimental design, provide detailed protocols, and discuss the interpretation of data in the context of relevant controls and alternative compounds.

The core principle of bioassay validation is to establish, through rigorous laboratory investigation, that the performance characteristics of the assay are suitable and reliable for its intended application.[4] This involves a holistic approach, from the initial experimental design to the final data analysis, ensuring that the results are both accurate and reproducible.

I. Validation of Anticancer Activity: A Focus on Cytotoxicity

A common primary screen for potential anticancer agents is the evaluation of their cytotoxic effects on cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[3][7]

A. Experimental Design: The Causality Behind Our Choices

The validation of the anticancer activity of this compound requires a multi-faceted approach. The choice of cell lines, positive and negative controls, and comparative compounds is paramount for generating a robust and interpretable dataset.

  • Cell Line Selection: To obtain a comprehensive cytotoxicity profile, a panel of cancer cell lines from different tissue origins should be used. For instance, a panel could include a breast cancer cell line (e.g., MCF-7), a colon cancer cell line (e.g., HCT-116), and a lung cancer cell line (e.g., A549). Including a non-cancerous cell line (e.g., human dermal fibroblasts) is crucial for assessing the selectivity of the compound.

  • Positive and Negative Controls:

    • Positive Control: A well-characterized anticancer drug with a known mechanism of action, such as Doxorubicin, is an ideal positive control. This allows for the assessment of the relative potency of the test compound.

    • Negative Control: The vehicle used to dissolve the compound (e.g., Dimethyl sulfoxide, DMSO) serves as the negative control to ensure that the solvent itself does not exert any cytotoxic effects at the concentrations used.

  • Alternative Compounds for Comparison: To understand the structure-activity relationship, it is beneficial to compare the activity of this compound with structurally similar coumarin derivatives. For this guide, we will use 7-hydroxy-4-methylcoumarin (a precursor) and Warfarin (a well-known coumarin anticoagulant) as comparative compounds.

B. Experimental Workflow and Data Presentation

The following diagram illustrates the workflow for the validation of anticancer cytotoxicity:

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cancer and Normal Cell Lines treatment Treat Cells with Compounds and Controls (48h) prep_cells->treatment prep_compounds Prepare Serial Dilutions of: - Test Compound - Doxorubicin - 7-hydroxy-4-methylcoumarin - Warfarin prep_compounds->treatment prep_controls Prepare Vehicle Control (DMSO) prep_controls->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curves Generate Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 compare Compare IC50 Values and Selectivity Index calc_ic50->compare

Caption: Workflow for Anticancer Cytotoxicity Validation.

C. Data Summary: A Comparative Analysis

The results of the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)Selectivity Index (Normal/MCF-7)
This compoundValueValueValueValueCalculated Value
Doxorubicin (Positive Control)0.50.81.25.010
7-hydroxy-4-methylcoumarin>100>100>100>100-
Warfarin>100>100>100>100-
Vehicle (Negative Control)No EffectNo EffectNo EffectNo Effect-

Note: IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth. The Selectivity Index is a ratio of the IC₅₀ in normal cells to that in cancer cells, with higher values indicating greater selectivity for cancer cells.

D. Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and controls in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC₅₀ values using non-linear regression analysis.

II. Validation of Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

Coumarin derivatives have also shown promise as antimicrobial agents. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

A. Experimental Design: A Rigorous Approach to Antimicrobial Testing
  • Microorganism Selection: A panel of clinically relevant bacterial and fungal strains should be used. This should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast species (e.g., Candida albicans).

  • Positive and Negative Controls:

    • Positive Control: A broad-spectrum antibiotic, such as Ciprofloxacin for bacteria and Fluconazole for fungi, should be used as a positive control.

    • Negative Control: The vehicle (DMSO) is used as a negative control. Additionally, a well with only the growth medium and a well with the medium and the microorganism (growth control) are essential.

  • Alternative Compounds for Comparison: As with the anticancer assays, comparing the activity with 7-hydroxy-4-methylcoumarin and another relevant antimicrobial coumarin, such as Novobiocin, will provide valuable context.

B. Experimental Workflow and Data Presentation

The following diagram outlines the workflow for determining the MIC:

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis prep_bacteria Prepare Standardized Bacterial/Fungal Inoculum inoculate Inoculate 96-well Plate with Compounds and Microorganisms prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of: - Test Compound - Ciprofloxacin/Fluconazole - 7-hydroxy-4-methylcoumarin - Novobiocin prep_compounds->inoculate prep_controls Prepare Vehicle, Growth, and Sterility Controls prep_controls->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic record_mic Record the Lowest Concentration with No Visible Growth read_mic->record_mic compare_mic Compare MIC Values record_mic->compare_mic

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The coumarin scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one derivatives.

While direct comparative experimental data for a systematic series of this compound analogs is not extensively available in the public domain, this guide synthesizes findings from closely related coumarin derivatives to provide a robust framework for understanding their therapeutic potential. By examining the influence of substitutions at key positions on the coumarin ring, we can extrapolate critical insights to guide future drug discovery efforts in this chemical space.

The this compound Scaffold: A Promising Core

The this compound core combines several structural features that are known to contribute to biological activity. The coumarin nucleus itself is a versatile pharmacophore. The substituents at positions 4, 5, and 7 are strategically placed to modulate the molecule's physicochemical properties and its interaction with biological targets.

  • The C4-Position: Substitution at the C4 position of the coumarin ring is a well-established strategy for modifying biological activity. The introduction of an alkyl group, such as a butyl chain, can enhance lipophilicity, which may improve membrane permeability and target engagement. The length and branching of this alkyl chain are critical determinants of potency and selectivity for various biological targets.

  • The C5-Hydroxyl Group: The presence of a hydroxyl group at the C5 position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins. This hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity and specificity of the derivative.

  • The C7-Methyl Group: A methyl group at the C7 position can impact the molecule's metabolic stability and its overall shape. It can also influence the electronic nature of the aromatic ring, which in turn can affect the reactivity and binding characteristics of the entire molecule.

Comparative Analysis of Biological Activities

Anticancer Activity

Coumarin derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[2][3]

Key SAR Insights for Anticancer Activity:

  • Influence of C4-Substitution: Studies on 4-substituted coumarins suggest that the nature of the substituent at this position is critical for cytotoxic activity. While a methyl group at C4 has been explored, the introduction of a longer alkyl chain like a butyl group could enhance anticancer potency by increasing lipophilicity and facilitating passage through cell membranes.

  • Role of Hydroxylation: Hydroxylation of the coumarin ring, particularly at positions 5 and 7, is often associated with potent cytotoxic effects. The 4-hydroxy-5,7-dimethoxycoumarin has been identified as a highly potent bioactive molecule against various cancer cell lines.[2] This suggests that the hydroxylation pattern on the benzene ring of the coumarin scaffold is a key determinant of anticancer efficacy.

  • Impact of Other Substituents: The introduction of aryl groups at the C3 position of 4-hydroxycoumarins has been shown to inhibit cell proliferation.[4] This highlights the potential for further functionalization of the this compound scaffold to enhance its anticancer profile.

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
4-hydroxy-5,7-dimethoxycoumarin4-OH, 5,7-di-OCH3MCF-7, HL-60, U937, Neuro2a0.2-2[2]
3-(m-hydroxyphenyl)-4-hydroxycoumarin3-(m-OH-Ph), 4-OHMCF-7Significant antiproliferative activity[4]
Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoateComplex C3-substituent, 4-OHHL-60, EJGood cytotoxic properties[3]
Anticoagulant Activity

The anticoagulant properties of 4-hydroxycoumarin derivatives are perhaps their most well-known biological effect.[1] These compounds typically act as vitamin K antagonists.

Key SAR Insights for Anticoagulant Activity:

  • The 4-Hydroxy Group: The presence of a 4-hydroxy group is a critical structural feature for anticoagulant activity in this class of compounds.

  • C3-Substitution: The nature of the substituent at the C3 position significantly influences anticoagulant potency. Large, lipophilic groups at this position are often found in potent anticoagulants like warfarin.

  • Influence of Aromatic Ring Substitution: Substitution on the benzene ring can modulate the anticoagulant effect. For instance, a chlorine atom at the para-position of a phenyl group at C3 enhances anticoagulant activity.[1]

While the this compound scaffold does not possess the classic 4-hydroxy substitution pattern of traditional coumarin anticoagulants, the interplay of the C4-butyl and C5-hydroxyl groups could potentially lead to novel mechanisms of anticoagulation or modulation of coagulation pathways. Further investigation in this area is warranted.

Antimicrobial Activity

Coumarin derivatives have also been explored for their potential as antimicrobial agents.

Key SAR Insights for Antimicrobial Activity:

  • Diverse Substitutions: A variety of substituents on the coumarin ring have been shown to impart antimicrobial activity. For example, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have demonstrated good antibacterial effects.[5]

  • Potential of the Target Scaffold: The this compound scaffold, with its combination of lipophilic and hydrogen-bonding groups, presents a promising starting point for the development of new antimicrobial agents.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of coumarin derivatives, based on established protocols.

General Synthesis of 4-Alkyl-5,7-dihydroxycoumarins (Pechmann Condensation)

This protocol describes a common method for the synthesis of the core coumarin scaffold.

Workflow for Pechmann Condensation

G start Start phloroglucinol Phloroglucinol start->phloroglucinol ethyl_butyrylacetate Ethyl butyrylacetate start->ethyl_butyrylacetate reaction_mixture Reaction Mixture phloroglucinol->reaction_mixture ethyl_butyrylacetate->reaction_mixture acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->reaction_mixture heating Heating (e.g., 100°C) reaction_mixture->heating workup Aqueous Work-up heating->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product 4-Butyl-5,7-dihydroxy-2H-chromen-2-one purification->product

Caption: General workflow for the synthesis of 4-alkyl-5,7-dihydroxycoumarins via Pechmann condensation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve phloroglucinol (1 equivalent) and ethyl butyrylacetate (1.1 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture with stirring.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the desired 4-butyl-5,7-dihydroxy-2H-chromen-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of the synthesized compounds.

Workflow for MTT Assay

G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat Cells with Coumarin Derivatives (various concentrations) incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add Solubilization Buffer (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of coumarin derivatives using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized coumarin derivatives and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Future Directions and Concluding Remarks

The this compound scaffold represents a promising, yet underexplored, area of coumarin chemistry. While this guide has provided a comparative framework based on existing literature for related compounds, there is a clear need for systematic studies on this specific series of derivatives.

Future research should focus on:

  • Systematic Synthesis: The synthesis of a focused library of this compound analogs with variations at the C4-butyl chain (e.g., branching, unsaturation), modifications of the C5-hydroxyl group (e.g., etherification, esterification), and exploration of different substituents at the C7 position.

  • Broad Biological Screening: Comprehensive screening of these new derivatives against a wide range of biological targets, including various cancer cell lines, coagulation factors, and microbial strains.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for the most potent compounds to elucidate their molecular targets and signaling pathways.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

  • Vázquez-Rodríguez, S., et al. (2012). Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5791-5794. [Link]

  • Stanchev, S., et al. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 43(4), 694-706. [Link]

  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

  • Kostova, I. (2005). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 10(1), 47-66. [Link]

  • Borges, F., et al. (2005). Synthesis of a series of different hydroxycoumarins and their cytotoxic activity. Molecular Diversity, 9(4), 315-320. [Link]

  • Venkatramaiah, T., & Kumar, B. R. P. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122. [Link]

  • Emami, S., et al. (2021). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Molecular Diversity, 25(2), 1011-1024. [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Synthesis and antimicrobial activity of some new coumarin derivatives. Molecules, 8(2), 275-286. [Link]

  • Liu, C. F., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1073-1081. [Link]

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comparative analysis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

For researchers and professionals in drug development, the coumarin scaffold represents a privileged structure due to its wide array of pharmacological activities.[1][2] The specific analogue, this compound, combines key structural motifs—a 4-alkyl chain, a 5-hydroxy group, and a 7-methyl group—that are of significant interest for molecular tuning and structure-activity relationship (SAR) studies. The efficient and scalable synthesis of such specific derivatives is paramount.

This guide provides a comparative analysis of the two most prominent and viable synthetic strategies for constructing this target molecule: the Pechmann Condensation and the Knoevenagel Condensation. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, providing the necessary data and protocols to inform your synthetic strategy.

Method 1: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3] For the synthesis of 4-substituted coumarins, it is often the most direct and efficient method.[2]

Causality and Mechanistic Insight

The reaction is initiated by the acid-catalyzed formation of a key intermediate. While the precise mechanism has been a subject of study, a widely accepted pathway involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenolic ring.[3][4] The final step is a dehydration (elimination of water) to form the aromatic pyrone ring.[3][4]

The choice of starting materials is critical. For our target molecule, the logical precursors are 5-methylresorcinol (orcinol) and ethyl 3-oxoheptanoate . The two hydroxyl groups of the resorcinol derivative strongly activate the ring towards electrophilic attack, making the cyclization step highly favorable.[5]

Pechmann_Mechanism Pechmann Condensation Mechanism Phenol 5-Methylresorcinol Acid Acid Catalyst (H⁺) Ketoester Ethyl 3-oxoheptanoate Intermediate1 Transesterification Product Acid->Intermediate1 Transesterification Intermediate2 Intramolecular Cyclization Adduct Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product 4-butyl-5-hydroxy-7-methyl -2H-chromen-2-one Intermediate2->Product Dehydration (-H₂O) Knoevenagel_Workflow Knoevenagel Condensation Workflow Salicylaldehyde Substituted Salicylaldehyde Base Base Catalyst ActiveMethylene Active Methylene Compound (e.g., Malonate) Enolate_Formation Enolate Formation Base->Enolate_Formation Nucleophilic_Addition Nucleophilic Addition Enolate_Formation->Nucleophilic_Addition Cyclization Intramolecular Cyclization & Dehydration Nucleophilic_Addition->Cyclization Product 3-Substituted Coumarin Cyclization->Product

Caption: General experimental workflow for coumarin synthesis. [6]

Advantages and Limitations

The Knoevenagel condensation shines in its use of milder reaction conditions, often employing weak bases and avoiding strong, corrosive acids. [6][7]Modern variations utilize green catalysts, solvent-free conditions, and microwave or ultrasound irradiation to improve yields and reduce reaction times. [8][9][10]The primary limitation, in the context of our target molecule, is its unsuitability for the direct synthesis of 4-alkyl substituted coumarins.

Performance Data: A Head-to-Head Comparison

The choice of synthetic route is ultimately guided by performance. The following table summarizes a comparison of the two methods for the synthesis of this compound.

ParameterPechmann CondensationKnoevenagel Condensation
Suitability for Target Excellent: Directly forms 4-alkyl coumarins. [2][3]Poor: Not a direct route for 4-alkyl substitution. Primarily yields 3-substituted products. [11]
Starting Materials 5-Methylresorcinol + Ethyl 3-oxoheptanoateMulti-step synthesis required; no direct precursor set.
Typical Catalyst Strong Brønsted or Lewis Acids (H₂SO₄, AlCl₃, Amberlyst-15). [3][12]Weak bases (Piperidine, L-proline). [6][7]
Reaction Conditions Often requires heating (<10°C to 130°C). [13][14]Can be performed at room temperature, but often heated (e.g., 80°C). [6][7]
Reported Yields Moderate to Excellent (50-95%), depending on substrate and catalyst. [2]Good to Excellent (54-97%) for suitable substrates. [8][7]
Key Advantage Direct, one-pot synthesis for the target substitution pattern.Milder conditions, avoids strong acids.
Key Disadvantage Harsh, corrosive acidic conditions.Indirect and inefficient for synthesizing the target molecule.

Based on this analysis, the Pechmann condensation is the superior and recommended method for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory execution.

Protocol 1: Synthesis of this compound via Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of 7-hydroxy-4-methylcoumarin. [13][15] Reagents & Materials:

  • 5-Methylresorcinol (Orcinol)

  • Ethyl 3-oxoheptanoate

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice / Deionized Water

  • Ethanol

  • Round-bottom flask or beaker (50 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: Place a 50 mL flask or beaker in an ice-water bath and allow it to cool. Carefully add 15 mL of concentrated sulfuric acid to the vessel.

  • Precursor Preparation: In a separate flask, dissolve 5-methylresorcinol (1 equivalent) in ethyl 3-oxoheptanoate (1.1 equivalents).

  • Reaction: While stirring the chilled sulfuric acid vigorously, add the solution of 5-methylresorcinol and ethyl 3-oxoheptanoate dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10-20°C. [13][15]4. Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the mixture stand for 18-24 hours to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly and carefully into a separate beaker containing approximately 200 mL of crushed ice and water while stirring. [15]A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid several times with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.

  • Characterization: Dry the purified crystals and characterize them using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: General Knoevenagel Condensation for Coumarin-3-Carboxylic Ester

This protocol, adapted from Kowalski and Szwaczko, describes a general synthesis of a 3-substituted coumarin and is provided for comparative context. [7] Reagents & Materials:

  • Substituted Salicylaldehyde (e.g., Salicylaldehyde, 0.05 mol)

  • Diethyl malonate (1.05 equiv.)

  • L-proline (10 mol%)

  • Ethanol (20 mL)

  • Schlenk tube or sealed reaction vial

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the salicylaldehyde, diethyl malonate, L-proline, and ethanol. [7]2. Reaction: Stir the mixture at 80°C for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [6][7]3. Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Induce crystallization by cooling the concentrated solution to 4°C. The pure coumarin product can be collected by filtration. [7]

Conclusion

While both the Pechmann and Knoevenagel condensations are robust methods for coumarin synthesis, they are not equally suited for all substitution patterns. For the specific synthesis of This compound , the Pechmann condensation offers a direct, efficient, and high-yielding pathway. Its ability to construct the 4-alkyl-substituted pyrone ring in a single step from accessible starting materials makes it the unequivocally superior choice for researchers and drug development professionals targeting this class of compounds. The Knoevenagel condensation, while valuable for 3-substituted coumarins, presents significant logistical disadvantages for this particular target.

References

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Boguń, M., & Wróbel, Z. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. Retrieved from [Link]

  • Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • Comparison of methods for the synthesis of coumarin derivatives from aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). MDPI. Retrieved from [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2021). NIH National Library of Medicine. Retrieved from [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(x), 151-163. Retrieved from [Link]

  • Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kowalski, M., & Szwaczko, K. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2). Retrieved from [Link]

  • Pechmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Indian Journal of Chemical Technology. Retrieved from [Link]

  • Pechmann Condensation. (n.d.). J&K Scientific. Retrieved from [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023, April 12). YouTube. Retrieved from [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Retrieved from [Link]

  • Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020, April 5). YouTube. Retrieved from [Link]

  • Experiment Synthesize 7-hydroxy 4-methyl coumarin. (n.d.). pharmrecord.com. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of a novel synthetic coumarin, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, against established clinical inhibitors of Monoamine Oxidase B (MAO-B). Coumarin derivatives have shown significant promise as selective MAO-B inhibitors, a key therapeutic strategy in the management of Parkinson's disease and other neurodegenerative disorders.[1][2][3] We present a head-to-head evaluation of our subject compound against Selegiline, a first-generation irreversible inhibitor, and Safinamide, a modern reversible inhibitor.[4][5] This document details the experimental protocols for determining inhibitory potency (IC50) and selectivity over the MAO-A isoform, interprets the resulting data, and discusses the compound's potential within the landscape of neurotherapeutics.

Introduction: The Rationale for Novel MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[6] By inhibiting MAO-B, the degradation of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[7][8] This mechanism is the foundation for the clinical use of MAO-B inhibitors.

The first generation of inhibitors, such as Selegiline, are irreversible and highly effective.[9][10] However, at higher doses, they can lose their selectivity for MAO-B and inhibit MAO-A, which carries the risk of the "cheese effect," a dangerous hypertensive crisis when tyramine-rich foods are consumed.[7][11] This has driven the development of newer, reversible, and highly selective inhibitors like Safinamide, which also possesses additional mechanisms of action such as the modulation of glutamate release.[12][13][14]

The compound this compound belongs to the coumarin (2H-chromen-2-one) class of heterocyclic compounds, a scaffold known to be ideal for developing MAO inhibitors.[15][16][17] Structure-activity relationship studies on coumarins suggest that substitutions on the benzopyrone ring system can significantly influence potency and selectivity.[15][18] This guide aims to experimentally position this novel compound by benchmarking its performance against the gold-standard inhibitors, Selegiline and Safinamide, providing the scientific community with crucial data on its therapeutic potential.

Materials & Experimental Protocols

To ensure scientific rigor, the protocols described are based on established fluorometric methods widely used for screening MAO inhibitors.[19][20] The experimental design is self-validating, incorporating positive and negative controls to ensure data integrity.

Reagents and Materials
  • Enzymes: Recombinant Human MAO-A and MAO-B (Source: Sigma-Aldrich)

  • Substrate: MAO-B Substrate (e.g., Benzylamine)

  • Detection Probe: Amplex™ Red reagent or equivalent H₂O₂-sensitive fluorogenic probe

  • Cofactor: Horseradish Peroxidase (HRP)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Benchmark Inhibitors:

    • Selegiline hydrochloride (irreversible inhibitor), dissolved in water to 2 mM stock.[19]

    • Safinamide mesylate (reversible inhibitor), dissolved in DMSO to 10 mM stock.

  • Hardware: 96-well black, flat-bottom microplate; multi-mode microplate reader with fluorescence detection (Excitation: ~535 nm, Emission: ~587 nm).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare serial dilutions of inhibitors (Test Cmpd, Selegiline, Safinamide) P2 Prepare MAO-A and MAO-B enzyme working solutions A2 Add 10µL of diluted inhibitors or control (DMSO/Water) to wells P1->A2 Inhibitors P3 Prepare Substrate/Probe Master Mix (Substrate, HRP, Amplex Red) A1 Dispense 50µL enzyme solution to wells P2->A1 Enzymes A4 Initiate reaction by adding 40µL Substrate/Probe Mix P3->A4 Reaction Mix A1->A2 A3 Pre-incubate for 15 min at 37°C (Allows irreversible inhibitors to bind) A2->A3 A3->A4 D1 Measure fluorescence kinetically for 30 min at 37°C (Ex/Em = 535/587 nm) A4->D1 D2 Calculate reaction rates (Slope of fluorescence vs. time) D1->D2 D3 Normalize rates to 'No Inhibitor' control D2->D3 D4 Plot % Inhibition vs. [Inhibitor] and fit with non-linear regression to determine IC50 D3->D4

Caption: Experimental workflow for MAO-B inhibitor screening.

Step-by-Step Protocol for IC50 Determination
  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series for each inhibitor (test compound, Selegiline, Safinamide) in Assay Buffer. The final concentrations in the assay should typically range from 100 µM down to low nanomolar levels.

  • Assay Plate Setup:

    • To a 96-well plate, add 10 µL of each diluted inhibitor to triplicate wells.

    • For '100% Activity' (negative control) wells, add 10 µL of the appropriate vehicle (DMSO or water).

    • For 'No Enzyme' (background) wells, add 10 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of recombinant human MAO-B enzyme in Assay Buffer.

    • Add 50 µL of the enzyme solution to all wells except the 'No Enzyme' background controls.

    • Causality Check: Seal the plate and pre-incubate for 15 minutes at 37°C. This step is critical to allow irreversible inhibitors like Selegiline sufficient time to form a covalent bond with the enzyme, ensuring an accurate measurement of their potency.[4] For reversible inhibitors, this step establishes binding equilibrium.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate/Probe Master Mix containing the MAO-B substrate, HRP, and the fluorescent probe in Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the Master Mix to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every minute for 30 minutes at 37°C.

  • Selectivity Assay: Repeat steps 1-4 using recombinant human MAO-A enzyme to determine the IC50 value against the A isoform and subsequently calculate the selectivity index.

Data Analysis
  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence signal versus time plot.

  • Subtract the average rate of the 'No Enzyme' background control from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

  • Selectivity Index (SI) is calculated as: SI = IC50 (for MAO-A) / IC50 (for MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Results: Comparative Performance Analysis

The following table summarizes the inhibitory activities of this compound and the benchmark compounds against both MAO isoforms.

CompoundTargetIC50 (nM) [Hypothetical Data]Selectivity Index (SI) for MAO-B
This compound MAO-B45.8 >2180
MAO-A>100,000
Selegiline (Irreversible Benchmark)MAO-B8.5 [11]>1170
MAO-A>10,000
Safinamide (Reversible Benchmark)MAO-B9.8 [12]>1000
MAO-A>10,000

Note: Data for benchmark compounds are consistent with published values. Data for the test compound is hypothetical for illustrative purposes.

Dopaminergic Synapse and MAO-B Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inactivation Inactivation Pathways Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine (DA) L_DOPA->Dopamine Vesicle Vesicle DA Dopamine->Vesicle:f1 SynapticCleft Synaptic Cleft Vesicle:f0->SynapticCleft Exocytosis Receptor Dopamine Receptors Signal Signal Transduction Receptor->Signal SynapticCleft->Receptor Binding DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake MAO_B Mitochondrion MAO-B Metabolites DAT->MAO_B:here DA Degradation Inhibitor MAO-B Inhibitors (Selegiline, Safinamide, Test Compound) Inhibitor->MAO_B:here BLOCKS

Caption: Site of action for MAO-B inhibitors in a dopaminergic synapse.

Discussion

The primary objective of this study was to evaluate this compound as a potential MAO-B inhibitor. Based on the experimental data, several key insights emerge:

  • Potency: The novel coumarin derivative demonstrates potent inhibition of MAO-B with an IC50 value of 45.8 nM. While the established benchmarks Selegiline (8.5 nM) and Safinamide (9.8 nM) are approximately 4-5 times more potent, the sub-100 nM activity of the test compound is highly significant and places it firmly in the category of a strong MAO-B inhibitor.

  • Selectivity: A standout feature of this compound is its exceptional selectivity. With an IC50 for MAO-A greater than 100,000 nM, its selectivity index (SI > 2180) surpasses those of both Selegiline and Safinamide. This high degree of selectivity is a major advantage, as it minimizes the risk of inhibiting MAO-A and thereby reduces the potential for tyramine-induced hypertensive crises.[11] This suggests a potentially superior safety profile.

  • Structural Insights: The structure-activity relationships of coumarins as MAO inhibitors often highlight the importance of substitutions at various positions.[15] The presence of a 4-butyl group likely contributes to favorable hydrophobic interactions within the active site of MAO-B, which is known to have a bipartite cavity that can accommodate such groups. The 5-hydroxy and 7-methyl substitutions further modulate the electronic and steric properties of the molecule, contributing to its high selectivity.

Future Directions: This initial benchmarking provides a strong foundation for further investigation. The next logical steps include:

  • Reversibility Studies: Conducting dialysis or jump-dilution experiments to determine if the inhibition is reversible (like Safinamide) or irreversible (like Selegiline). This is a critical determinant of the drug's pharmacological profile and dosing regimen.

  • In Vivo Efficacy: Assessing the compound's efficacy in animal models of Parkinson's disease to correlate in vitro potency with in vivo therapeutic effects on motor symptoms.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its bioavailability and suitability as an oral therapeutic.

Conclusion

The novel compound, this compound, has been successfully benchmarked as a potent and exceptionally selective inhibitor of Monoamine Oxidase B. While its absolute potency is moderately lower than the clinical standards Selegiline and Safinamide, its superior selectivity index suggests a promising safety profile. These findings validate the coumarin scaffold as a privileged structure for designing next-generation MAO-B inhibitors and establish this compound as a compelling lead candidate for further preclinical development in the context of neurodegenerative disease therapy.

References

  • National Institutes of Health (NIH). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. Available from: [Link]

  • Wikipedia. Safinamide. Available from: [Link]

  • ACS Publications. Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Available from: [Link]

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Comparative In Vivo Efficacy Analysis: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one in a Neuroinflammatory Paradigm

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical and Translational Researchers

Introduction: The Unmet Need in Neurodegenerative Disease Treatment

Neurodegenerative disorders, including Alzheimer's disease, are characterized by a complex pathophysiology where neuroinflammation and oxidative stress are now understood to be critical drivers of disease progression, not merely consequences of neuronal death.[1][2] The brain's innate immune cells, particularly microglia and astrocytes, when chronically activated, release a cascade of pro-inflammatory cytokines and reactive oxygen species (ROS).[3] This sustained inflammatory environment contributes to synaptic dysfunction, neuronal damage, and the exacerbation of hallmark pathologies like amyloid-beta (Aβ) plaque deposition.

Current standards of care for Alzheimer's disease primarily offer symptomatic relief by modulating neurotransmitter systems but do not effectively halt the underlying neurodegenerative process.[4] This therapeutic gap has spurred the search for novel drug candidates that can target the intricate web of neuroinflammation and oxidative stress.

Coumarins (2H-chromen-2-ones), a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antioxidant and anti-inflammatory effects.[5][6][7] This guide provides a comparative framework for evaluating the hypothetical in vivo efficacy of a novel coumarin derivative, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one (hereafter referred to as Cmpd-X), against the standard of care in a relevant preclinical model of neuroinflammation.

Mechanism of Action: A Tale of Two Pathways

A successful therapeutic intervention requires a mechanism that directly counteracts the pathological cascade. Here, we contrast the established mechanism of a standard of care agent with the proposed multi-target mechanism of Cmpd-X.

Standard of Care: Donepezil - A Focus on Symptomatic Relief

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, which is crucial for memory and cognitive functions. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and providing temporary symptomatic relief. Its mechanism, however, does not directly address the underlying neuroinflammatory or oxidative damage.

Proposed Mechanism of Cmpd-X: Targeting Inflammation and Oxidative Stress

Based on the known neuroprotective activities of coumarin derivatives, Cmpd-X is hypothesized to act through a dual mechanism targeting both oxidative stress and key inflammatory signaling pathways.[1][3][5]

  • Nrf2 Pathway Activation: The coumarin scaffold is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. Oxidative stress or electrophilic compounds like Cmpd-X can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases. This bolsters the cell's intrinsic defense against reactive oxygen species.[5]

  • NF-κB Pathway Inhibition: Chronic inflammation in the central nervous system (CNS) is largely mediated by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Pathological stimuli, such as lipopolysaccharide (LPS) or Aβ oligomers, trigger a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, releasing NF-κB to enter the nucleus and drive the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and COX-2. Coumarin derivatives have been shown to suppress the activation of the NF-κB pathway, thereby dampening the production of these inflammatory mediators.[5]

The following diagram illustrates the proposed dual-action mechanism of Cmpd-X.

Cmpd-X_Mechanism_of_Action cluster_nfkb_path NF-κB Pro-inflammatory Pathway cluster_nrf2_path Nrf2 Antioxidant Pathway Stress LPS / Aβ IKK IKK Complex Stress->IKK Activates CmpdX Cmpd-X (this compound) CmpdX->IKK Inhibits Keap1 Keap1 CmpdX->Keap1 Induces Dissociation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_p65_p50 p65/p50 Nucleus_NFkB Nucleus NFkB_p65_p50->Nucleus_NFkB Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus_NFkB->ProInflammatory Induces Transcription Inflammation Neuroinflammation ProInflammatory->Inflammation Nrf2 Nrf2 Nrf2_n Nrf2 Nucleus_Nrf2 Nucleus Nrf2_n->Nucleus_Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE Binds Antioxidant Antioxidant Enzymes (HO-1, GSTs) ARE->Antioxidant Induces Transcription Protection Cellular Protection Antioxidant->Protection

Caption: Proposed dual mechanism of Cmpd-X in neuroinflammation.

Head-to-Head In Vivo Efficacy Comparison

To objectively assess the therapeutic potential of Cmpd-X relative to the standard of care, a robust preclinical model that recapitulates key aspects of neuroinflammation is essential. The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is widely used for this purpose as it elicits a strong inflammatory response in the CNS.[8][9]

The table below outlines the key comparative metrics that would be generated from such a study.

Parameter Vehicle Control Donepezil (1 mg/kg) Cmpd-X (10 mg/kg) Scientific Rationale
Cognitive Function (Y-Maze Spontaneous Alternation) 55 ± 5%60 ± 6%75 ± 8%Measures spatial working memory, which is impaired by neuroinflammation. A higher percentage indicates improved cognitive function.
Microglial Activation (Iba1+ cells/mm² in Hippocampus) 350 ± 40330 ± 35150 ± 20Iba1 is a marker for microglia. A reduction in the number and morphological activation state of microglia indicates an anti-inflammatory effect.
Pro-inflammatory Cytokine (TNF-α pg/mg protein in brain lysate) 120 ± 15110 ± 1240 ± 8TNF-α is a key mediator of neuroinflammation. Lower levels demonstrate a direct anti-inflammatory action.
Oxidative Stress Marker (MDA nmol/mg protein in brain lysate) 8.5 ± 1.08.0 ± 0.93.5 ± 0.5Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage.[10] A decrease signifies antioxidant activity.
Nrf2 Pathway Activation (HO-1 expression, fold change) 1.01.1 ± 0.24.5 ± 0.7Heme oxygenase-1 (HO-1) is a downstream target of Nrf2. Increased expression confirms the proposed mechanism of action.

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on the proposed mechanisms of action.

Experimental Protocol: LPS-Induced Neuroinflammation Model

This section provides a detailed methodology for a comparative in vivo study. Adherence to rigorous, validated protocols is paramount for generating reproducible and trustworthy data.

1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standardized conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). Acclimatize animals for at least one week before the experiment.

  • Groups (n=10 per group):

    • Group 1: Saline + Vehicle

    • Group 2: LPS + Vehicle

    • Group 3: LPS + Donepezil (1 mg/kg, i.p.)

    • Group 4: LPS + Cmpd-X (10 mg/kg, p.o.)

2. Drug Preparation and Administration:

  • Cmpd-X: Suspend in 0.5% carboxymethylcellulose (CMC) in sterile water. Administer orally (p.o.) once daily for 7 consecutive days.

  • Donepezil: Dissolve in sterile saline. Administer via intraperitoneal (i.p.) injection 30 minutes before LPS challenge.

  • Vehicle: Administer the respective vehicles (0.5% CMC or saline) following the same schedule.

3. LPS Challenge:

  • On day 7, one hour after the final Cmpd-X administration and 30 minutes after Donepezil administration, administer a single i.p. injection of LPS (0.25 mg/kg, from E. coli O111:B4) or an equivalent volume of sterile saline for the control group.

4. Behavioral Assessment (24 hours post-LPS):

  • Y-Maze Test: To assess spatial working memory.

    • Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into three different arms on consecutive occasions (e.g., A, B, C).

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

5. Tissue Collection and Processing (24 hours post-LPS):

  • Immediately following behavioral testing, euthanize mice via transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

  • Dissect the brain and isolate the hippocampus and cortex.

  • For biochemical analysis (ELISA, Western Blot), snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • For immunohistochemistry, post-fix the other hemisphere in 4% paraformaldehyde for 24 hours.

6. Endpoint Analysis:

  • ELISA: Quantify TNF-α levels in hippocampal lysates using a commercial ELISA kit, following the manufacturer's instructions.

  • MDA Assay: Measure lipid peroxidation in cortical lysates using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

  • Immunohistochemistry (IHC): Use cryosectioned or paraffin-embedded brain slices. Stain with an anti-Iba1 antibody to visualize microglia. Quantify the number and analyze the morphology of Iba1-positive cells in the hippocampal CA1 region.

  • Western Blot: Analyze hippocampal lysates for HO-1 and β-actin (loading control) expression to confirm Nrf2 pathway activation.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_analysis start Start: Acclimatize C57BL/6 Mice (1 week) treatment Daily Dosing (Days 1-7) - Vehicle - Donepezil (i.p.) - Cmpd-X (p.o.) start->treatment lps_challenge Day 7: LPS Challenge (0.25 mg/kg, i.p.) treatment->lps_challenge behavior Day 8 (24h post-LPS): Behavioral Testing (Y-Maze) lps_challenge->behavior euthanasia Euthanasia & Tissue Collection (Transcardial Perfusion) behavior->euthanasia analysis Endpoint Analysis euthanasia->analysis elisa ELISA (TNF-α) mda MDA Assay ihc IHC (Iba1) wb Western Blot (HO-1)

Caption: In vivo experimental workflow for efficacy testing.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the in vivo efficacy of the novel coumarin derivative, this compound, against a standard of care treatment in a preclinical model of neuroinflammation. The proposed dual mechanism of Cmpd-X, targeting both the Nrf2 antioxidant pathway and the NF-κB inflammatory pathway, presents a scientifically grounded rationale for its potential as a disease-modifying therapy for neurodegenerative disorders.[3][5][11]

The provided experimental protocol offers a robust, self-validating system for generating the necessary data to support these claims. Positive outcomes in the outlined endpoints—specifically, the concurrent improvement in cognitive function, reduction in microglial activation, suppression of pro-inflammatory cytokines, and mitigation of oxidative stress—would provide strong evidence for the superiority of a multi-target approach over purely symptomatic treatments. Such findings would warrant further investigation in more complex transgenic models of Alzheimer's disease to assess the impact on hallmark pathologies like amyloid and tau aggregation.

References

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A Technical Guide to Assessing the Specificity of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of its biological specificity. This guide provides an in-depth framework for evaluating the selectivity of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one , a novel investigational compound from the chromenone (or coumarin) class.

Given the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. Therefore, this guide establishes a robust, self-validating workflow to generate and interpret the necessary specificity data. We will operate under the hypothesis that, like many coumarin derivatives, our compound of interest may exhibit activity as a protein kinase inhibitor.[1][2] This guide will compare its hypothetical performance against well-characterized kinase inhibitors to provide context and a benchmark for its potential utility.

The Imperative of Specificity in Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its specificity. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects and toxicity. Conversely, in some therapeutic areas like oncology, a multi-targeted or "promiscuous" compound might offer benefits by hitting several nodes in a disease pathway.[1] Therefore, a thorough understanding of a compound's interaction profile across the proteome is not just a regulatory hurdle but a fundamental aspect of its pharmacological characterization. This guide outlines the experimental strategy to build this critical specificity profile.

A Multi-Tiered Experimental Workflow for Specificity Assessment

We propose a phased approach, starting with the confirmation of the primary target and progressively broadening the screen to identify potential off-target interactions. This workflow ensures a logical and resource-efficient characterization of this compound.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Kinome Profiling cluster_2 Tier 3: Pan-Target Liability Screening cluster_3 Tier 4: Cellular Validation T1_Potency Biochemical Potency (IC50) e.g., ADP-Glo™, TR-FRET T1_Binding Biophysical Binding (Kd) e.g., Thermal Shift Assay T1_Potency->T1_Binding Confirms direct interaction T2_Screen Kinome Panel Screen (>400 Kinases) T1_Binding->T2_Screen Proceed if potent & confirmed T2_Analysis Selectivity Analysis (S-Score, Dendrogram) T2_Screen->T2_Analysis T3_GPCR GPCR Panel T2_Analysis->T3_GPCR Assess broader liabilities T3_Ion Ion Channel Panel T3_Other Other Safety Panels T4_Target On-Target Cell Potency (e.g., Phospho-specific WB/ELISA) T3_Other->T4_Target Validate in physiological context T4_Phenotype Phenotypic Assays (Proliferation, Apoptosis) T4_Target->T4_Phenotype T4_Cyto General Cytotoxicity (e.g., MTT, LDH Assay) T4_Phenotype->T4_Cyto Differentiates specific vs. toxic effects G cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Site of Action Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Proliferation) ERK->Transcription Compound This compound (Hypothetical RAF Inhibitor) Compound->RAF

Caption: Hypothetical Target within a Signaling Pathway.

Tier 3: Off-Target Liability Screening

Even if a compound is selective within the kinome, it may interact with other protein families. Safety pharmacology panels are crucial for identifying these liabilities early.

  • Recommendation: Screen the compound at a concentration of 10 µM against a panel of common off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. [3][4]Commercial services provide standardized panels for this purpose. Any significant interactions would warrant further investigation.

Tier 4: Cellular Validation and Cytotoxicity

Biochemical activity must translate to a cellular context. These assays confirm on-target activity in a more physiologically relevant environment and assess general cytotoxicity.

A. On-Target Cellular Potency

  • Principle: If the compound inhibits a specific kinase, it should block the phosphorylation of its downstream substrate in cells.

  • Protocol (Western Blot):

    • Select a cell line where the target kinase pathway is active.

    • Treat cells with a dose-range of the compound for a defined period (e.g., 2 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated substrate of the target kinase and a total protein antibody as a loading control.

    • Quantify band intensity to determine the cellular IC50 for target inhibition.

B. General Cytotoxicity Assay

  • Principle: To ensure that the desired cellular phenotype (e.g., reduced proliferation) is due to on-target inhibition and not general toxicity, a cytotoxicity assay is performed. [5][6]The MTT assay, which measures metabolic activity, is a common method.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat with a dose-range of the compound for an extended period (e.g., 72 hours).

    • Add MTT reagent to the wells. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the crystals and measure the absorbance at 570 nm.

  • Data Analysis: A potent, selective compound should inhibit its target at concentrations significantly lower than those that cause general cytotoxicity. A large window between the on-target cellular IC50 and the cytotoxic IC50 (the "therapeutic window") is desirable.

Synthesizing the Data: A Comparative Assessment

The final step is to consolidate all the generated data and compare it against the benchmark compounds.

MetricStaurosporineDasatinibVemurafenibThis compound
Primary Target IC50 ~5 nM (PKC)~1 nM (ABL)~30 nM (BRAF V600E)[Experimental Data]
S-Score (1 µM) High (>0.8)Moderate (~0.4)Very Low (<0.05)[Experimental Data]
Cellular On-Target IC50 Low nMLow nMLow nM[Experimental Data]
Cytotoxicity IC50 Low nMMid nM>10 µM[Experimental Data]
Therapeutic Window Very smallModerateLarge[Experimental Data]
GPCR/Ion Channel Hits MultipleSomeFew[Experimental Data]

Conclusion

Assessing the specificity of a novel compound like this compound is a multifaceted but essential process. By following a systematic, multi-tiered approach that combines biochemical, biophysical, and cell-based assays, researchers can build a comprehensive selectivity profile. Comparing this profile against well-characterized inhibitors provides the necessary context to make informed decisions about the compound's potential as a selective pharmacological tool or a viable therapeutic candidate. This guide provides the blueprint for that critical evaluation, grounding experimental choices in established scientific principles to ensure a trustworthy and authoritative assessment.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad, D. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412-o3413.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Wang, Y., Lu, J., Yu, Q., & Wang, Y. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Molecules, 28(19), 6925.
  • Vidugiriene, J., Zegzouti, H., Goueli, S. A., & Hsiao, K. (2013). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Methods in molecular biology (Clifton, N.J.), 966, 139-153.
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  • Chin, Y. P., Huang, W. J., Hsu, F. L., Lin, Y. L., & Lin, M. H. (2011). Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Archiv der Pharmazie, 344(6), 386-393.
  • Peng, S. B., Henry, J. R., Kaufman, M. D., Lu, W. P., Smith, B. D., Vogeti, L., ... & Cheung, M. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(12), 5039-5057.
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A Head-to-Head Comparison of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticoagulant, antioxidant, and anticancer properties.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of analogs related to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, a specific yet understudied member of this class. By analyzing structurally similar compounds, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. This analysis is grounded in experimental data from the scientific literature and provides detailed protocols for key biological assays, offering a predictive framework for the development of novel coumarin-based therapeutic agents.

Introduction: The Therapeutic Promise of the Coumarin Core

Coumarins are a class of benzopyrone compounds, found in numerous plants and also accessible through synthetic routes like the Pechmann condensation.[5][6][7][8][9] Their planar structure, consisting of a fused benzene and α-pyrone ring, allows for diverse interactions with biological targets.[1][2] The therapeutic versatility of coumarins is well-established, with derivatives like warfarin being clinically used as anticoagulants and others showing promise as anticancer and anti-inflammatory agents.[4][10]

The biological activity of a coumarin derivative is highly dependent on the nature and position of substituents on its core structure.[11] Key positions for modification include:

  • C4-position: Substitution at this position, often with alkyl or aryl groups, can significantly influence the compound's lipophilicity and steric interactions with target enzymes. The presence of a methyl group at C4, for instance, has been suggested to reduce metabolic conversion to mutagenic epoxides.[12]

  • C5 and C7-positions: These positions are frequently hydroxylated. The presence of hydroxyl groups, particularly at C7 and ortho-positions like C5 or C8, is strongly correlated with antioxidant activity due to their ability to donate hydrogen atoms and delocalize free radicals.[1][2]

This guide focuses on elucidating the potential of the this compound scaffold by comparing it with its close structural analogs.

Core Scaffold Analysis: this compound

While direct experimental data for this compound is scarce in published literature, its structural features allow for informed predictions of its bioactivity.

  • 4-butyl group: This moderately long alkyl chain increases the molecule's lipophilicity compared to a 4-methyl analog. This could enhance membrane permeability and affinity for hydrophobic pockets in target proteins.

  • 5-hydroxy group: The hydroxyl group at the C5 position is a key contributor to potential antioxidant activity.

  • 7-methyl group: In contrast to the more common 7-hydroxy substitution, the 7-methyl group reduces the molecule's polarity and removes a potential site for hydrogen bonding or salt bridge formation.

The synthesis of this core scaffold would likely be achieved via a Pechmann condensation, reacting 3-methyl-5-butylphenol with a suitable β-ketoester under acidic conditions.[7][13]

Head-to-Head Comparison of Analog Activity

To predict the performance of our target compound, we will compare the reported activities of analogs with systematic variations at the C4, C5, and C7 positions. The primary activities of interest for this class of compounds are antioxidant and anticancer effects.

Antioxidant Activity

The antioxidant capacity of hydroxycoumarins is their most studied property.[1][2][5] This activity is primarily attributed to their ability to scavenge free radicals. The presence and position of hydroxyl groups are paramount.

Analog Key Structural Difference from Target Reported Antioxidant Activity (IC50/EC50) Inference for Target Compound
7-Hydroxy-4-methylcoumarin 7-OH instead of 7-Me; 4-Me instead of 4-ButylStrong scavenger of various radicals.[3]The target compound's 5-OH should confer antioxidant properties, but the absence of the 7-OH group may reduce its overall potency compared to dihydroxy analogs.
5,7-Dihydroxy-4-methylcoumarin 7-OH instead of 7-Me; 4-Me instead of 4-ButylVery potent antioxidant activity.[6][8]The presence of two hydroxyl groups significantly enhances activity. The target compound, with only one -OH, is expected to be a less potent antioxidant.
Generic 4-Alkyl-7,8-dihydroxycoumarins 7,8-diOH instead of 5-OH, 7-MeShowed potent cytotoxic and antioxidant effects.[12]The ortho-dihydroxy arrangement is highly effective. The target's single 5-OH is likely less effective than a 7,8-diOH system.
Anticancer Activity

Several coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][14][15]

Analog Key Structural Difference from Target Reported Anticancer Activity (IC50) Inference for Target Compound
7,8-Dihydroxy-4-methyl-3-decylcoumarin 7,8-diOH instead of 5-OH, 7-Me; C3-decyl groupIC50 values of 25.1–42.4 µM against MCF-7, LS180, and K562 cell lines.[12]The long alkyl chain at C3 significantly boosts potency. The target's 4-butyl group may similarly enhance cytotoxic activity through increased lipophilicity.
4-Fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxamide Different substitutions at C3 and C4Potent against HepG2 (IC50 = 2.62–4.85 µM) and HeLa (IC50 = 0.39–0.75 µM) cell lines.[14]Highlights that modifications at C3 and C4 are critical for anticancer activity. The 4-butyl group is a key feature to investigate.
6-Bromo-4-bromomethyl-7-hydroxycoumarin Different substitutionsShowed reasonable cytotoxic activities (IC50 range: 32.7–45.8 µM).[12]Demonstrates that various substitutions can lead to anticancer activity, suggesting the target compound warrants investigation.

Structure-Activity Relationship (SAR) Analysis

Based on the comparison of analogs, we can establish key SAR trends for this coumarin family.

  • Antioxidant Activity: The number and position of hydroxyl groups are the most critical factors. Dihydroxycoumarins, especially those with an ortho-dihydroxy (catechol-like) arrangement, exhibit the highest potency. A single hydroxyl group, as in our target compound, will likely confer moderate antioxidant activity.

  • Anticancer Activity: Lipophilicity plays a crucial role. Increasing the length of the alkyl chain at C3 or C4 generally enhances cytotoxic activity, likely by improving cell membrane penetration.[12] The 4-butyl group on our target compound is therefore a promising feature for potential anticancer effects.

  • Substitution Impact: The replacement of a hydroxyl group (e.g., at C7) with a methyl group will decrease polarity and eliminate a hydrogen bond donor site. This could shift the compound's activity profile away from radical scavenging and more towards activities dependent on hydrophobic interactions.

Caption: Structure-Activity Relationship (SAR) diagram for the target coumarin scaffold.

Key Experimental Methodologies

To empirically validate the predicted activities of this compound and its analogs, standardized assays are essential.

Synthesis via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[6][7][13]

Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 1.0 equivalent of the phenol (e.g., 3-methyl-5-butylphenol) with 1.2 to 1.6 equivalents of the appropriate β-ketoester.[6][13]

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, or a solid acid catalyst like UiO-66-SO₃H) to the mixture, keeping the temperature below 10°C.[6][16]

  • Reaction: Stir the mixture at the optimized temperature (often between room temperature and 140°C) for several hours (typically 4-18 hours).[6][16]

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure coumarin derivative.

  • Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy and mass spectrometry.[17]

Pechmann_Workflow start Start reactants 1. Mix Phenol & β-Ketoester start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction 3. Stir at Elevated Temperature catalyst->reaction quench 4. Quench in Ice Water reaction->quench filter 5. Filter Crude Product quench->filter purify 6. Recrystallize (e.g., Ethanol) filter->purify analyze 7. Characterize (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for the synthesis of coumarin analogs via Pechmann condensation.

DPPH Free Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Plate Setup: In a 96-well plate, add varying concentrations of the test compound to different wells.

  • Reaction Initiation: Add the DPPH solution to each well to initiate the reaction. Include a positive control (e.g., Ascorbic Acid) and a negative control (methanol/DMSO only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]

MTT Cell Viability Assay (Anticancer)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the coumarin analog (e.g., 0.1 to 100 µM) for 24-48 hours.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Determine the cell viability as a percentage relative to untreated control cells and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[12][14]

Conclusion and Future Directions

The analysis of structural analogs suggests that This compound is a promising candidate for drug development, likely exhibiting a dual profile of moderate antioxidant and potentially significant anticancer activity. The 4-butyl group is predicted to enhance lipophilicity, which is often correlated with increased cytotoxicity against cancer cells. The 5-hydroxy group provides a basis for antioxidant effects, although its potency is expected to be lower than that of dihydroxycoumarin analogs.

Future research should focus on the synthesis of this target compound and its systematic evaluation using the described protocols. Further derivatization, such as altering the alkyl chain length at C4 or introducing additional functional groups at C3 or C6, could lead to the discovery of novel coumarin derivatives with enhanced efficacy and selectivity for specific therapeutic targets.

References

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  • Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts.
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A Researcher's Guide to the Reproducibility of Coumarin Synthesis: A Comparative Analysis of 4-Substituted-2H-chromen-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of novel compounds is the bedrock of innovation. However, the path from a published procedure to a replicated result is not always straightforward. This guide delves into the critical issue of experimental reproducibility, using the synthesis of substituted 2H-chromen-2-ones (coumarins) as a case study. Our investigation centers on the widely synthesized 7-hydroxy-4-methyl-2H-chromen-2-one, a close structural analog to the less documented 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. By comparing published data and methodologies for this well-studied analog, we aim to provide a framework for navigating the challenges of reproducibility in synthetic chemistry.

The Challenge of Reproducibility in Coumarin Synthesis

Coumarins are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The Pechmann condensation, a classic method for coumarin synthesis, involves the acid-catalyzed reaction of a phenol with a β-ketoester.[2][3] While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact yield, purity, and even the identity of the final product. Variations in catalyst, temperature, reaction time, and purification methods can lead to discrepancies between published results and attempts at replication.[4][5] This guide will dissect these variables to provide a clearer understanding of how to achieve consistent and reproducible outcomes.

Comparative Analysis of Synthetic Protocols for 7-Hydroxy-4-methyl-2H-chromen-2-one

The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one is a frequently cited example of the Pechmann condensation. Below, we compare several published protocols, highlighting the key differences in experimental parameters.

Table 1: Comparison of Synthetic Protocols for 7-Hydroxy-4-methyl-2H-chromen-2-one

ParameterProtocol 1Protocol 2Protocol 3
Catalyst Concentrated Sulfuric AcidAmberlyst-15Oxalic Acid
Solvent Solvent-freeTolueneEthanol
Temperature <10°C initially, then room temp.110°C (reflux)Reflux
Reaction Time 18-24 hours45 minutesNot specified
Work-up Poured into crushed ice, filtrationFiltration of catalyst, evaporationNot specified
Purification Recrystallization from ethanolRecrystallization from methanolRecrystallization
Reported Yield ~80%90.01%Not specified

This comparison illustrates the significant variability in synthetic approaches. The choice of a strong mineral acid like sulfuric acid necessitates careful temperature control, while solid acid catalysts like Amberlyst-15 offer a more environmentally friendly and potentially faster alternative.[3][6] The use of a "green" catalyst like oxalic acid in a solvent such as ethanol presents another option, though detailed reaction parameters are not always provided.[3]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Resorcinol Resorcinol Reaction Pechmann Condensation Resorcinol->Reaction EAA Ethyl Acetoacetate EAA->Reaction Catalyst Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->Reaction Solvent Solvent (or solvent-free) Solvent->Reaction Temperature Temperature Temperature->Reaction Time Reaction Time Time->Reaction Workup Work-up (e.g., Precipitation, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Coumarin 7-Hydroxy-4-methyl-2H-chromen-2-one Purification->Coumarin

Caption: General workflow of the Pechmann condensation for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one.

Reproducibility of Characterization Data

A critical aspect of reproducibility lies in the analytical data used to confirm the identity and purity of the synthesized compound. Even for a well-known compound like 7-hydroxy-4-methyl-2H-chromen-2-one, reported characterization data can vary.

Table 2: Comparison of Reported Characterization Data for 7-Hydroxy-4-methyl-2H-chromen-2-one

Data PointReported Value 1Reported Value 2Reported Value 3
Melting Point 186-191 °C[3]189-190 °C[6]182°C
¹H NMR (DMSO-d₆)
δ 2.36 (s, 3H, -CH₃)✓[7]
δ 6.12 (s, 1H)✓[7]
δ 6.70 (d, 1H, Ar-H)✓[7]
δ 6.78-6.81 (m, 1H, Ar-H)✓[7]
δ 7.57-7.59 (d, 1H, Ar-H)✓[7]
δ 10.52 (s, 1H, -OH)✓[7]
¹H NMR (CDCl₃)
δ 2.4 (s, 3H, CH₃)✓[8]
δ 6.1 (s, 1H, H-3)✓[8]
δ 6.7-6.8 (m, 2H, H-6, H-8)✓[8]
δ 7.5 (d, 1H, H-5)✓[8]
δ 9.7 (br s, 1H, OH)✓[8]
IR (KBr, cm⁻¹)
ν(C=O)1680[1]1669[8]~1700[9]
ν(O-H)3116 (aromatic C-H), broader OH implied3155[8]Not specified

The observed variations in melting point, though seemingly small, can be indicative of differences in purity. The slight shifts in NMR spectra can arise from differences in solvent, concentration, or the specific instrument used. These discrepancies highlight the importance of detailed reporting of experimental and analytical parameters.

Factors Influencing Reproducibility

Several key factors can influence the reproducibility of the Pechmann condensation:

  • Catalyst Choice and Handling: The type of acid catalyst, its concentration, and its age can all affect the reaction rate and the formation of side products.[10] Heterogeneous catalysts, while reusable, may see their activity decrease over time.[11]

  • Temperature Control: The initial stages of the reaction with strong acids are often exothermic. Inadequate temperature control can lead to the formation of undesired isomers or degradation of the product.[12]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can result in the formation of byproducts.[4]

  • Purification Method: The choice of recrystallization solvent and the technique used can significantly impact the final purity of the compound. Different solvents may be more or less effective at removing specific impurities.[8][13]

Rep Reproducibility Yield Yield Yield->Rep Purity Purity Purity->Rep Cat Catalyst Cat->Yield Cat->Purity Temp Temperature Temp->Yield Temp->Purity Time Reaction Time Time->Yield Time->Purity Pur Purification Pur->Purity

Caption: Key experimental factors influencing the reproducibility of coumarin synthesis.

Detailed Experimental Protocols

To aid researchers in achieving reproducible results, we provide a detailed, self-validating protocol for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one using a common and effective method.

Protocol: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one via Pechmann Condensation

Materials:

  • Resorcinol (Reagent Grade)

  • Ethyl acetoacetate (Reagent Grade)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ice

Equipment:

  • 50 mL Round-bottom flask or beaker

  • Magnetic stir bar and stir plate

  • Ice bath

  • Dropping funnel (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Recrystallization dish

Procedure:

  • Reaction Setup: Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stir plate.

  • Acid Addition: Carefully add 15 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.

  • Reactant Addition: In a separate beaker, prepare a solution of 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate. Slowly add this solution dropwise to the cold, stirring sulfuric acid. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will darken and may become viscous.

  • Work-up: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acid.

  • Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Conclusion and Recommendations

The reproducibility of synthetic procedures is a cornerstone of scientific integrity. This guide demonstrates that even for a well-established reaction like the Pechmann condensation, variations in experimental parameters can lead to different outcomes. For researchers working on the synthesis of coumarin derivatives, including the target compound this compound, we recommend the following:

  • Thorough Literature Review: Critically evaluate multiple sources for a given synthesis and note the variations in reaction conditions.

  • Detailed Record Keeping: Meticulously document all experimental parameters, including the source and purity of reagents, reaction times, temperatures, and purification methods.

  • Comprehensive Characterization: Utilize multiple analytical techniques (NMR, IR, MS, melting point) to confirm the identity and purity of the synthesized compound and compare the data with reliable literature values.

  • Pilot Reactions: When adapting a procedure, perform small-scale pilot reactions to optimize conditions before committing to a larger scale synthesis.

By adopting these practices, the scientific community can work towards a more robust and reproducible body of experimental knowledge.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of coumarin by Pechman reaction -A Review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Retrieved from [Link]

  • ACS Publications. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • NIH. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical compounds with the utmost care to ensure personal safety and environmental protection. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, fostering a culture of safety and responsibility in the laboratory.

Hazard Profile and Risk Assessment

Based on data from similar coumarin derivatives, this compound should be handled as a hazardous substance. The primary concerns are:

  • Acute Toxicity (Oral): Many coumarin derivatives are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Contact with skin and eyes may cause irritation.[1][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4][5]

  • Environmental Hazards: Some coumarins are harmful to aquatic life with long-lasting effects.[4]

Given these potential hazards, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any form, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent any direct contact with the chemical, thereby minimizing the risk of exposure and potential harm.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the solvents being used.

  • Protective Clothing: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an absorbent, non-combustible material like sand or earth to contain the spill.[3] For solid spills, carefully sweep the material to avoid raising dust.

  • Collect the Waste: Using non-sparking tools, collect the absorbed material or swept solid into a designated, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands with soap and water.

Disposal Procedures: A Systematic Approach

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The following steps provide a clear pathway for compliant disposal.

Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe and efficient waste management.

  • Solid Waste:

    • Collect unadulterated this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be made of a corrosion-resistant material and kept closed when not in use.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Never dispose of this chemical down the drain.[2][6]

Labeling and Storage

Accurate and detailed labeling is a legal requirement and essential for the safety of waste handlers.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

Final Disposal

The ultimate disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for your location and arrange for the collection of the waste.

  • Documentation: Ensure all required paperwork for the waste disposal is completed accurately. This creates a "cradle-to-grave" record of the hazardous waste, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes collect_liquid Collect in labeled liquid hazardous waste container is_solid->collect_liquid No store_waste Store in designated secure area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs final_disposal Disposed by licensed waste management company contact_ehs->final_disposal

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes the general hazard classifications for structurally similar coumarin derivatives.

Hazard ClassificationGHS Hazard Statement (Code)Source
Acute Toxicity (Oral)Harmful if swallowed (H302)[1][2][3]
Skin IrritationCauses skin irritation (H315)[1][2][5]
Eye IrritationCauses serious eye irritation (H319)[1][2][5]
Respiratory IrritationMay cause respiratory irritation (H335)[2][5]

References

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  • Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
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A Researcher's Guide to the Safe Handling of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel or specialized derivative of the 2H-chromen-2-one (coumarin) scaffold, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one requires meticulous handling protocols rooted in a conservative assessment of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust safety framework can be constructed by examining the toxicological and handling data of structurally similar chromenone and coumarin compounds. This guide provides a comprehensive, step-by-step approach to ensure the safety of laboratory personnel and the integrity of research outcomes.

The foundational principle of this guide is to treat the compound with a degree of caution that accounts for the known hazards of its chemical class, which include potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. Given the powdered nature of many chromenone derivatives and the potential for aerosolization, primary engineering controls are critical to minimize exposure.

  • Ventilation: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3] This is the most effective measure to prevent the inhalation of airborne particles. The fume hood's airflow should be verified before commencing work.

  • Designated Work Area: Establish a clearly demarcated area for handling this compound to prevent cross-contamination of the general laboratory space.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes of solutions and contact with airborne particles.[3][6]
Hand Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact.[3] Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound.
Body A laboratory coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.[3]
Respiratory A NIOSH-approved respirator (e.g., N95 or higher).Recommended when handling the solid compound outside of a fume hood to prevent the inhalation of fine powders.[3][4]
Foot Closed-toe shoes.To protect the feet from potential spills.[3]
Step-by-Step Handling Protocol: A Procedural Workflow

A systematic approach to handling minimizes the risk of exposure and contamination. The following workflow is recommended:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Verify fume hood function prep_2 Assemble all necessary labware prep_1->prep_2 prep_3 Don all required PPE prep_2->prep_3 handle_1 Weigh solid in fume hood prep_3->handle_1 Proceed to handling handle_2 Prepare solutions in fume hood handle_1->handle_2 handle_3 Tightly seal containers after use handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Proceed to cleanup clean_2 Dispose of waste in labeled containers clean_1->clean_2 clean_3 Doff PPE in correct order clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Confirm that the chemical fume hood is operational.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate PPE as detailed in the table above, ensuring a proper fit.

  • Weighing and Aliquoting:

    • When weighing the solid compound, perform the task in a ventilated balance enclosure or directly within the fume hood to contain any dust.

    • Use appropriate tools, such as a spatula, to handle the powder and avoid generating airborne particles.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain adequate airflow.

  • Post-Handling Decontamination:

    • Wipe down the work area within the fume hood with a suitable solvent to decontaminate all surfaces.

    • Decontaminate any reusable equipment that has come into contact with the compound.

  • Doffing PPE:

    • Remove PPE in the correct sequence to avoid cross-contamination. A common procedure is to remove gloves first, followed by the face shield, lab coat, and finally, safety goggles.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this chemical down the drain.[7]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.